1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose
Description
Properties
IUPAC Name |
[(3R,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30O6/c1-21(29)33-28-27(32-19-24-15-9-4-10-16-24)26(31-18-23-13-7-3-8-14-23)25(34-28)20-30-17-22-11-5-2-6-12-22/h2-16,25-28H,17-20H2,1H3/t25-,26-,27-,28?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWPSDGLXXKBKZ-STQJPMTFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1[C@@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90556349 | |
| Record name | 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90556349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58381-23-0 | |
| Record name | 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90556349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose (CAS 58381-23-0): A Key Intermediate in Nucleoside Drug Discovery
This guide provides a comprehensive technical overview of 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose, a pivotal intermediate for researchers, scientists, and professionals in drug development. With full editorial control, this document is structured to deliver not just procedural steps, but the scientific rationale and field-proven insights that underpin its synthesis and application. Our focus is on the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in authoritative chemical principles.
Strategic Importance in Medicinal Chemistry
This compound is a protected derivative of D-ribose, the central sugar component of RNA. In its unprotected form, the multiple hydroxyl groups of ribose are highly reactive, leading to a lack of selectivity in chemical transformations. The strategic installation of protecting groups is therefore fundamental to the synthesis of modified nucleosides, which are the cornerstone of many antiviral and anticancer therapies.[1][2]
The benzyl groups at the 2, 3, and 5 positions offer robust protection under a wide range of reaction conditions, yet can be removed under specific, non-hydrolytic conditions, a critical feature for sensitive molecules. The acetyl group at the anomeric (C1) position serves as a good leaving group, facilitating the crucial glycosylation step where a nucleobase is coupled to the ribose moiety. This strategic arrangement makes the title compound an invaluable building block in the multi-step synthesis of complex therapeutic nucleoside analogues.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Reference(s) |
| CAS Number | 58381-23-0 | [3][4] |
| Molecular Formula | C₂₈H₃₀O₆ | [3][4] |
| Molecular Weight | 462.53 g/mol | [3][4] |
| Appearance | Colorless syrup or solid/powder | [3][5] |
| Solubility | Soluble in DCM, DMF, DMSO, EtOAc, MeOH | [3][5] |
| Storage Conditions | Store at 0 to 8 °C | [5] |
Spectroscopic Characterization (Predicted)
While a publicly available, peer-reviewed full set of spectroscopic data is elusive, the identity of the compound is routinely confirmed by NMR and Mass Spectrometry.[3] Based on its structure, the following are the expected key spectroscopic features:
-
¹H NMR: The spectrum would exhibit characteristic signals for the three benzyl groups (aromatic protons typically in the δ 7.2-7.4 ppm range and benzylic CH₂ protons between δ 4.5-5.0 ppm). The protons of the ribofuranose ring would appear in the δ 3.5-6.5 ppm region, with the anomeric proton (H-1) being the most downfield-shifted sugar proton. The acetyl group's methyl protons would present as a sharp singlet around δ 2.0-2.2 ppm.
-
¹³C NMR: The spectrum would show signals for the aromatic carbons of the benzyl groups (~127-138 ppm), the benzylic carbons (~70-75 ppm), the carbons of the ribofuranose core (~65-105 ppm), and the acetyl group's carbonyl (~170 ppm) and methyl (~21 ppm) carbons.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) would likely show a sodium adduct [M+Na]⁺ at m/z 485.5.
Synthesis of this compound
The synthesis logically proceeds in a multi-step sequence starting from D-ribose, as depicted below:
Caption: Synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Representative)
It is crucial to note that the following protocol is a representative procedure based on analogous syntheses and established chemical principles. Researchers should optimize conditions based on their specific laboratory settings and safety protocols.
Step 1: Methyl Glycoside Formation
-
Rationale: The first step involves the protection of the anomeric hydroxyl group as a methyl glycoside. This prevents the formation of a complex mixture of furanose and pyranose forms of ribose in subsequent steps and provides a stable intermediate.
-
Procedure:
-
Suspend D-ribose in methanol.
-
Add a catalytic amount of a strong acid (e.g., HCl in methanol or a sulfonic acid resin).
-
Stir the reaction at room temperature until the D-ribose has completely dissolved and TLC analysis indicates the formation of the methyl ribofuranoside.
-
Neutralize the acid catalyst and concentrate the solution under reduced pressure to obtain the crude methyl D-ribofuranoside.
-
Step 2: Benzylation of Hydroxyl Groups
-
Rationale: The free hydroxyl groups at positions 2, 3, and 5 are protected as benzyl ethers. This is a robust protecting group that is stable to a wide range of reaction conditions used in nucleoside synthesis. Sodium hydride is a strong base that deprotonates the hydroxyl groups to form alkoxides, which then act as nucleophiles.
-
Procedure:
-
Dissolve the crude methyl D-ribofuranoside in anhydrous DMF.
-
Cool the solution in an ice bath and add sodium hydride (NaH) portion-wise.
-
Add benzyl bromide (BnBr) dropwise to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the excess NaH with methanol and partition the mixture between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude methyl 2,3,5-tri-O-benzyl-D-ribofuranoside. Purify by column chromatography.
-
Step 3: Hydrolysis of the Methyl Glycoside
-
Rationale: The methyl glycoside at the anomeric position is selectively cleaved to reveal the free hydroxyl group (a hemiacetal). This is a necessary step before the introduction of the acetyl group.
-
Procedure:
-
Dissolve the purified tribenzylated glycoside in a mixture of acetic acid and water.
-
Heat the solution to facilitate hydrolysis.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvents and obtain the crude 2,3,5-tri-O-benzyl-D-ribofuranose.
-
Step 4: Anomeric Acetylation
-
Rationale: The final step is the acetylation of the anomeric hydroxyl group. Acetic anhydride is the acetylating agent, and pyridine acts as a base to activate the acetic anhydride and neutralize the acetic acid byproduct. The acetyl group is a good leaving group for the subsequent glycosylation reaction.
-
Procedure:
-
Dissolve the crude hemiacetal in pyridine and cool in an ice bath.
-
Add acetic anhydride dropwise.
-
Stir the reaction at room temperature until completion.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer and concentrate under reduced pressure. Purify the residue by column chromatography to afford this compound.
-
Applications in Drug Development: The Gateway to Modified Nucleosides
The primary and most critical application of this compound is as a glycosyl donor in the synthesis of nucleoside analogues.
Caption: Role in the synthesis of nucleoside analogues.
The Glycosylation Reaction: A Cornerstone of Nucleoside Synthesis
The key reaction is the coupling of the protected ribose with a silylated nucleobase (e.g., purine or pyrimidine) under Lewis acid catalysis (e.g., TMSOTf). The acetyl group at the anomeric position is displaced by the nucleobase, forming the crucial C-N glycosidic bond. The benzyl protecting groups ensure that the hydroxyls at positions 2, 3, and 5 do not interfere with this reaction.
Relevance to Antiviral Drug Synthesis
While direct synthesis of major antivirals from this specific intermediate is not widely documented in top-tier literature, the closely related 2,3,5-tri-O-benzyl-D-ribonolactone is a known precursor in some synthetic routes to Remdesivir, a prominent antiviral used in the treatment of COVID-19.[7][8] This highlights the strategic importance of the tribenzylated ribose core in accessing complex antiviral agents. Similarly, the synthesis of other nucleoside analogues like Galidesivir, which has shown broad-spectrum antiviral activity, involves intricately protected ribose derivatives. The principles of protection and glycosylation demonstrated with this compound are directly applicable to the synthesis of such therapeutic molecules.
Conclusion
This compound stands as a testament to the enabling power of protecting group chemistry in modern drug discovery. Its carefully designed structure provides a stable yet versatile platform for the synthesis of a diverse array of nucleoside analogues. While a definitive, publicly accessible synthesis and characterization manuscript remains to be widely disseminated, its commercial availability and the well-understood principles of its synthesis allow for its confident application in the laboratory. For any research group aiming to innovate in the field of antiviral or anticancer nucleoside analogues, a thorough understanding of this key intermediate is not just beneficial, but essential.
References
-
Wikipedia. (n.d.). 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. Retrieved January 12, 2026, from [Link]
-
Malik, I., et al. (2021). Galidesivir Triphosphate Promotes Stalling of Dengue-2 Virus Polymerase Immediately Prior to Incorporation. ACS Infectious Diseases. Available at: [Link]
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Singh, R., et al. (2021). Recent advances made in the synthesis of small drug molecules for clinical applications: An insight. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Amer, A. (2014). How can I synthesize 1-O-Acetyl-2,3,5-tri-O-benzoyl-b-D-ribofuranose? ResearchGate. Available at: [Link]
-
Sairam, P., et al. (2003). Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose. Carbohydrate Research. Available at: [Link]
-
CD BioGlyco. (n.d.). This compound, Purity ≥95%. Retrieved January 12, 2026, from [Link]
- Google Patents. (n.d.). Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose.
-
Iovine, V., et al. (2021). Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides. Molecules. Available at: [Link]
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PubChem. (n.d.). This compound. Retrieved January 12, 2026, from [Link]
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PubChem. (n.d.). 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose. Retrieved January 12, 2026, from [Link]
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Tyler, P. C., et al. (2020). An Isomer of Galidesivir That Potently Inhibits Influenza Viruses and Members of the Bunyavirales Order. ACS Medicinal Chemistry Letters. Available at: [Link]
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Al-Majid, A. M., et al. (2018). Synthesis, Antiviral, and Antimicrobial Evaluation of Benzyl Protected Diversified C-nucleosides. Frontiers in Chemistry. Available at: [Link]
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Pharmaffiliates. (n.d.). This compound. Retrieved January 12, 2026, from [Link]
- Wu, Q., & Simons, C. (2004). Synthetic Methodologies for C-Nucleosides. Synthesis, 2004(10), 1533-1553.
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Wu, Q., & Simons, C. (2004). Synthetic Methodologies for C-Nucleosides. ChemInform. Available at: [Link]
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- 8. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Synthesis of 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose from D-Ribose
Executive Summary
1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose is a pivotal intermediate in the synthesis of a wide array of nucleoside analogues, which form the backbone of numerous antiviral and anticancer therapeutics.[1][2] Its structure, featuring stable benzyl ether protecting groups and an anomeric acetate, makes it an ideal glycosyl donor for the crucial C-N bond formation in nucleoside synthesis via methods like the silyl-Hilbert-Johnson reaction.[3][4] This guide provides an in-depth, scientifically-grounded methodology for the synthesis of this key compound starting from the inexpensive and readily available D-ribose. We will dissect a robust four-step synthetic pathway, elucidating the mechanistic rationale behind each transformation, providing detailed, field-proven experimental protocols, and offering insights into process validation and troubleshooting.
Part 1: Strategic Overview and Synthetic Design
The Significance of Protected Ribofuranoses in Drug Development
Carbohydrates, particularly ribose derivatives, are central to life's genetic machinery. Synthetic analogues of nucleosides, which consist of a ribose (or deoxyribose) core linked to a nucleobase, are powerful tools for disrupting pathological processes.[5][6] The synthesis of these complex molecules, however, requires precise control over the reactivity of the multiple hydroxyl groups on the sugar moiety.[7] This is achieved through the use of protecting groups, which temporarily mask these reactive sites.[7][8] The target molecule, this compound, is a versatile building block designed for this purpose. The benzyl (Bn) ethers at the C2, C3, and C5 positions are exceptionally stable across a wide range of reaction conditions, while the C1 acetyl group serves as an excellent leaving group (a glycosyl donor) to facilitate coupling with nucleobases.[4][9]
The Synthetic Challenge: Controlling Regio- and Stereoselectivity
The synthesis of a specific ribofuranose derivative from D-ribose presents several inherent challenges:
-
Polyfunctionality: D-ribose possesses four hydroxyl groups of similar reactivity, necessitating a protection strategy that can differentiate the anomeric (C1) position from the others (C2, C3, C5).[7]
-
Ring Form Control: Ribose exists in a solution as an equilibrium mixture of α/β-furanose and α/β-pyranose forms. The synthesis must be directed to selectively yield the desired furanose ring structure.
-
Stereocontrol: The anomeric center (C1) is stereogenic. The reaction sequence must allow for the controlled formation of the desired stereoisomer, which is critical for the biological activity of the final nucleoside product.
A Validated Four-Step Synthetic Pathway
To overcome these challenges, a logical and sequential four-step synthesis is employed. This pathway ensures high selectivity and reproducibility, transforming the simple starting material into the complex, high-value intermediate.
The overall workflow is as follows:
-
Fischer Glycosylation: D-ribose is first converted to its methyl furanoside. This step serves to both protect the anomeric position and lock the sugar into the desired furanose ring structure.
-
Per-O-benzylation: The three remaining hydroxyl groups (C2, C3, C5) of the methyl ribofuranoside are protected as benzyl ethers using a Williamson ether synthesis.
-
Anomeric Deprotection: The anomeric methyl ether is selectively hydrolyzed under controlled acidic conditions to yield 2,3,5-tri-O-benzyl-D-ribofuranose, a key hemiacetal intermediate.
-
Anomeric Acetylation: The free anomeric hydroxyl group is then acetylated to furnish the final target molecule, this compound.
Part 2: Mechanistic Insights and Key Transformations
Step 1: Fischer Glycosylation to Form Methyl D-Ribofuranoside
The synthesis commences with the acid-catalyzed reaction of D-ribose with methanol. This classic Fischer glycosylation proceeds via protonation of the anomeric hydroxyl group, followed by the loss of water to form a resonance-stabilized oxocarbenium ion. Methanol then attacks this electrophilic intermediate from either the α or β face. While this reaction produces a mixture of anomers and ring forms, the five-membered furanoside ring is the thermodynamically favored product for ribose under these conditions.
Step 2: Per-O-benzylation via Williamson Ether Synthesis
With the anomeric position protected, the remaining hydroxyls are converted to benzyl ethers. This is achieved using benzyl bromide (BnBr) in the presence of a strong, non-nucleophilic base, typically sodium hydride (NaH), in an aprotic polar solvent like N,N-dimethylformamide (DMF). The mechanism involves the deprotonation of each hydroxyl group by NaH to form highly nucleophilic alkoxides. These alkoxides then undergo a bimolecular nucleophilic substitution (SN2) reaction with benzyl bromide, displacing the bromide ion and forming the stable C-O-Bn ether linkage. An excess of both NaH and BnBr is used to drive the reaction to completion.
Step 3: Selective Anomeric Deprotection
This step is critical for revealing the anomeric hydroxyl group for the final acetylation. The methyl glycoside (an acetal) is selectively cleaved in the presence of the benzyl ethers (which are stable to mild acid). The reaction is typically performed using aqueous acid (e.g., dilute HCl or H₂SO₄) in a co-solvent like dioxane. The mechanism is the reverse of the Fischer glycosylation: protonation of the anomeric methoxy group, followed by elimination of methanol to form the oxocarbenium ion, which is then trapped by water to yield the hemiacetal, 2,3,5-tri-O-benzyl-D-ribofuranose. Careful control of temperature and reaction time is essential to prevent the cleavage of the acid-labile benzyl ethers.
Step 4: Final Anomeric Acetylation
The final step involves the acetylation of the hemiacetal intermediate. This is accomplished using acetic anhydride (Ac₂O) with pyridine as a catalyst and base. Pyridine first activates the acetic anhydride by forming a highly reactive acetylpyridinium ion. The anomeric hydroxyl group of the hemiacetal then attacks this species. Finally, another molecule of pyridine acts as a base to deprotonate the intermediate, yielding the 1-O-acetyl product and regenerating the catalyst. The reaction is typically quantitative and results in a mixture of α and β anomers, which can often be used directly in subsequent glycosylation reactions.
Part 3: Detailed Experimental Protocols
Disclaimer: These protocols involve hazardous materials and should only be performed by trained chemists in a properly equipped laboratory with appropriate personal protective equipment.
Table 1: Reagent and Stoichiometry Overview
| Step | Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount Used |
| 1 | D-Ribose | 150.13 | 0.100 | 1.0 | 15.0 g |
| Methanol (MeOH) | 32.04 | - | Solvent | 150 mL | |
| Amberlyst-15 (H⁺ form) | - | - | Catalyst | 1.5 g | |
| 2 | Methyl D-Ribofuranoside | 164.16 | 0.090 | 1.0 | (From Step 1) |
| Sodium Hydride (60%) | 40.00 (as dispersion) | 1.17 | 13.0 | 46.8 g | |
| Benzyl Bromide (BnBr) | 171.04 | 1.08 | 12.0 | 185 g (128 mL) | |
| DMF (anhydrous) | 73.09 | - | Solvent | 450 mL | |
| 3 | Benzylated Riboside | 434.53 | 0.080 | 1.0 | (From Step 2) |
| Dioxane | 88.11 | - | Solvent | 240 mL | |
| Sulfuric Acid (2M) | 98.08 | - | Reagent | 80 mL | |
| 4 | Hemiacetal Intermediate | 420.50 | 0.070 | 1.0 | (From Step 3) |
| Pyridine (anhydrous) | 79.10 | - | Solvent/Base | 140 mL | |
| Acetic Anhydride (Ac₂O) | 102.09 | 0.105 | 1.5 | 10.7 g (9.9 mL) |
Protocol 1: Synthesis of Methyl D-Ribofuranoside
-
Suspend D-ribose (15.0 g, 0.100 mol) in methanol (150 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer.
-
Add Amberlyst-15 (H⁺ form) resin (1.5 g) to the suspension.
-
Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC (Ethyl Acetate/Hexane 7:3) until the starting material is consumed.
-
Cool the reaction to room temperature. Filter off the resin and wash it with a small amount of methanol.
-
Concentrate the combined filtrate under reduced pressure to obtain a colorless oil. The crude product is typically used in the next step without further purification. Expected yield is approximately quantitative.
Protocol 2: Synthesis of Methyl 2,3,5-tri-O-benzyl-D-ribofuranoside
-
To a three-neck 1 L flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, add a dispersion of sodium hydride (60% in mineral oil, 46.8 g, 1.17 mol) and wash with anhydrous hexane (2 x 50 mL) to remove the oil.
-
Suspend the washed NaH in anhydrous DMF (200 mL) and cool the flask to 0 °C in an ice-water bath.
-
Dissolve the crude methyl D-ribofuranoside from Step 1 in anhydrous DMF (250 mL) and add it dropwise to the NaH suspension over 1 hour, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for another 30 minutes.
-
Add benzyl bromide (128 mL, 1.08 mol) dropwise over 1.5 hours, ensuring the internal temperature does not exceed 10 °C.
-
After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Cool the reaction back to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of methanol (50 mL).
-
Pour the reaction mixture into 1 L of ice-water and extract with diethyl ether (3 x 400 mL).
-
Combine the organic layers, wash with water (2 x 300 mL) and brine (300 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting oil by flash column chromatography (Silica gel, 10-20% Ethyl Acetate in Hexane) to yield the product as a colorless oil. Expected yield: 35-40 g (80-90% over two steps).
Protocol 3: Synthesis of 2,3,5-tri-O-benzyl-D-ribofuranose
-
Dissolve the benzylated riboside (35.0 g, 0.080 mol) in dioxane (240 mL) in a 500 mL round-bottom flask.
-
Add 2M aqueous sulfuric acid (80 mL).
-
Heat the mixture to reflux (approx. 95-100 °C) and stir vigorously for 3-5 hours. Monitor the reaction by TLC (Ethyl Acetate/Hexane 1:2) for the disappearance of the starting material.
-
Cool the reaction to room temperature and neutralize by the careful addition of solid sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Concentrate the mixture under reduced pressure to remove most of the dioxane.
-
Extract the remaining aqueous residue with ethyl acetate (3 x 200 mL).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution (150 mL) and brine (150 mL), dry over Na₂SO₄, filter, and concentrate to yield a thick syrup. This crude hemiacetal is often used directly in the next step. Expected yield is approximately quantitative.
Protocol 4: Synthesis of this compound
-
Dissolve the crude 2,3,5-tri-O-benzyl-D-ribofuranose (approx. 0.070 mol) in anhydrous pyridine (140 mL) and cool to 0 °C.
-
Add acetic anhydride (9.9 mL, 0.105 mol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Pour the reaction mixture into 500 mL of ice-water and stir for 30 minutes to hydrolyze excess acetic anhydride.
-
Extract the product with ethyl acetate (3 x 200 mL).
-
Combine the organic layers and wash sequentially with 1M HCl (2 x 150 mL) to remove pyridine, saturated aqueous NaHCO₃ (150 mL), and brine (150 mL).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (Silica gel, 10-15% Ethyl Acetate in Hexane) to obtain the final product as a colorless syrup (a mixture of anomers). Expected yield: 30-32 g (90-95%).
Part 4: Process Validation and Troubleshooting
-
Moisture Control: The benzylation step (Protocol 2) is highly sensitive to moisture. D-ribose, DMF, and glassware must be thoroughly dried. NaH is highly reactive with water and should be handled under a nitrogen or argon atmosphere.
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is essential for monitoring the progress of each step. For example, in the benzylation step, a complete reaction is indicated by the disappearance of the polar starting material and the appearance of a single, less polar product spot.
-
Purification: Benzylated compounds can be challenging to purify. Using a gradient elution in column chromatography is recommended for optimal separation. Residual benzyl alcohol from the benzylation step can be removed by co-evaporation with toluene under high vacuum.
-
Incomplete Hydrolysis: If the anomeric deprotection (Protocol 3) is incomplete, the unreacted starting material can be separated from the more polar hemiacetal product during the work-up or by chromatography. If the reaction is pushed too long or the acid is too concentrated, debenzylation may occur, leading to complex product mixtures.
Part 5: Conclusion
The synthesis of this compound from D-ribose is a well-established and reliable process that provides access to a crucial building block for medicinal chemistry. The four-step sequence of glycosylation, benzylation, hydrolysis, and acetylation represents a logical and efficient strategy for navigating the challenges of carbohydrate chemistry. By understanding the mechanistic underpinnings of each step and adhering to rigorous experimental technique, researchers can reproducibly synthesize this valuable glycosyl donor, paving the way for the discovery and development of novel nucleoside-based therapeutics.
References
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Wikipedia. 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. [Link]
-
TutorChase. Why are protecting groups used in carbohydrate synthesis?. [Link]
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MDPI. Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst: Mechanism Revision and Application to Silyl-Hilbert-Johnson Reaction. [Link]
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ACS Publications. Protecting Groups in Carbohydrate Chemistry. Journal of Chemical Education. [Link]
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National Institutes of Health (NIH). Selective anomeric acetylation of unprotected sugars in water. [Link]
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ResearchGate. Glycosyl donors for synthesis of O-glycosides and nucleosides Prior art.... [Link]
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National Institutes of Health (NIH). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. [Link]
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Royal Society of Chemistry. Protecting group free synthesis of glycosyl thiols from reducing sugars in water; application to the production of N-glycan glycoconjugates. [Link]
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Wiley-VCH. 1 Protecting Group Strategies in Carbohydrate Chemistry. [Link]
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ACS Publications. Glycosylation of Nucleosides. The Journal of Organic Chemistry. [Link]
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ResearchGate. How can I synthesize 1-O-Acetyl-2,3,5-tri-O-benzoyl-b-D-ribofuranose?. [Link]
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National Institutes of Health (NIH). Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides. [Link]
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PubMed Central. Direct and efficient synthesis of nucleosides through the ortho-(tert-butylethynyl)phenyl thioglycosides (BEPTs) protocol. [Link]
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National Center for Biotechnology Information (NCBI). Glycosyl donor preparation - Glycoscience Protocols. [Link]
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Who we serve. Recent Progress in the Synthesis and Glycosylation of Rare Sugars. [Link]
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ResearchGate. Synthetic Study of 1, 2, 3-Tri-O-Acetyl-5-Deoxy-D-Ribofuranose. [Link]
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ACS Publications. An efficient synthesis of partially protected .alpha.-D-ribofuranosides from D-ribose by way of a unique selective debenzylation reaction. [Link]
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ResearchGate. Synthesis of 2,3-O-benzyl-ribose and xylose and their equilibration. [Link]
- Google Patents. Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose.
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CD BioGlyco. This compound, Purity ≥95%. [Link]
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ResearchGate. Selective Removal of Benzyl Carbonate Used as a Protecting Group in Carbohydrate Chemistry. [Link]
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National Institutes of Health (NIH). 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose - PubChem. [Link]
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ACS Publications. Direct One-Pot Synthesis of Nucleosides from Unprotected or 5-O-Monoprotected d-Ribose. [Link]
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National Institutes of Health (NIH). This compound - PubChem. [Link]
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PubMed. Synthesis of l-Deoxyribonucleosides from d-Ribose. [Link]
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National Institutes of Health (NIH). Straightforward Synthesis of the Poly(ADP-ribose) Branched Core Structure. [Link]
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ResearchGate. A convenient preparation of 1,2,3-tri-O-acetyl-β-D-ribofuranose by enzymatic regioselective 5-O-deacetylation of the peracetylated ribofuranose. [Link]
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An In-Depth Technical Guide to 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose is a pivotal intermediate in the synthesis of a wide array of nucleoside analogues, which are fundamental components in the development of antiviral and anticancer therapeutics. The strategic placement of benzyl ethers as protecting groups on the hydroxyl moieties of the D-ribofuranose core, coupled with an acetate group at the anomeric position, renders this molecule a versatile building block for complex organic syntheses. This guide provides a comprehensive overview of its physical and chemical properties, supported by insights into the rationale behind its molecular design and application in synthetic chemistry.
Molecular Structure and Properties
The foundational characteristics of this compound are summarized below, providing a snapshot of its key physical and chemical identifiers.
| Property | Value | Source(s) |
| Molecular Formula | C₂₈H₃₀O₆ | [1] |
| Molecular Weight | 462.53 g/mol | [1] |
| CAS Number | 58381-23-0 (D-ribofuranose); 91110-24-6 (β-D-ribofuranose) | [1][2] |
| Appearance | Colorless syrup to white solid | [3] |
| Solubility | Soluble in dichloromethane (DCM), dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethyl acetate (EtOAc), and methanol (MeOH) | [3][4] |
Chemical Synthesis and Purification: A Methodological Overview
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of this compound from D-ribose.
Step-by-Step Experimental Protocol (Illustrative)
The following protocol is an illustrative representation based on analogous syntheses of protected ribofuranose derivatives.
-
Formation of Methyl Ribofuranoside:
-
D-ribose is treated with methanol in the presence of an acid catalyst (e.g., HCl or a strong acidic resin) to predominantly form the methyl furanoside. This initial step protects the anomeric hydroxyl group as a methyl glycoside.
-
-
Benzylation of Hydroxyl Groups:
-
The methyl ribofuranoside is dissolved in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
-
A strong base, such as sodium hydride (NaH), is added to deprotonate the free hydroxyl groups at the C2, C3, and C5 positions.
-
Benzyl bromide (BnBr) is then added to the reaction mixture, leading to the formation of benzyl ethers at these positions. The reaction is typically stirred for several hours at room temperature or with gentle heating.
-
-
Selective Deprotection of the Anomeric Position:
-
The methyl glycoside at the anomeric position is selectively cleaved under acidic conditions, for example, using aqueous acetic acid or a dilute mineral acid, to yield 2,3,5-tri-O-benzyl-D-ribofuranose. This step is crucial to free up the anomeric hydroxyl for subsequent acetylation.
-
-
Anomeric Acetylation:
-
The resulting 2,3,5-tri-O-benzyl-D-ribofuranose is dissolved in a mixture of acetic anhydride and pyridine.
-
The reaction is typically carried out at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature to facilitate the selective acetylation of the anomeric hydroxyl group.
-
Purification by Silica Gel Chromatography
Purification of the final product is generally achieved using silica gel column chromatography.[5][6]
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a common choice for eluting protected sugars. The optimal solvent system would be determined by thin-layer chromatography (TLC) analysis.
-
Detection: Fractions can be monitored by TLC with visualization under UV light (due to the benzyl groups) and/or by staining with a suitable agent such as potassium permanganate or a sulfuric acid-anisaldehyde solution.
The Rationale Behind the Protecting Groups
The choice of protecting groups in the synthesis of this compound is a strategic decision rooted in the principles of modern organic synthesis.
The Role of Benzyl Ethers
Benzyl (Bn) ethers are widely employed for the protection of hydroxyl groups due to several key advantages:
-
Stability: Benzyl ethers are exceptionally stable across a broad spectrum of reaction conditions, including strongly basic and moderately acidic environments.[7] This robustness is essential for multi-step syntheses where various reagents are employed.
-
Orthogonality: The stability of benzyl ethers to conditions that cleave other common protecting groups (e.g., silyl ethers, acetals) allows for selective deprotection strategies.
-
Mild Cleavage Conditions: The primary method for the removal of benzyl ethers is catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst). This method is highly efficient and proceeds under neutral and mild conditions, which helps to preserve other sensitive functional groups within the molecule.
The Significance of the Anomeric Acetate
The acetate group at the anomeric position serves as a good leaving group in glycosylation reactions. Its presence is critical for the subsequent coupling of the ribofuranose unit with nucleobases to form nucleosides. The mechanism of this reaction often proceeds through the formation of an oxocarbenium ion intermediate, which is then attacked by the nucleobase.
Spectroscopic Characterization
¹H NMR Spectroscopy
-
Aromatic Protons: A complex multiplet in the range of δ 7.2-7.4 ppm corresponding to the protons of the three benzyl groups.
-
Anomeric Proton (H-1): A distinct signal, likely a doublet, in the downfield region (around δ 6.0-6.5 ppm), with a small coupling constant characteristic of a furanose ring.
-
Ribose Ring Protons (H-2, H-3, H-4, H-5): A series of multiplets in the region of δ 3.5-4.5 ppm.
-
Benzyl CH₂ Protons: Several doublets or multiplets between δ 4.5-5.0 ppm.
-
Acetyl Methyl Protons: A sharp singlet at approximately δ 2.0-2.2 ppm.
¹³C NMR Spectroscopy
-
Carbonyl Carbon (Acetate): A signal in the downfield region, typically around δ 170 ppm.
-
Aromatic Carbons: A cluster of signals between δ 127-138 ppm.
-
Anomeric Carbon (C-1): A signal in the range of δ 95-105 ppm.
-
Ribose Ring Carbons (C-2, C-3, C-4, C-5): Signals typically found between δ 60-85 ppm.
-
Benzyl CH₂ Carbons: Signals around δ 70-75 ppm.
-
Acetyl Methyl Carbon: A signal in the upfield region, around δ 21 ppm.
Mass Spectrometry
In a mass spectrum, one would expect to observe the molecular ion peak (or adducts such as [M+Na]⁺ or [M+H]⁺) corresponding to the molecular weight of 462.53 g/mol . Fragmentation patterns would likely involve the loss of the acetate group, benzyl groups, and cleavage of the ribofuranose ring.
Applications in Drug Development
The primary and most significant application of this compound is as a key glycosyl donor in the synthesis of modified nucleosides.[8] These synthetic nucleosides are the building blocks for a vast number of antiviral and anticancer drugs. The protected ribofuranose allows for the controlled and stereoselective formation of the glycosidic bond with a variety of purine and pyrimidine bases.
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1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose: A Technical Guide for Advanced Chemical Synthesis
Introduction
In the landscape of modern medicinal chemistry and drug development, the synthesis of nucleoside analogues stands as a cornerstone for creating novel antiviral and antineoplastic therapeutics.[1][2] These synthetic nucleosides often function by mimicking natural building blocks of DNA and RNA, thereby interrupting viral replication or cancer cell proliferation.[1][3] A critical component in the assembly of these complex molecules is the carbohydrate core, which must be appropriately protected to direct the desired chemical transformations. 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose is a key protected ribose derivative that serves as a pivotal intermediate in this field.[4] The benzyl groups provide robust protection for the hydroxyls at the 2, 3, and 5 positions, while the acetyl group at the anomeric (C1) position acts as a good leaving group for subsequent glycosylation reactions. This guide provides an in-depth technical overview of its properties, synthesis, characterization, and applications for researchers, scientists, and professionals in drug development.
Physicochemical Properties
Understanding the fundamental properties of this compound is essential for its effective use in synthesis. The compound is a colorless syrup or solid, soluble in various organic solvents like dichloromethane (DCM), dimethylformamide (DMF), and ethyl acetate (EtOAc).[4][5]
| Property | Value | Source(s) |
| Molecular Formula | C28H30O6 | [6][7] |
| Molecular Weight | 462.5 g/mol | [4][6] |
| CAS Number | 58381-23-0 | [5][6] |
| Appearance | Colourless Syrup or Solid/Powder | [4][5] |
| Purity | Typically ≥95-98% | [4][5] |
| Storage | 0 to 8 °C | [5] |
The Chemistry of Synthesis and Purification
The preparation of this compound from D-ribose is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The general strategy involves the protection of the hydroxyl groups followed by acetylation of the anomeric position.
Synthesis Pathway Explained
The synthesis begins with the protection of the 2, 3, and 5 hydroxyl groups of D-ribose using benzyl bromide (BnBr) in the presence of a base, such as sodium hydride (NaH). This step is crucial as the benzyl ethers formed are stable under a wide range of reaction conditions, yet can be removed later by hydrogenolysis. The final step is the specific acetylation of the anomeric hydroxyl group using acetic anhydride with a catalyst. The choice of benzyl protection is strategic; it lacks the acyl migration issues seen with benzoyl-protected ribosides and offers different deprotection orthogonality.
Detailed Experimental Protocol: Synthesis
This protocol is a representative example and may require optimization based on laboratory conditions and reagent purity.
Step 1: Benzylation of D-Ribose
-
Suspend D-ribose in a suitable solvent like DMF.
-
Cool the mixture in an ice bath (0 °C).
-
Add a strong base, such as sodium hydride (NaH), portion-wise. Rationale: The strong base deprotonates the hydroxyl groups, making them nucleophilic.
-
Add benzyl bromide (BnBr) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction carefully with methanol and then water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure. This yields 2,3,5-Tri-O-benzyl-D-ribofuranose.[5]
Step 2: Anomeric Acetylation
-
Dissolve the crude 2,3,5-Tri-O-benzyl-D-ribofuranose from Step 1 in a mixture of acetic anhydride and pyridine. Rationale: Pyridine acts as a catalyst and a base to neutralize the acetic acid byproduct.
-
Stir the reaction at room temperature for several hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Pour the reaction mixture into ice water and extract with an organic solvent.
-
Wash the organic layer successively with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over sodium sulfate and concentrate in vacuo.
Purification Workflow
Purification is typically achieved using column chromatography on silica gel. A gradient of ethyl acetate in hexanes is commonly employed to separate the desired product from residual reagents and byproducts.
Caption: General workflow for the synthesis and purification of this compound.
Analytical Characterization
Confirmation of the structure and purity of the final product is paramount. Standard analytical techniques are employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are used to confirm the chemical structure. The proton NMR spectrum will show characteristic signals for the acetyl methyl group, the benzyl methylene protons, the aromatic protons, and the protons on the ribofuranose ring. The coupling constants between the ring protons help to confirm the stereochemistry.
-
Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight of the compound (462.5 g/mol ).[4][6] Techniques like Electrospray Ionization (ESI) will typically show the molecule as an adduct with sodium [M+Na]⁺ or potassium [M+K]⁺.
Core Applications in Drug Development
The primary application of this compound is as a glycosyl donor for the synthesis of nucleosides.[4] The protected ribose unit is coupled with a variety of nucleobases (purines and pyrimidines) to form the crucial glycosidic bond.
The Vorbrüggen Glycosylation
The most common method for this coupling is the Vorbrüggen glycosylation.[8] In this reaction, a silylated nucleobase is activated by a Lewis acid (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf), which then reacts with the acetylated ribose derivative. The acetyl group at the anomeric position is displaced by the nucleobase, predominantly forming the desired β-anomer due to the neighboring group participation of the C2-protecting group.
Caption: Schematic of the Vorbrüggen glycosylation using the title compound to synthesize a nucleoside analogue.
Significance in Therapeutics
The ability to synthesize modified nucleosides is fundamental to the development of antiviral drugs (like Remdesivir) and anticancer agents (like Gemcitabine).[1][9][10] By modifying the ribose sugar or the nucleobase, scientists can create molecules that selectively target viral enzymes or are preferentially incorporated into the DNA of rapidly dividing cancer cells, leading to chain termination and cell death.[9][11] The use of protected ribose precursors like this compound provides the necessary chemical control to build these complex and life-saving molecules.
Conclusion
This compound is more than a simple chemical intermediate; it is an enabling tool for innovation in pharmaceutical sciences. Its well-defined physicochemical properties, established synthetic routes, and critical role as a glycosyl donor make it an indispensable component in the synthesis of modified nucleosides. For researchers in drug development, a thorough understanding of this compound's chemistry and application provides a reliable pathway to construct novel therapeutic agents to combat a range of diseases.
References
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Madridge Publishers. The Synthesis of Ribose and Nucleoside Derivatives. Available from: [Link]
- Google Patents. CN102659856A - Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose.
-
National Center for Biotechnology Information. 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose. PubChem Compound Summary for CID 10929242. Available from: [Link]
-
Wikipedia. 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. Available from: [Link]
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National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 14131030. Available from: [Link]
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ResearchGate. Synthesis of 5-O-benzyl-2-C-β-fluoromethyl-1,2,3-tri-O-acetyl-D- ribofuranose. Available from: [Link]
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National Center for Biotechnology Information. The Role of Ribose Modifications on the Structural Stability of Nucleotide Analogues with α-Thiotriphosphate at the Active Site of SARS-CoV-2 RdRp. PubMed. Available from: [Link]
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bioRxiv. The Role of Ribose Modifications on the Structural Stability of Nucleotide Analogs with α-thiotriphosphate at the Active. Available from: [Link]
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Scripps Research. Study shows how ribose may have become the sugar of choice for RNA development. Available from: [Link]
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ResearchGate. A convenient preparation of 1,2,3-tri-O-acetyl-β-D-ribofuranose by enzymatic regioselective 5-O-deacetylation of the peracetylated ribofuranose. Available from: [Link]
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The Strategic Application of Benzyl Protecting Groups in Ribofuranose Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The hydroxyl groups of carbohydrates, particularly ribofuranose, present a formidable challenge in synthetic organic chemistry due to their similar reactivity. The strategic use of protecting groups is paramount to achieving regioselectivity and stereocontrol in the synthesis of complex carbohydrates and nucleoside analogues. Among the arsenal of protecting groups, the benzyl ether stands out for its robustness and versatility. This guide provides a comprehensive exploration of the role of benzyl protecting groups in ribofuranose chemistry, detailing their introduction, stability, and cleavage. We will delve into the mechanistic underpinnings of benzylation and debenzylation reactions, provide field-proven experimental protocols, and discuss the influence of benzyl groups on the reactivity and conformational behavior of the ribofuranose ring. This document is intended to serve as a technical resource for researchers engaged in the synthesis of biologically significant molecules derived from ribofuranose.
Introduction: The Indispensable Role of Protecting Groups in Carbohydrate Synthesis
Carbohydrates are polyhydroxylated compounds, and the subtle differences in the reactivity of their hydroxyl groups make selective functionalization a significant synthetic hurdle.[1] Protecting groups are temporary modifications of functional groups that prevent them from reacting under specific conditions, thereby enabling chemists to direct reactions to desired positions.[1] In the realm of ribofuranose chemistry, this control is critical for the synthesis of nucleosides, nucleotides, and other glycoconjugates with defined stereochemistry.[2][3]
The ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removed under mild conditions that do not affect other functional groups in the molecule.[4] Benzyl ethers have emerged as one of the most widely used "permanent" protecting groups in carbohydrate chemistry due to their exceptional stability under both acidic and basic conditions.[5][6] This stability allows for a broad range of subsequent chemical transformations to be performed on the protected ribofuranose scaffold.
This guide will focus specifically on the application of benzyl protecting groups in the context of ribofuranose chemistry, a furanose sugar that is a cornerstone of numerous biologically vital molecules, most notably RNA.
The Benzyl Ether: A Robust Shield for Ribofuranose Hydroxyls
The benzyl (Bn) group is introduced to a hydroxyl moiety to form a benzyl ether. This transformation is most commonly achieved via a Williamson ether synthesis, an SN2 reaction between an alkoxide and a benzyl halide, such as benzyl bromide or benzyl chloride.[7][8]
Key Advantages of Benzyl Ethers in Ribofuranose Chemistry:
-
Broad Stability: Benzyl ethers are resistant to a wide array of reagents and reaction conditions, including strongly acidic and basic media, many oxidizing and reducing agents, and various glycosylation conditions.[5][9] This robustness is crucial when multi-step synthetic sequences are required.
-
Mild Removal: Despite their stability, benzyl ethers can be cleaved under relatively mild conditions, most commonly through catalytic hydrogenation.[10][11] This orthogonality allows for selective deprotection in the presence of other protecting groups.
-
Non-participating Nature: Benzyl ethers are considered "non-participating" groups, meaning they do not directly influence the stereochemical outcome of glycosylation reactions at the anomeric center through neighboring group participation. This can be advantageous when the formation of a specific anomer is desired through other means of stereocontrol.[2]
Considerations and Potential Drawbacks:
While benzyl groups are highly effective, their application is not without considerations. The conditions required for their removal, particularly catalytic hydrogenation, can be incompatible with other functional groups that are also susceptible to reduction, such as alkenes, alkynes, and some nitrogen-containing functionalities.[12] Furthermore, achieving regioselective benzylation of the multiple hydroxyl groups on a ribofuranose ring can be challenging and often requires multi-step protection/deprotection strategies.[13][14]
Methodologies for the Introduction of Benzyl Groups
The primary method for the formation of benzyl ethers is the Williamson ether synthesis. The choice of base and solvent is critical for achieving high yields and minimizing side reactions.
Standard Benzylation Protocol (Williamson Ether Synthesis):
This protocol describes a general procedure for the benzylation of a hydroxyl group on a ribofuranose derivative.
Reagents:
-
Ribofuranose derivative
-
Sodium hydride (NaH) or other suitable base (e.g., potassium hydride, silver oxide)
-
Benzyl bromide (BnBr) or benzyl chloride (BnCl)
-
Anhydrous N,N-dimethylformamide (DMF) or other polar aprotic solvent
Procedure:
-
Dissolve the ribofuranose derivative in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (typically 1.1-1.5 equivalents per hydroxyl group) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen evolution ceases, to form the alkoxide.
-
Add benzyl bromide (typically 1.1-1.5 equivalents per hydroxyl group) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of methanol, followed by water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of an anhydrous solvent and an inert atmosphere is crucial as sodium hydride reacts violently with water.
-
Strong Base: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the hydroxyl groups to form the corresponding alkoxides, which are potent nucleophiles.[15]
-
Polar Aprotic Solvent: DMF is an excellent solvent for this reaction as it dissolves the carbohydrate derivative and the reagents, and it promotes SN2 reactions.[7]
-
Excess Reagents: A slight excess of the base and benzylating agent is often used to ensure complete reaction.
Alternative Benzylation Methods:
For substrates that are sensitive to strongly basic conditions, alternative methods for benzylation have been developed. For instance, using a milder base like silver oxide (Ag₂O) can allow for more selective protection of one hydroxyl group in the presence of others.[15] For acid-sensitive substrates, benzyl trichloroacetimidate can be employed under acidic conditions.[15]
The Art of Removal: Debenzylation Strategies
The cleavage of the robust benzyl ether is a critical step in the final stages of a synthetic sequence. Several methods are available, with catalytic hydrogenation being the most prevalent.
Catalytic Hydrogenation: The Workhorse of Debenzylation
Catalytic hydrogenation involves the reaction of the benzyl ether with hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C).[10][16] This method is highly efficient and generally provides clean reactions with toluene as the primary byproduct.[11]
4.1.1. Direct Hydrogenation Protocol:
Reagents:
-
Benzyl-protected ribofuranose derivative
-
10% Palladium on carbon (Pd/C)
-
Solvent (e.g., ethanol, methanol, ethyl acetate, tetrahydrofuran)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the benzyl-protected compound in a suitable solvent in a flask equipped with a stir bar.
-
Carefully add the Pd/C catalyst (typically 10-20% by weight of the substrate).
-
Flush the flask with hydrogen gas (using a balloon or a hydrogenation apparatus) and maintain a positive pressure of hydrogen.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the deprotected product.
4.1.2. Catalytic Transfer Hydrogenation (CTH): A Safer Alternative
Catalytic Transfer Hydrogenation (CTH) offers a safer and more convenient alternative to using flammable hydrogen gas under pressure.[17] In CTH, a hydrogen donor molecule generates hydrogen in situ.[17] Common hydrogen donors include ammonium formate, formic acid, and triethylsilane.[17][18][19]
Key Advantages of CTH: [17]
-
Safety: Avoids the handling of high-pressure hydrogen gas.
-
Mild Conditions: Reactions are often performed at room temperature and atmospheric pressure.
-
Selectivity: Can offer improved selectivity in some cases.
-
Simple Setup: Does not require specialized high-pressure equipment.
4.1.3. CTH Protocol using Ammonium Formate:
Reagents:
-
Benzyl-protected ribofuranose derivative
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate
-
Methanol or ethanol
Procedure:
-
Dissolve the benzyl-protected compound in methanol or ethanol.
-
Add the Pd/C catalyst.
-
Add ammonium formate (typically 3-5 equivalents per benzyl group) to the mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction by TLC.
-
Work-up the reaction as described for direct hydrogenation.[17]
Dissolving Metal Reduction (Birch Reduction)
For sterically hindered benzyl groups or in cases where catalytic hydrogenation is not effective, dissolving metal reduction using sodium in liquid ammonia can be employed.[12][20] This method is particularly useful for removing stubborn benzyl groups.[20] However, it is a powerful reducing system and may not be compatible with other functional groups.[21]
Oxidative Cleavage
In certain instances, oxidative methods can be used to remove benzyl groups. For example, treatment with ozone can oxidatively cleave benzyl ethers to yield benzoates, which can then be hydrolyzed under basic conditions.[9][15] Another method involves the use of 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), particularly for the cleavage of p-methoxybenzyl (PMB) ethers, which are more electron-rich and thus more susceptible to oxidation.[15]
Lewis Acid-Mediated Debenzylation
Certain Lewis acids, such as tin(IV) chloride (SnCl₄) and titanium(IV) chloride (TiCl₄), can effect the regioselective de-O-benzylation of poly-O-benzylated monosaccharides.[22][23] This method's selectivity is often dependent on the formation of chelate complexes with appropriately positioned functional groups.[23]
Regioselectivity in the Benzylation of Ribofuranose
The ribofuranose molecule presents three secondary hydroxyl groups at the C2, C3, and C5 positions, and in the case of a glycoside, the anomeric hydroxyl at C1 is replaced by another group. The relative reactivity of these hydroxyls can be exploited to achieve some degree of regioselectivity. Generally, the primary hydroxyl at C5 is the most reactive towards SN2 reactions due to less steric hindrance. The reactivity of the secondary hydroxyls at C2 and C3 can be influenced by various factors, including the stereochemistry at the anomeric center and the presence of other protecting groups.
Achieving selective protection of a single secondary hydroxyl group often requires more sophisticated strategies, such as:
-
Temporary Protection: Using a temporary protecting group to block the more reactive hydroxyls, followed by benzylation of the remaining free hydroxyl, and subsequent removal of the temporary group.
-
Stannylene Acetal Chemistry: The use of dibutyltin oxide to form a stannylene acetal between two vicinal hydroxyls can activate one of them for selective benzylation.
-
Enzymatic Methods: Biocatalysis can offer exquisite regioselectivity that is difficult to achieve through traditional chemical methods.
A notable application in ribofuranose chemistry is the synthesis of methyl 3,5-di-O-benzyl-α-D-ribofuranoside, a versatile precursor for 2'-C-branched ribonucleosides.[24] This is often achieved by perbenzylation followed by selective debenzylation at the 2-position.
The Influence of Benzyl Groups on Reactivity and Conformation
The presence of bulky benzyl groups on the ribofuranose ring can significantly influence its conformation and the reactivity of neighboring functional groups. The steric bulk of the benzyl groups can direct incoming reagents to the less hindered face of the molecule, thereby influencing the stereochemical outcome of reactions.
In glycosylation reactions, the protecting groups on the glycosyl donor play a crucial role in determining the stereoselectivity of the newly formed glycosidic bond.[2] While benzyl groups are non-participating, their steric and electronic effects can still impact the transition state of the glycosylation reaction, thus influencing the anomeric ratio of the product.[2]
Application of Benzyl-Protected Ribofuranosides in Nucleoside Synthesis
Benzyl-protected ribofuranosides are invaluable intermediates in the synthesis of a wide range of nucleoside analogues, which are important therapeutic agents.[25] The synthesis of nucleosides typically involves the coupling of a protected ribose derivative with a heterocyclic base.[3][26] The stability of the benzyl ethers allows for the necessary chemical manipulations to activate the anomeric center for glycosylation and to perform the coupling reaction without affecting the hydroxyl groups.
A common strategy involves the preparation of a 2,3,5-tri-O-benzyl-D-ribofuranosyl halide or acetate, which can then be coupled with a silylated nucleobase in a Vorbrüggen glycosylation reaction.[3][27] Following the successful formation of the nucleoside, the benzyl groups are typically removed in one of the final steps of the synthesis via catalytic hydrogenation.[28]
Data Presentation
Table 1: Comparison of Common Debenzylation Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Direct Catalytic Hydrogenation | H₂, Pd/C | Room temp, atmospheric or elevated pressure | Clean reaction, high yields, well-established[10][11] | Requires handling of flammable H₂ gas, may reduce other functional groups[12] |
| Catalytic Transfer Hydrogenation (CTH) | Pd/C, H-donor (e.g., NH₄HCO₂, HCOOH, Et₃SiH) | Room temp or gentle heating | No H₂ gas required, often faster, mild conditions[17][29] | Byproducts from H-donor, donor selection is crucial |
| Dissolving Metal Reduction | Na, liquid NH₃ | -78 °C to -33 °C | Effective for sterically hindered groups[12][20] | Harsh conditions, not compatible with many functional groups[21] |
| Oxidative Cleavage | O₃; or DDQ | Varies | Alternative to reduction | Can affect other sensitive groups, may require multiple steps[9][15] |
| Lewis Acid-Mediated Cleavage | SnCl₄, TiCl₄ | Varies | Can be regioselective[22][23] | Stoichiometric amounts of Lewis acid often required, sensitive to moisture |
Experimental Protocols & Visualizations
Experimental Workflow: Synthesis of a Nucleoside Analogue using a Benzyl-Protected Ribofuranoside
Caption: A generalized workflow for the synthesis of a nucleoside analogue.
Logical Relationship: Choosing a Debenzylation Method
Caption: Decision tree for selecting an appropriate debenzylation method.
Conclusion
Benzyl protecting groups are a cornerstone of modern synthetic carbohydrate chemistry, and their strategic application in the manipulation of ribofuranose is indispensable for the construction of complex, biologically active molecules. Their inherent stability, coupled with the reliability of their removal, provides chemists with a powerful tool to navigate the intricate landscape of polyhydroxylated systems. A thorough understanding of the principles and methodologies governing the use of benzyl ethers, as outlined in this guide, is essential for any researcher aiming to synthesize novel ribofuranose-containing compounds. Future developments in this field will likely focus on even milder and more selective methods for the introduction and removal of benzyl and other protecting groups, further enhancing the efficiency and scope of carbohydrate synthesis.
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A Comprehensive Technical Guide to the Stability and Storage of 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose is a pivotal intermediate in the synthesis of various nucleosides and nucleotides, which are fundamental components in the development of antiviral and anticancer therapeutics.[1][2] Its unique structure, featuring a labile anomeric acetyl group and robust benzyl ether protecting groups, allows for strategic chemical manipulations in complex synthetic pathways. The purity and stability of this compound are paramount to ensure the success of subsequent reactions and the quality of the final active pharmaceutical ingredient. This guide provides an in-depth analysis of the stability profile of this compound, recommended storage conditions, and protocols for assessing its integrity over time.
Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 58381-23-0 | [3][4] |
| Molecular Formula | C₂₈H₃₀O₆ | [3][4] |
| Molecular Weight | 462.53 g/mol | [4] |
| Appearance | Colorless Syrup or Solid/Powder | [2][4] |
| Solubility | Soluble in DCM, DMF, DMSO, EtOAc, MeOH | [4] |
| Purity | Typically ≥95% or ≥98% | [2][4] |
Stability Profile
The stability of this compound is primarily dictated by the chemical reactivity of its functional groups: the anomeric acetyl ester and the benzyl ethers.
Hydrolytic Stability
The most significant potential degradation pathway for this molecule is the hydrolysis of the anomeric acetyl group. Anomeric esters are susceptible to both acidic and basic hydrolysis.[5]
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the ester oxygen can lead to nucleophilic attack by water, resulting in the cleavage of the acetyl group to yield 2,3,5-tri-O-benzyl-D-ribofuranose and acetic acid.
-
Base-Catalyzed Hydrolysis: Basic conditions can promote the saponification of the acetyl ester, also leading to the de-acetylated product.
The furanose ring itself is generally less stable than the corresponding pyranose ring, although the bulky benzyl groups may confer some kinetic stability.[6]
Stability of Benzyl Ethers
Benzyl ethers are known for their general robustness and are stable to a wide range of acidic and basic conditions, making them excellent protecting groups.[7] However, they are susceptible to cleavage under specific conditions:
-
Reductive Cleavage: The most common method for removing benzyl ethers is catalytic transfer hydrogenation, for example, using palladium on carbon (Pd/C) with a hydrogen source like triethylsilane.[7][8]
-
Oxidative Cleavage: Strong oxidizing agents can also cleave benzyl ethers.[8]
Thermal Stability
Photostability
Compounds containing benzyl groups can be sensitive to UV light. Photochemical reactions can lead to the formation of radical species and subsequent degradation.[10] Therefore, it is advisable to protect the compound from light.
Impact of Moisture
This compound is often supplied as an amorphous syrup or solid. Amorphous materials can be hygroscopic, and the absorption of moisture can act as a plasticizer, lowering the glass transition temperature and increasing molecular mobility.[11][12] This increased mobility can facilitate degradation reactions, particularly hydrolysis of the anomeric acetate.[13][14]
Recommended Storage Conditions
Based on the stability profile and supplier recommendations, the following storage conditions are advised to maintain the purity and integrity of this compound.
| Parameter | Recommended Condition | Rationale | Source(s) |
| Temperature | 2-8°C (Refrigerator) | To minimize the rate of potential hydrolytic and thermal degradation. | [4] |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | To prevent potential oxidative degradation of benzyl ethers. | |
| Light | In the dark (e.g., in an amber vial) | To prevent photolytic degradation. | [10] |
| Moisture | Dry, tightly sealed container | To prevent hydrolysis of the anomeric acetate and maintain the stability of the amorphous form. | [11][12] |
Experimental Protocols for Stability Assessment
To ensure the quality of this compound, particularly after prolonged storage or when used in critical applications, stability-indicating studies are recommended.
Forced Degradation Studies
Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and establish stability-indicating analytical methods.[15]
Objective: To identify the primary degradation pathways and products under stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 8 hours. Neutralize with 0.1 M NaOH before analysis.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 4 hours. Neutralize with 0.1 M HCl before analysis.[16]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 60°C for 24 hours. Dissolve in the mobile phase for analysis.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see below).
Caption: Workflow for forced degradation studies.
Long-Term Stability Testing
Long-term stability studies are conducted under recommended storage conditions to establish a re-test period for the compound.
Objective: To monitor the purity and degradation of the compound over an extended period under recommended storage conditions.
Methodology:
-
Sample Preparation: Store multiple aliquots of a single batch of this compound in tightly sealed, light-protected containers at 2-8°C.
-
Testing Intervals: Analyze the samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, and 24 months).
-
Analysis: At each time point, assess the purity of the sample using a validated HPLC method. Compare the chromatograms to the initial time point to identify any new impurity peaks or a decrease in the main peak area.
Caption: Workflow for long-term stability testing.
Stability-Indicating Analytical Method
A stability-indicating method is an analytical procedure that can accurately and selectively quantify the decrease in the amount of the active ingredient and the increase in the levels of degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[17]
-
Mobile Phase: A gradient of acetonitrile and water (potentially with a modifier like 0.1% formic acid to improve peak shape).[17]
-
Flow Rate: 1.0 mL/min.[17]
-
Detection: UV at 254 nm.[17]
-
Injection Volume: 20 µL.[17]
-
Column Temperature: 30°C.
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The use of a mass spectrometer (LC-MS) can aid in the identification of degradation products.[15]
Conclusion
The stability of this compound is critical for its successful application in the synthesis of complex molecules. The primary degradation pathway is the hydrolysis of the anomeric acetyl group, which is exacerbated by the presence of moisture and non-optimal temperatures. The benzyl ether protecting groups are generally stable under typical handling and storage conditions. By adhering to the recommended storage conditions of 2-8°C in a dry, dark, and inert environment, the integrity of the compound can be maintained. Regular assessment of purity using a validated stability-indicating HPLC method is recommended for long-term storage and in GMP applications.
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An In-depth Technical Guide to the Solubility of 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose in Organic Solvents
Abstract: This technical guide provides a comprehensive analysis of the solubility of 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose, a critical intermediate in the synthesis of nucleoside analogues and other complex carbohydrates. Addressed to researchers, chemists, and drug development professionals, this document elucidates the physicochemical principles governing its solubility, presents a qualitative profile in common organic solvents, and offers a detailed, field-proven protocol for quantitative solubility determination. By explaining the causality behind solvent selection and experimental design, this guide serves as an essential resource for optimizing reaction conditions, purification strategies, and handling of this versatile glycosyl donor.
Section 1: Introduction to a Key Glycosyl Donor
This compound is a protected derivative of D-ribose, a fundamental building block in glycobiology and medicinal chemistry.[1][2] Its molecular structure features three bulky, nonpolar benzyl groups protecting the hydroxyls at the C2, C3, and C5 positions, and an acetyl group at the anomeric C1 position. This strategic protection renders the molecule stable to a variety of reaction conditions while making the anomeric position reactive for glycosylation reactions, positioning it as a key intermediate in the synthesis of modified nucleosides for antiviral and anticancer therapies.[1]
The success of any synthetic step involving this compound—from reaction setup to chromatographic purification—is fundamentally dictated by its solubility. A well-chosen solvent ensures homogeneous reaction conditions, facilitates mass transfer, and is critical for achieving high yields and purity. Conversely, poor solubility can lead to failed reactions, difficult purifications, and inaccurate dosing. This guide provides the foundational knowledge required to make informed decisions regarding solvent selection for this important synthetic intermediate.
Section 2: Physicochemical Properties and Solubility Principles
To understand the solubility of this compound (Molecular Formula: C₂₈H₃₀O₆, Molecular Weight: ~462.5 g/mol ), one must analyze its structure through the lens of intermolecular forces.[1]
-
Dominance of Nonpolar Character: The molecule's periphery is dominated by three phenyl rings from the benzyl groups. These large, nonpolar, and lipophilic surfaces are the primary drivers of its solubility. They readily engage in van der Waals forces with solvents that have similar nonpolar characteristics.
-
Masked Polarity: The inherent polarity of the core ribofuranose ring and its oxygen atoms is largely masked by these bulky protecting groups. The ether linkages of the benzyl groups and the ester groups (acetate and the furanose ring oxygen) offer some polar sites, but they are sterically hindered.
-
Lack of Hydrogen Bonding Donors: Crucially, all hydroxyl groups are protected. This means the molecule cannot act as a hydrogen bond donor, significantly reducing its affinity for highly polar, protic solvents like water.
The governing principle is "like dissolves like," which states that substances with similar intermolecular forces are likely to be soluble in one another.[3] For this compound, this translates to high solubility in solvents that are either nonpolar or moderately polar and aprotic.
Section 3: Solubility Profile of this compound
While precise quantitative solubility data is not widely published in peer-reviewed literature, a reliable qualitative profile can be compiled from chemical supplier technical data sheets and inferences from synthetic procedures.[1][4][5][6][7] The compound is generally described as a colorless to light cream solid or syrup.[1][6]
The following table summarizes the observed solubility in a range of common laboratory solvents, categorized by polarity.
| Solvent Class | Solvent Name | Polarity Index | Expected Solubility | Rationale & Commentary |
| Halogenated | Dichloromethane (DCM) | 3.1 | Soluble | An excellent solvent due to its ability to engage in dipole-dipole interactions without being overly polar. Frequently used in reactions and chromatography involving this compound.[1][6] |
| Chloroform | 4.1 | Soluble | Similar to DCM, its polarity is well-suited to solvate the molecule effectively.[4][5] | |
| Esters | Ethyl Acetate (EtOAc) | 4.4 | Soluble | A moderately polar aprotic solvent that effectively solvates both the nonpolar benzyl groups and the polar ester/ether moieties. A common choice for extraction and chromatography.[4][5][6] |
| Polar Aprotic | Dimethylformamide (DMF) | 6.4 | Soluble | The high polarity and aprotic nature of DMF can overcome the nonpolar character of the benzyl groups, leading to good solubility.[1][6] |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Soluble | Similar to DMF, DMSO is a strong polar aprotic solvent capable of dissolving a wide range of compounds, including this protected ribose.[1][6] | |
| Alcohols | Methanol (MeOH) | 5.1 | Soluble | While a protic solvent, the small alkyl chain allows its polar hydroxyl group to interact with the molecule's ether and ester oxygens, leading to solubility.[6] |
| Ethanol | 4.3 | Soluble | Similar to methanol, ethanol is an effective solvent for this compound.[7] | |
| Ethers | Tetrahydrofuran (THF) | 4.0 | Likely Soluble | THF's polarity is similar to ethyl acetate, and it is a common solvent for glycosylation reactions. It is expected to be a good solvent. |
| Hydrocarbons | Hexanes / Heptane | 0.1 | Sparingly Soluble to Insoluble | These nonpolar solvents interact well with the benzyl groups but fail to solvate the more polar core of the molecule, leading to poor overall solubility. Often used as an anti-solvent for precipitation or for elution in normal-phase chromatography. |
| Polar Protic | Water | 10.2 | Insoluble | The molecule's large nonpolar surface area and inability to donate hydrogen bonds make it immiscible with water's strong hydrogen-bonding network. Claims of water solubility in some commercial sources should be treated with skepticism and likely refer to negligible amounts.[1][7] |
Section 4: Experimental Protocol for Quantitative Solubility Determination
For applications requiring precise concentrations, such as kinetic studies or formulation development, determining the quantitative solubility is essential. The following protocol describes the reliable "isothermal shake-flask" method.[3][8][9]
Step-by-Step Methodology
-
Preparation:
-
Add an excess amount of this compound to a series of vials (e.g., 20 mg of solute to 1 mL of the chosen solvent). The key is to have visible, undissolved solid/oil after equilibration.
-
Use a high-purity grade of the compound and the desired organic solvent.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an isothermal shaker bath set to a constant, controlled temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A system is at equilibrium when the concentration of the solute in the solution no longer changes over time.
-
-
Phase Separation:
-
Remove the vials from the shaker and allow them to stand undisturbed at the same temperature, permitting the excess solid/oil to settle.
-
For rigorous results, use a centrifuge to ensure complete separation of the undissolved solute from the saturated solution.
-
-
Sampling and Dilution:
-
Carefully withdraw a known volume of the clear, supernatant (the saturated solution) using a calibrated micropipette.
-
Immediately dilute the aliquot with a known volume of a suitable solvent (one in which the compound is freely soluble) to prevent precipitation. This creates a solution of a known dilution factor that is within the optimal concentration range for the chosen analytical method.
-
-
Quantification:
-
Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Quantitative Nuclear Magnetic Resonance (qNMR).
-
Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.
-
-
Calculation:
-
Calculate the concentration of the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.
-
The result is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL, g/L, or mol/L.
-
Visual Workflow for Solubility Determination
Caption: Isothermal shake-flask workflow for quantitative solubility determination.
Section 5: Factors Influencing Solubility Measurements
-
Temperature: Solubility is temperature-dependent. For most solids in liquids, solubility increases with temperature. It is critical to report the temperature at which any solubility measurement is made.
-
Purity of Solute: Impurities in the this compound can alter its solubility characteristics. Always use a well-characterized, high-purity sample for reliable measurements.
-
Solvent Grade and Water Content: The presence of even small amounts of water in an organic solvent can significantly affect the solubility of a nonpolar compound. Always use anhydrous-grade solvents for the most accurate and reproducible results.
Section 6: Conclusion
This compound exhibits excellent solubility in a range of common halogenated, ester, and polar aprotic organic solvents, driven by the lipophilic nature of its three benzyl protecting groups. Its solubility is poor in nonpolar alkanes and negligible in water. For researchers and process chemists, solvents like Dichloromethane, Chloroform, and Ethyl Acetate are reliable first choices for dissolving this compound for reactions and purifications. When precise concentrations are required, the isothermal shake-flask method detailed herein provides a robust framework for obtaining quantitative, reproducible data, empowering the optimization of synthetic and developmental workflows.
Section 7: References
-
CD BioGlyco. (n.d.). This compound, Purity ≥95%. Retrieved from CD BioGlyco product page.
-
University of California, Riverside. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]
-
HuiChem. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (n.d.). 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. Retrieved from [Link]
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- 2. This compound | C28H30O6 | CID 14131030 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. 58381-23-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 6. synthose.com [synthose.com]
- 7. 1-O-Acetyl-2,3,5-tri-O-benzyl-b-D-ribofuranose | 91110-24-6 | MA00840 [biosynth.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose | C28H24O9 | CID 10929242 - PubChem [pubchem.ncbi.nlm.nih.gov]
1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose: A Strategic Glycosyl Donor for 1,2-cis-Ribosylation
An In-Depth Technical Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose as a glycosyl donor in modern organic synthesis. The strategic selection of protecting groups—a readily activated anomeric acetate and non-participating benzyl ethers—renders this donor particularly valuable for the synthesis of 1,2-cis-ribofuranosides, which are key structural motifs in numerous antiviral and anticancer nucleoside analogues. This document details the multi-step synthesis of the donor, elucidates the reaction mechanism and stereochemical control of Lewis acid-promoted glycosylations, presents detailed experimental protocols, and discusses the expected reactivity and performance based on established principles of carbohydrate chemistry. This guide is intended for researchers and professionals in drug development and carbohydrate chemistry seeking to leverage this donor for the synthesis of complex glycoconjugates and modified nucleosides.
Introduction: The Strategic Importance of Protecting Groups
In the intricate field of carbohydrate chemistry, the outcome of a glycosylation reaction is profoundly dictated by the choice of protecting groups on the glycosyl donor. This compound (CAS 58381-23-0) is a premier example of strategic design.[1] Its utility stems from two key features:
-
Anomeric Acetate: The acetyl group at the anomeric C-1 position serves as an effective leaving group. Upon coordination with a Lewis acid, it is readily activated, facilitating the formation of a reactive intermediate for glycosidic bond formation.
-
Non-Participating Benzyl Ethers: The benzyl (Bn) ethers at the C-2, C-3, and C-5 positions are robust and stable under a wide range of reaction conditions, yet can be removed under mild hydrogenolysis conditions.[2] Crucially, the C-2 benzyl ether is a "non-participating" group. Unlike acyl groups (e.g., benzoyl), it cannot form a cyclic acyloxonium ion intermediate with the anomeric center. This absence of neighboring group participation is the defining characteristic of this donor, preventing the reaction from being locked into a 1,2-trans stereochemical outcome and opening pathways to the often more challenging 1,2-cis glycosides.[3]
This guide will dissect the synthesis and application of this donor, providing the foundational knowledge and practical protocols required for its successful implementation in the laboratory.
Synthesis of the Glycosyl Donor
The preparation of this compound is a two-stage process: first, the exhaustive benzylation of a suitable D-ribose precursor, followed by the selective acetylation of the anomeric hydroxyl group.
Caption: Synthetic pathway to the target glycosyl donor.
Experimental Protocol 1: Synthesis of 2,3,5-Tri-O-benzyl-D-ribofuranose
This protocol is adapted from a high-yield synthesis utilizing an allyl glycoside intermediate, which circumvents issues associated with other methods.[4]
Step 1: Formation of Allyl D-Ribofuranoside
-
Suspend D-ribose (1 eq.) in allyl alcohol (approx. 10 mL per gram of ribose).
-
Add a catalytic amount of a strong acid resin (e.g., Amberlite IR-120 H⁺).
-
Heat the suspension at 80-90°C with vigorous stirring for 4-6 hours, monitoring the dissolution of D-ribose.
-
Cool the reaction mixture, filter to remove the resin, and concentrate the filtrate under reduced pressure to yield the crude allyl ribofuranoside as a syrup. This product is typically used without further purification.
Step 2: Benzylation
-
Prepare a suspension of sodium hydride (NaH, 60% dispersion in oil, ~3.5 eq. per hydroxyl group) in anhydrous dimethylformamide (DMF) under an inert atmosphere (N₂ or Ar) and cool to 0°C.
-
Slowly add a solution of the crude allyl ribofuranoside from Step 1 in anhydrous DMF.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature for 1 hour.
-
Cool the reaction back to 0°C and add benzyl bromide (BnBr, ~1.2 eq. per hydroxyl group) dropwise, ensuring the temperature remains below 10°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding methanol, followed by water. Extract the product with diethyl ether or ethyl acetate. Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate to give crude allyl 2,3,5-tri-O-benzyl-D-ribofuranoside.
Step 3: Deprotection of Allyl Group
-
Dissolve the crude product from Step 2 in a suitable solvent (e.g., ethanol/toluene/water).
-
Add a catalytic amount of Wilkinson's catalyst [RhCl(PPh₃)₃] or a palladium catalyst [e.g., PdCl₂] to isomerize the allyl group to a prop-1-enyl ether.
-
After isomerization is complete (monitored by ¹H NMR), cleave the resulting enol ether by adding a mild acid (e.g., dilute HCl or p-toluenesulfonic acid) and stirring until the reaction is complete (monitored by TLC).
-
Neutralize the reaction, extract the product into an organic solvent, dry, and concentrate. Purify the residue by silica gel chromatography to afford 2,3,5-tri-O-benzyl-D-ribofuranose as a clear syrup (anomeric mixture).
Experimental Protocol 2: Anomeric Acetylation
This is a standard procedure for the acetylation of a hemiacetal.[5]
-
Dissolve the purified 2,3,5-tri-O-benzyl-D-ribofuranose (1 eq.) in a mixture of anhydrous pyridine and acetic anhydride (Ac₂O) (typically a 1:1 or 2:1 v/v mixture).
-
Stir the solution at room temperature for 2-4 hours, monitoring by TLC until all the starting hemiacetal is consumed.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with cold 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase over anhydrous NaSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude this compound can be purified by silica gel chromatography if necessary.
The Glycosylation Reaction: Mechanism and Stereocontrol
The utility of this donor hinges on its predictable reactivity in Lewis acid-promoted glycosylations. The reaction proceeds via a dissociative (Sₙ1-like) mechanism, where the stereochemical outcome is determined by the geometry of the intermediate oxocarbenium ion.
Mechanism:
-
Activation: A Lewis acid (e.g., TMSOTf, SnCl₄, BF₃·OEt₂) coordinates to the oxygen of the anomeric acetyl group, enhancing its leaving group ability.
-
Formation of Oxocarbenium Ion: The activated acetyl group departs, leading to the formation of a planar, resonance-stabilized oxocarbenium ion intermediate. This is the rate-determining step.
-
Nucleophilic Attack: The glycosyl acceptor (an alcohol for O-glycosides or a silylated heterocycle for N-glycosides) attacks the electrophilic anomeric carbon (C-1) of the oxocarbenium ion.
Stereocontrol without Neighboring Group Participation: Because the C-2 benzyl ether cannot participate, the nucleophile can attack the planar oxocarbenium ion from either the top (β-face) or bottom (α-face). The ratio of the resulting anomers is influenced by several factors:
-
The Anomeric Effect: The α-anomer is often the thermodynamically more stable product due to the anomeric effect, which favors an axial orientation of the anomeric substituent. This can provide a driving force for the formation of the 1,2-cis-α-glycoside.
-
Steric Hindrance: The substituents on the ribose ring and the nucleophile itself can sterically hinder attack from one face over the other.
-
Solvent Effects: The solvent can influence the stability and lifetime of the oxocarbenium ion and its counter-ion pair, subtly affecting the facial selectivity of the attack.
Caption: Mechanism of glycosylation with a non-participating C-2 group.
Application in Glycosylation: A General Protocol
The following is a representative protocol for the N-glycosylation of a nucleobase (Vorbrüggen conditions), a common application for this type of donor.
Experimental Protocol 3: Vorbrüggen N-Glycosylation
-
Preparation of Acceptor: In a flame-dried flask under an inert atmosphere, suspend the heterocyclic base (e.g., uracil, thymine) (1.2-1.5 eq.) in anhydrous acetonitrile.
-
Add N,O-bis(trimethylsilyl)acetamide (BSA) (2-3 eq.) and a catalytic amount of trimethylsilyl chloride (TMSCl).
-
Heat the mixture to reflux until the solution becomes clear, indicating the formation of the silylated nucleobase. Cool the solution to room temperature.
-
Glycosylation: In a separate flame-dried flask, dissolve this compound (1 eq.) in anhydrous acetonitrile or 1,2-dichloroethane.
-
Cool the donor solution to 0°C or the desired reaction temperature (e.g., -20°C).
-
Add the solution of the silylated base from Step 3 via cannula.
-
Add the Lewis acid promoter, typically trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2-2.0 eq.), dropwise to the stirred mixture.
-
Allow the reaction to stir at the chosen temperature and monitor its progress by TLC.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Dilute with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Wash the organic layer with NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude nucleoside by silica gel chromatography to separate the α and β anomers.
Performance and Scope
While this compound is a strategically sound glycosyl donor, its direct application is less frequently documented in peer-reviewed literature compared to its benzoylated analogue, 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. The benzoyl version is overwhelmingly used for achieving high β-selectivity (1,2-trans) in ribonucleoside synthesis due to the powerful neighboring group participation of the C-2 benzoyl ester.[6][7]
To provide a practical performance benchmark, the following table summarizes representative results using the per-O-benzoylated donor. It is critical to note that while similar reaction conditions are applicable to the per-O-benzylated donor, the stereochemical outcomes will differ significantly. For the title compound of this guide, one should expect lower stereoselectivity and a likely preference for the α-anomer.
Table 1: Representative Glycosylation Performance of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose
| Glycosyl Acceptor | Promoter (Lewis Acid) | Solvent | Temp (°C) | Yield (%) | Anomeric Ratio (β:α) | Reference |
|---|---|---|---|---|---|---|
| Silylated 6-Chloropurine | TMSOTf | Acetonitrile | RT | 85% | >95:5 | [6] |
| Silylated Uracil | SnCl₄ | 1,2-Dichloroethane | RT | 90% | >95:5 | [8] |
| 3',5'-O-TIPDSi-Uridine | SnCl₄ | 1,2-Dichloroethane | 0 | 78% | β only | [8] |
| Silylated Pyrrolo[2,3-d]pyrimidine | TMSOTf | Acetonitrile | RT | ~60% (total) | 2:1 (N-7:N-1) | *See Note |
Note: In this specific case, glycosylation occurred at two different nitrogen atoms of the heterocycle, but the ribosylation itself was β-selective. This example highlights issues of regioselectivity with complex acceptors.
Conclusion
This compound is a valuable, albeit specialized, glycosyl donor. Its primary strength lies in its non-participating C-2 protecting group, which enables synthetic routes toward 1,2-cis (α) ribosides that are inaccessible with traditional acyl-protected donors. While its application may result in anomeric mixtures requiring careful separation, it provides an essential tool for creating specific stereochemical linkages. Understanding the Sₙ1-like mechanism and the factors governing stereocontrol is paramount for its successful deployment in the synthesis of biologically active nucleosides and other complex carbohydrates.
References
-
M.D.P.I. (n.d.). Novel Method of Synthesis of 5''-Phosphate 2'-O-ribosyl-ribonucleosides and Their 3'-Phosphoramidites. Molecules. Available at: [Link]
-
Wikipedia. (2023). 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. Available at: [Link]
-
Elend, D. (2017). Synthesis of 5-O-benzyl-2-C-β-fluoromethyl-1,2,3-tri-O-acetyl-D-ribofuranose. ResearchGate. Available at: [Link]
-
Madridge Publishers. (n.d.). The Synthesis of Ribose and Nucleoside Derivatives. Available at: [Link]
-
National Center for Biotechnology Information. (2018). Rapid Phenolic O-Glycosylation of Small Molecules and Complex Unprotected Peptides in Aqueous Solvent. PubMed Central. Available at: [Link]
-
ResearchGate. (n.d.). Proposed mechanism of stereoselctive N-glycosylation under Vorbrüggen conditions. Available at: [Link]
-
National Science Foundation. (2022). Stereoselective Synthesis of β-Glycinamide Ribonucleotide. Available at: [Link]
-
Frontiers Media S.A. (2022). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Available at: [Link]
-
National Center for Biotechnology Information. (2018). Chemical O‐Glycosylations: An Overview. PubMed Central. Available at: [Link]
-
National Center for Biotechnology Information. (2022). Stereoselective Synthesis of β-Glycinamide Ribonucleotide. PubMed. Available at: [Link]
-
National Center for Biotechnology Information. (2018). Pre-activation Based Stereoselective Glycosylations. PubMed Central. Available at: [Link]
-
National Center for Biotechnology Information. (2012). The Experimental Evidence in Support of Glycosylation Mechanisms at the SN1-SN2 Interface. PubMed Central. Available at: [Link]
-
M.D.P.I. (2022). Stereoselective Synthesis of β-Glycinamide Ribonucleotide. Available at: [Link]
-
Finch, P., Iskander, G., & Siriwardena, A. H. (1991). Convenient syntheses of 2,3,5-tri-O-benzyl-arabino- and -ribofuranoses via their ally1 glycosides. Carbohydrate Research. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose. PubChem. Available at: [Link]
-
CD BioGlyco. (n.d.). This compound, Purity ≥95%. Available at: [Link]
-
ResearchGate. (n.d.). Vorbrüggen glycosylation reaction and its mechanism. Available at: [Link]
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- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Notes & Protocols: Strategic Glycosylation using 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose
Abstract
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the strategic use of 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose as a glycosyl donor. Ribofuranosides are central components of numerous biologically vital molecules, including nucleosides and RNA, making their efficient synthesis a critical objective in medicinal chemistry and chemical biology. This guide details the underlying mechanisms, reagent selection, and step-by-step protocols for achieving highly stereoselective glycosylation reactions. We emphasize the causality behind experimental choices to empower users to not only replicate these methods but also to troubleshoot and adapt them for novel applications.
Introduction: The Strategic Advantage of the Donor
This compound is a versatile and widely used glycosyl donor for the synthesis of ribofuranosides.[1] Its utility stems from a combination of stability and reactivity:
-
Anomeric Acetyl Group: The acetyl group at the C1 (anomeric) position serves as an effective leaving group upon activation by a Lewis acid, facilitating the formation of the key oxocarbenium ion intermediate required for glycosylation.
-
Non-Participating Benzyl Ethers: The benzyl (Bn) groups protecting the hydroxyls at C2, C3, and C5 are "non-participating." Unlike acyl groups (e.g., benzoyl), they do not form a covalent intermediate with the C2 position. This lack of neighboring group participation is crucial as it prevents the formation of stable bicyclic intermediates, which typically direct the formation of 1,2-trans products. This characteristic allows for greater control over stereoselectivity, often favoring the thermodynamically more stable β-anomer, which is essential for the synthesis of natural nucleosides.
-
Stability and Handling: The donor is a stable, crystalline solid, making it easy to handle, purify, and store compared to more labile donors like glycosyl halides.
The Glycosylation Mechanism: A Stepwise Analysis
The glycosylation reaction is a nucleophilic substitution at the anomeric carbon.[2] The process, typically promoted by a Lewis acid, can be understood as a continuum between an SN1 and SN2 pathway, highly dependent on the specific conditions and reactants.[3]
-
Activation: The Lewis acid (e.g., TMSOTf, SnCl4) coordinates to the oxygen of the anomeric acetyl group, weakening the C1-O bond.
-
Formation of the Oxocarbenium Ion: The activated acetyl group departs, leading to the formation of a planar, resonance-stabilized oxocarbenium ion intermediate. This intermediate is highly electrophilic.
-
Nucleophilic Attack: The glycosyl acceptor (ROH) attacks the electrophilic anomeric carbon. The attack can occur from two faces:
-
α-face attack: Leads to the α-glycoside.
-
β-face attack: Leads to the β-glycoside.
-
The stereochemical outcome is dictated by a combination of kinetic and thermodynamic factors. With non-participating protecting groups like benzyl ethers, the formation of the more thermodynamically stable β-anomer is often favored, especially in reactions that allow for anomerization (equilibration between α and β products).[4]
Caption: Lewis acid-catalyzed glycosylation mechanism.
Key Reagents and Experimental Considerations
Promoters / Lewis Acids
The choice of Lewis acid is critical and depends on the reactivity of both the donor and the acceptor.[5][6]
| Promoter | Typical Conditions | Key Characteristics & Insights |
| TMSOTf | 0.1 - 1.2 eq., DCM or MeCN, -78°C to 0°C | Highly effective and one of the most common promoters.[7] Often used catalytically. Its high reactivity requires low temperatures to control the reaction and improve selectivity. Ideal for moderately reactive acceptors. |
| SnCl4 | 1.1 - 2.0 eq., DCE, 0°C to RT | A strong Lewis acid that is particularly effective for coupling with less reactive acceptors or for constructing complex nucleosides.[8] Reactions are often stereospecific. Requires stoichiometric amounts. |
| BF3·OEt2 | 1.5 - 3.0 eq., DCM, -20°C to RT | A milder Lewis acid. Useful when dealing with sensitive functional groups on the acceptor that might be degraded by stronger promoters. May require longer reaction times or slightly elevated temperatures.[9] |
Glycosyl Acceptors
The nucleophilicity of the acceptor alcohol (or other nucleophile) significantly impacts the required reaction conditions.
-
Primary Alcohols: Highly reactive. Glycosylation can often be achieved under mild conditions with catalytic TMSOTf.
-
Secondary Alcohols: Less reactive. May require stronger activation (e.g., stoichiometric SnCl₄) or longer reaction times. Steric hindrance around the hydroxyl group can dramatically decrease reactivity.
-
Phenols & Heterocycles: Generally poor nucleophiles. These reactions often represent the most challenging cases and require highly activating conditions. The Vorbrüggen glycosylation, which uses silylated heterocycles, is a common strategy for nucleoside synthesis.[7]
Solvents and Temperature
-
Solvents: Anhydrous, non-protic solvents are mandatory to prevent hydrolysis of the donor and deactivation of the Lewis acid. Dichloromethane (DCM), 1,2-dichloroethane (DCE), and acetonitrile (MeCN) are most common.
-
Temperature: Low temperatures (e.g., -78°C to 0°C) are crucial, especially with powerful activators like TMSOTf. Starting the reaction cold and slowly warming allows for controlled activation, minimizing side reactions and often enhancing stereoselectivity.[10]
Experimental Protocols
Critical Prerequisite: All reactions must be performed under an inert atmosphere (e.g., Nitrogen or Argon) using oven-dried or flame-dried glassware to ensure strictly anhydrous conditions.
Protocol 1: General Procedure for β-Ribosylation using TMSOTf
This protocol is optimized for coupling with a standard primary or secondary alcohol.
Workflow Overview
Sources
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- 4. Highly Stereoselective Glycosylation Reactions of Furanoside Derivatives via Rhenium (V) Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. research-information.bris.ac.uk [research-information.bris.ac.uk]
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- 8. researchgate.net [researchgate.net]
- 9. Development, Scope, and Catalyst Selection in Boron-Catalyzed Iterative Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Nucleoside Analogues with 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose
Introduction: The Architectural Significance of Protected Ribofuranose in Nucleoside Analogue Synthesis
Nucleoside analogues are cornerstones in the development of therapeutic agents, particularly in antiviral and anticancer treatments.[1][2] Their efficacy often lies in their ability to mimic natural nucleosides, thereby interfering with DNA and RNA synthesis and other vital cellular processes.[2] The chemical synthesis of these analogues is a field of continuous innovation, aiming for efficiency, stereoselectivity, and diversity.[3]
At the heart of many synthetic routes to ribonucleoside analogues is the strategic use of protected sugar moieties. 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose stands out as a pivotal intermediate.[4] Its structure is ingeniously designed for controlled glycosylation reactions. The benzyl groups at the 2, 3, and 5 positions offer robust protection during the coupling of the sugar to a nucleobase, yet they can be removed under specific conditions in the final steps of the synthesis.[5][6] The acetyl group at the anomeric (C1) position serves as a good leaving group, facilitating the crucial C-N bond formation with the nucleobase. This document provides a detailed guide for researchers on the synthesis of nucleoside analogues utilizing this key starting material, with a focus on the widely employed Vorbrüggen glycosylation method.[7][8]
Core Principles and Mechanistic Insights: The Vorbrüggen Glycosylation
The synthesis of nucleosides from a protected sugar and a nucleobase is most commonly achieved through the Silyl-Hilbert-Johnson, or Vorbrüggen, reaction.[7] This method offers a mild and generally applicable route to nucleosides.[7] The reaction involves the coupling of a silylated heterocyclic base with an electrophilic sugar derivative, such as this compound, in the presence of a Lewis acid catalyst.[7][9]
The key steps of the mechanism are as follows:
-
Silylation of the Nucleobase: The nucleobase (purine or pyrimidine) is first treated with a silylating agent, such as hexamethyldisilazane (HMDS), often with a catalytic amount of an acid like ammonium sulfate.[10] This step increases the nucleophilicity and solubility of the base in organic solvents.[11]
-
Formation of the Oxocarbenium Ion: The Lewis acid (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf) activates the 1-O-acetyl group of the ribofuranose, leading to its departure and the formation of a resonance-stabilized oxocarbenium ion intermediate.[12] The presence of the C2-O-benzyl group provides neighboring group participation, which directs the incoming nucleobase to attack from the opposite (β) face, ensuring high stereoselectivity for the desired β-anomer.[12]
-
Nucleophilic Attack: The silylated nucleobase then attacks the anomeric carbon of the oxocarbenium ion, forming the N-glycosidic bond.[7]
-
Deprotection: The final step involves the removal of the protecting groups from both the sugar and, if applicable, the nucleobase to yield the final nucleoside analogue.[8]
The choice of Lewis acid is critical and can influence the reaction rate and outcome. TMSOTf is a common and effective catalyst for this transformation.[10][11]
Experimental Workflow and Protocols
The synthesis of a nucleoside analogue can be broadly divided into three main stages: preparation of reactants, the glycosylation reaction, and the deprotection and purification of the final product.
Sources
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- 2. Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis - Chemical Science (RSC Publishing) DOI:10.1039/D5SC03026A [pubs.rsc.org]
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Application Notes and Protocols: N-Glycosylation with 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of N-Glycosylation in Nucleoside Synthesis
N-glycosylation, the enzymatic or chemical attachment of glycans to a nitrogen atom of a molecule, is a cornerstone of biological function and therapeutic innovation.[1][2][3] In drug development, the synthesis of nucleoside analogues as antiviral and anticancer agents is of paramount importance.[4][5][6] These synthetic nucleosides often mimic natural building blocks of DNA and RNA, thereby interfering with pathological processes.[7] The creation of the crucial N-glycosidic bond between a heterocyclic base (nucleobase) and a ribose sugar moiety is a pivotal step in the synthesis of these potent therapeutic agents.[8][9]
This application note provides a detailed protocol for the N-glycosylation of nucleobases using the glycosyl donor, 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose. This specific donor is widely utilized due to the robust benzyl protecting groups at the 2, 3, and 5 positions of the ribofuranose ring, which prevent unwanted side reactions and can be readily removed in later synthetic steps. The acetyl group at the anomeric (C1) position serves as a good leaving group, facilitating the nucleophilic attack by the nucleobase.[10]
The protocol described herein primarily focuses on the Vorbrüggen glycosylation, a widely adopted and versatile method for nucleoside synthesis.[8][9][11] This method typically involves the use of a silylated nucleobase and a Lewis acid catalyst to promote the formation of the desired β-anomer with high stereoselectivity.[9][12]
Reaction Principle and Mechanism
The Vorbrüggen glycosylation proceeds through a series of well-defined steps.[8][9] The key mechanistic events are outlined below:
-
Activation of the Glycosyl Donor: The Lewis acid catalyst, commonly trimethylsilyl trifluoromethanesulfonate (TMSOTf), coordinates to the acetyl group at the anomeric position of the this compound.[13] This activation facilitates the departure of the acetate leaving group.
-
Formation of the Oxocarbenium Ion Intermediate: The departure of the acetate group leads to the formation of a resonance-stabilized oxocarbenium ion intermediate. The neighboring benzyl group at the C2 position can participate in the stabilization of this intermediate, influencing the stereochemical outcome of the reaction.
-
Nucleophilic Attack by the Silylated Nucleobase: The silylated nucleobase, which is more nucleophilic and soluble in organic solvents than its non-silylated counterpart, attacks the anomeric carbon of the oxocarbenium ion.[8] This attack preferentially occurs from the β-face of the ribofuranose ring, leading to the formation of the desired β-nucleoside.[9]
-
Deprotection (if necessary): Following the glycosylation reaction, the benzyl protecting groups can be removed, typically by catalytic hydrogenation, to yield the final nucleoside.
Caption: Workflow of the Vorbrüggen N-glycosylation reaction.
Materials and Reagents
| Reagent | Grade | Supplier (Example) | Notes |
| This compound | ≥95% Purity | CD BioGlyco | Store under inert gas, desiccated.[14] |
| Nucleobase (e.g., Uracil, Adenine) | Reagent Grade | Sigma-Aldrich | Dry thoroughly before use. |
| N,O-Bis(trimethylsilyl)acetamide (BSA) | ≥95% | Sigma-Aldrich | Used for silylation of the nucleobase.[8] |
| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | ≥98% | Sigma-Aldrich | Highly moisture-sensitive. Handle under inert gas. |
| Anhydrous Acetonitrile (MeCN) | DriSolv® or equivalent | EMD Millipore | Use freshly distilled or from a sealed bottle. |
| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich | For extraction and chromatography. |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS Grade | Fisher Scientific | For quenching the reaction. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Fisher Scientific | For drying organic layers. |
| Silica Gel for Flash Chromatography | 230-400 mesh | Sorbent Technologies | For purification. |
| Solvents for Chromatography (Hexanes, Ethyl Acetate) | HPLC Grade | Fisher Scientific |
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
TMSOTf is corrosive and reacts violently with water. Handle with extreme care under an inert atmosphere.
-
Dichloromethane is a suspected carcinogen. Avoid inhalation and skin contact.
Experimental Protocol
This protocol is a general guideline and may require optimization depending on the specific nucleobase used.
Part 1: Silylation of the Nucleobase
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the nucleobase (1.0 eq).
-
Add anhydrous acetonitrile (volume sufficient to suspend the nucleobase).
-
Add N,O-Bis(trimethylsilyl)acetamide (BSA) (2.0-3.0 eq).
-
Heat the mixture to reflux under an inert atmosphere (e.g., Argon or Nitrogen) until the solution becomes clear. This typically takes 1-2 hours.
-
Cool the reaction mixture to room temperature.
Part 2: N-Glycosylation Reaction
-
In a separate flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.2 eq) in anhydrous acetonitrile.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the silylated nucleobase solution from Part 1 to the cooled solution of the glycosyl donor via a cannula or syringe.
-
Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2-1.5 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Part 3: Work-up and Purification
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate).[15][16]
Characterization of the N-Glycoside Product
The structure and purity of the synthesized N-glycoside should be confirmed by appropriate analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the product, including the stereochemistry at the anomeric carbon.[17][18][19][20][21] The coupling constant (J-value) of the anomeric proton in the ¹H NMR spectrum can help determine the β-configuration.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Incomplete silylation of the nucleobase.- Inactive Lewis acid catalyst.- Insufficient reaction time or temperature. | - Ensure the nucleobase is fully silylated (clear solution).- Use freshly opened or distilled TMSOTf.- Monitor the reaction by TLC and adjust time/temperature as needed. |
| Formation of anomeric mixture (α and β) | - Non-participating group at C2 (not applicable here).- Reaction conditions favoring anomerization. | - Ensure the reaction is run at the recommended temperature.- The benzyl group at C2 generally directs β-selectivity. |
| Decomposition of starting materials or product | - Presence of moisture.- Excessively harsh reaction conditions. | - Use anhydrous solvents and reagents. Perform the reaction under a strict inert atmosphere.- Control the addition of the Lewis acid and maintain the reaction temperature. |
| Difficult purification | - Co-elution of byproducts or unreacted starting materials. | - Optimize the solvent system for flash chromatography.- Consider alternative purification techniques like preparative HPLC or countercurrent chromatography.[22][23][24] |
Conclusion
The N-glycosylation protocol using this compound is a robust and reliable method for the synthesis of a wide range of nucleoside analogues. The use of benzyl protecting groups and the stereodirecting influence of the C2 substituent make this a highly valuable transformation in medicinal chemistry and drug development. Careful control of reaction conditions, particularly the exclusion of moisture, is critical for achieving high yields and stereoselectivity. The detailed protocol and troubleshooting guide provided in this application note will serve as a valuable resource for researchers in the field.
References
-
Stanley, P., Moremen, K. W., Lewis, N. E., Taniguchi, N., & Aebi, M. (n.d.). N-Glycans. In Essentials of Glycobiology (3rd ed.). Cold Spring Harbor Laboratory Press. Available from: [Link]
-
Liu, P., et al. (2005). 1,2,3-Tri-O-acetyl-5-deoxy-d-ribofuranose. Acta Crystallographica Section E: Structure Reports Online, 61(Pt 11), o3896–o3897. Available from: [Link]
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Wikipedia. (2023, July 26). 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. Available from: [Link]
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Li, Y., et al. (2012). Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography. Journal of Chromatographic Science, 50(8), 692–697. Available from: [Link]
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Widmalm, G., et al. (2023). Primary Structure of Glycans by NMR Spectroscopy. Chemical Reviews, 123(3), 1185-1233. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose. PubChem. Available from: [Link]
- Google Patents. (n.d.). CN102659856A - Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose.
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Doherty, E. A., & Doudna, J. A. (2000). Ribozyme structures and mechanisms. Annual Review of Biophysics and Biomolecular Structure, 29, 271–295. Available from: [Link]
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Hulpia, F., et al. (2017). Synthesis of ribavirin 2'-Me-C-nucleoside analogues. Beilstein Journal of Organic Chemistry, 13, 755–761. Available from: [Link]
-
ResearchGate. (n.d.). Vorbrüggen glycosylation reaction and its mechanism. Available from: [Link]
-
ResearchGate. (2014, March 29). How can I synthesize 1-O-Acetyl-2,3,5-tri-O-benzoyl-b-D-ribofuranose?. Available from: [Link]
-
Wikipedia. (2023, April 20). Synthesis of nucleosides. Available from: [Link]
-
Lizak, C., et al. (2011). Structural and mechanistic studies of the N-glycosylation machinery: from lipid-linked oligosaccharide biosynthesis to glycan. Glycobiology, 21(4), 427-442. Available from: [Link]
-
Gella, A., et al. (2019). Synthesis of Ribavirin, Tecadenoson, and Cladribine by Enzymatic Transglycosylation. Molecules, 24(22), 4159. Available from: [Link]
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ResearchGate. (n.d.). Nucleobase glycosylation with trifluoroacetimidates. Available from: [Link]
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Teledyne ISCO. (n.d.). Strategies to Purify Carbohydrate Based Compounds. Available from: [Link]
-
Ressler, D. T., & Raines, R. T. (2018). Consequences of the Endogenous N-Glycosylation of Human Ribonuclease 1. Biochemistry, 57(7), 1164–1173. Available from: [Link]
-
ResearchGate. (2017). Preparative Separation and Purification of Four Glycosides from Gentianae radix by High-Speed Counter-Current Chromatography and Comparison of Their Anti-NO Production Effects. Available from: [Link]
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Crossey, K., Cunningham, R. N., Redpath, P., & Migaud, M. E. (2015). Atom efficient synthesis of pyrimidine and purine nucleosides by ball milling. RSC Advances, 5(10), 7688-7692. Available from: [Link]
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ResearchGate. (2021). Glycosylation States on Intact Proteins Determined by NMR Spectroscopy. Available from: [Link]
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Yu, H. N., & Li, H. (2011). Stereoselective synthesis of 2-C-branched (acetylmethyl) oligosaccharides and glycoconjugates: Lewis acid-catalyzed glycosylation from 1,2-cyclopropaneacetylated sugars. The Journal of Organic Chemistry, 76(6), 1649–1661. Available from: [Link]
-
ResearchGate. (2017). Synthesis of ribavirin 2'-Me-C-nucleoside analogues. Available from: [Link]
-
CD BioGlyco. (n.d.). This compound, Purity ≥95%. Available from: [Link]
-
Li, X., et al. (2017). Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst: Mechanism Revision and Application to Silyl-Hilbert-Johnson Reaction. Scientific Reports, 7, 40015. Available from: [Link]
-
Kumar, P., & Gmeiner, W. H. (2015). Direct One-Pot Synthesis of Nucleosides from Unprotected or 5-O-Monoprotected d-Ribose. Organic Letters, 17(19), 4814–4817. Available from: [Link]
-
Wawrzyniak, P. C., et al. (2021). Fast NMR-Based Assessment of Cancer-Associated Protein Glycosylations from Serum Samples. Analytical Chemistry, 93(10), 4440–4448. Available from: [Link]
-
Semantic Scholar. (2017). Preparative Separation and Purification of Four Glycosides from Gentianae radix by High-Speed Counter-Current Chromatography and. Available from: [Link]
-
Bai, L., & Wang, J. (2018). Structural Insight into the Mechanism of N-Linked Glycosylation by Oligosaccharyltransferase. International Journal of Molecular Sciences, 19(10), 2963. Available from: [Link]
-
Semantic Scholar. (2019). Synthesis of Ribavirin, Tecadenoson, and Cladribine by Enzymatic Transglycosylation. Available from: [Link]
-
ResearchGate. (2006). A convenient preparation of 1,2,3-tri-O-acetyl-β-D-ribofuranose by enzymatic regioselective 5-O-deacetylation of the peracetylated ribofuranose. Available from: [Link]
-
Macmillan Group. (2005, February 28). Aspects of Asymmetric Nucleophilic Amine Catalysis: Organocatalyst Design and Implementation. Available from: [Link]
-
Teledyne Labs. (2023, November 7). Purification of simple carbohydrates with flash chromatography. Available from: [Link]
-
Kumar, R., & Singh, B. (2019). Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. Beilstein Journal of Organic Chemistry, 15, 2470–2509. Available from: [Link]
-
Deshpande, A., et al. (2017). Structure and Dynamics of N-Glycosylated Human Ribonuclease 1. Biochemistry, 56(13), 1945–1956. Available from: [Link]
-
Wiley Analytical Science. (2023, December 28). Quantification of glycosylated acute-phase proteins via NMR spectroscopy. Available from: [Link]
-
ResearchGate. (n.d.). Proposed mechanism of stereoselctive N-glycosylation under Vorbrüggen conditions. Available from: [Link]
-
MDPI. (2021). Glycosylation States on Intact Proteins Determined by NMR Spectroscopy. Available from: [Link]
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Lewis Acid-Catalyzed Glycosylation with 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose: Principles, Protocols, and Mechanistic Insights
An Application Guide for Researchers
Introduction
The synthesis of complex carbohydrates and their conjugates is a cornerstone of modern medicinal chemistry and chemical biology. D-ribofuranose, a central component of RNA and essential metabolic cofactors, serves as a critical building block for the synthesis of a vast array of nucleoside analogues with potent antiviral and anticancer properties.[1][2][3][4] The creation of the pivotal glycosidic bond—the linkage connecting the sugar to another molecule (aglycone)—is achieved through a chemical glycosylation reaction.[5][6][7] This guide provides an in-depth exploration of a robust and widely utilized glycosylation strategy employing the glycosyl donor 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose under Lewis acid catalysis.
The selection of this glycosyl donor is strategic. The anomeric 1-O-acetyl group functions as an effective leaving group upon activation by a Lewis acid.[8][9] Concurrently, the 2,3,5-tri-O-benzyl ethers act as "permanent" protecting groups, valued for their stability across a broad spectrum of reaction conditions, ensuring that the hydroxyl groups at these positions remain unreactive during glycosylation.[10][11][12][13][14] Furthermore, the benzyl group at the C-2 position is "non-participating," a feature that directly influences the stereochemical outcome of the reaction, as detailed in the subsequent sections. The reaction is driven by potent Lewis acids, such as Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or Boron trifluoride etherate (BF₃·OEt₂), which facilitate the formation of the key glycosidic linkage with high efficiency.[15][16][17]
Reaction Principle and Stereochemical Rationale
The power of Lewis acid-catalyzed glycosylation lies in its ability to generate a highly reactive electrophile at the anomeric carbon of the sugar. The generally accepted mechanism proceeds through the formation of a resonance-stabilized oxocarbenium ion intermediate.[6][18][19]
The Mechanism Unveiled:
-
Activation: The Lewis acid (e.g., TMSOTf) coordinates to the oxygen atom of the anomeric acetyl group. This coordination polarizes the C1-O bond, transforming the acetate into a superior leaving group.
-
Formation of the Oxocarbenium Ion: The activated leaving group departs, leading to the formation of a planar, resonance-stabilized oxocarbenium ion. This intermediate is highly electrophilic and poised for nucleophilic attack.
-
Nucleophilic Attack: The glycosyl acceptor, which can be an alcohol, a thiol, or a silylated nucleobase, attacks the anomeric carbon (C1).
-
Product Formation: Following the attack, the protonated product is neutralized during the reaction workup to yield the final glycoside.
Stereochemical Considerations:
A critical aspect of glycosylation is controlling the stereochemistry at the anomeric center to form either an α or β linkage. In this system, the C2-O-benzyl group is a non-participating group . Unlike an acyl group (e.g., acetyl or benzoyl), it cannot form a cyclic acyloxonium ion intermediate that would sterically block one face of the ribofuranose ring.[18] Consequently, the nucleophilic acceptor can attack the planar oxocarbenium ion from either the top (syn to the C2 substituent) to form the β-glycoside or the bottom (anti to the C2 substituent) to form the α-glycoside. This typically results in the formation of a mixture of anomeric products. The final α/β ratio is a delicate interplay of several factors, including the chosen Lewis acid, solvent polarity, reaction temperature, and the steric and electronic properties of the acceptor.
Experimental Application Notes & Protocol
This protocol provides a generalized procedure for the glycosylation of a primary alcohol with this compound using TMSOTf. Researchers should optimize conditions based on the specific glycosyl acceptor being used.
Materials and Equipment
-
Glycosyl Donor: this compound (≥95% purity)[20]
-
Glycosyl Acceptor: e.g., 3-phenylpropanol (dried over molecular sieves)
-
Lewis Acid: Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Solvent: Dichloromethane (DCM), anhydrous grade
-
Quenching Agent: Triethylamine (Et₃N) or saturated aqueous sodium bicarbonate (NaHCO₃)
-
Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Chromatography: Silica gel (230-400 mesh), Hexanes, Ethyl Acetate
-
Glassware: Oven-dried round-bottom flasks, syringes, septa
-
Atmosphere: Inert gas (Argon or Nitrogen) manifold
-
Monitoring: Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Protocol: Step-by-Step Glycosylation
-
Reaction Setup:
-
Assemble an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet.
-
Under a positive pressure of inert gas, add the glycosyl donor, this compound (1.0 eq).
-
Add the glycosyl acceptor (e.g., 3-phenylpropanol, 1.2-1.5 eq).
-
Dissolve the solids in anhydrous DCM (approx. 0.1 M concentration relative to the donor).
-
-
Initiation of Reaction:
-
Cool the reaction mixture to the desired temperature using an appropriate bath (e.g., -40 °C to 0 °C). A lower temperature often enhances stereoselectivity.
-
Slowly add TMSOTf (0.1-0.3 eq) dropwise via syringe over 5 minutes. The reaction may change color upon addition.
-
-
Reaction Monitoring (Self-Validation):
-
Monitor the reaction progress by TLC every 15-30 minutes.
-
Use a mobile phase that provides good separation of starting materials and products (e.g., 4:1 Hexanes:Ethyl Acetate).
-
Visualize spots under UV light (benzyl groups are UV active) and/or by staining (e.g., with a p-anisaldehyde or ceric ammonium molybdate stain).
-
The reaction is complete upon the disappearance of the limiting reagent (typically the glycosyl donor).
-
-
Quenching and Workup:
-
Once the reaction is complete, quench by adding triethylamine (2-3 eq relative to TMSOTf) or by pouring the reaction mixture into a separatory funnel containing saturated aqueous NaHCO₃.
-
Allow the mixture to warm to room temperature. Dilute with additional DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (if not used for quenching) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Use a solvent gradient (e.g., starting with 9:1 Hexanes:Ethyl Acetate) to elute the product. The two anomers (α and β) will likely separate or co-elute.
-
Combine fractions containing the desired product(s) and concentrate to yield the purified glycoside. High-performance liquid chromatography (HPLC) may be required for difficult separations.[21]
-
-
Characterization:
-
Confirm the structure, purity, and anomeric ratio of the product(s) using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).
-
Data Summary: Key Reaction Parameters
The choice of reaction parameters is critical for optimizing both the yield and the stereoselectivity of the glycosylation. The following table summarizes the influence of key variables.
| Parameter | Options/Range | Influence and Rationale |
| Lewis Acid | TMSOTf, BF₃·OEt₂, SnCl₄ | TMSOTf is highly effective and often used catalytically.[15][16] BF₃·OEt₂ is a common, cost-effective choice. Stronger Lewis acids can sometimes lead to side reactions or degradation. |
| Temperature | -78 °C to Room Temp. | Lower temperatures (e.g., -40 °C to 0 °C) generally favor the formation of the thermodynamically more stable anomer (often the α-anomer due to the anomeric effect) and suppress side reactions. |
| Solvent | DCM, Acetonitrile (MeCN), Diethyl Ether | DCM is a standard, non-polar aprotic solvent. More polar or coordinating solvents like Acetonitrile can influence the lifetime and reactivity of the oxocarbenium ion, thereby altering the α/β ratio. |
| Stoichiometry | Donor:Acceptor:LA | Acceptor: Typically used in slight excess (1.2-1.5 eq) to drive the reaction to completion. Lewis Acid: Can often be used in catalytic amounts (0.1-0.3 eq) but may require stoichiometric quantities for less reactive acceptors. |
Experimental Workflow Visualization
The following diagram outlines the complete workflow from initial setup to the final, purified product, providing a clear visual guide for laboratory execution.
References
- Protecting Group Strategies in Carbohydr
- The Role of 1-Chloro-2-deoxy-L-ribofuranose in Nucleoside Analog Synthesis. (Source details not fully available).
- Trimethylsilyl trifluoromethanesulfonate: applications in organic synthesis. ChemicalBook.
- What are the Applications of Trimethylsilyl Trifluoromethanesulfonate in Organic Synthesis? (Source details not fully available).
- Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection str
- Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. NIH.
- A Head-to-Head Comparison of Benzyl and Acetyl Protecting Groups in Carbohydr
- Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfon
- Vlsg-4-Protecting Groups I. mpikg.mpg.de.
- Application Notes and Protocols: Glycosylation Reactions Using Methylsulfenyl Trifluoromethanesulfon
- Protecting Groups in Carbohydrate Chemistry.
- The Synthesis of Ribose and Nucleoside Deriv
- Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chrom
- Diastereoselective Synthesis of Nucleoside Analogues via Cyclization of Acyclic Precursors. eScholarship@McGill.
- Strategies toward protecting group-free glycosylation through selective activ
- 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. Wikipedia.
- Chemical O‐Glycosyl
- Key Reactions Of Sugars: Glycosylation and Protection. Master Organic Chemistry.
- 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose. PubChem - NIH.
- This compound, Purity ≥95%. CD BioGlyco.
- A Propos of Glycosyl Cations and the Mechanism of Chemical Glycosylation; the Current St
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The Strategic Application of 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose in the Synthesis of Antiviral Nucleoside Analogs
Introduction: The Pivotal Role of Protected Ribofuranose in Antiviral Drug Development
In the landscape of antiviral therapeutics, nucleoside analogs represent a cornerstone of treatment regimens against a multitude of viral pathogens. Their efficacy lies in their ability to mimic natural nucleosides, thereby deceiving viral polymerases and terminating the replication of the viral genome. The synthesis of these life-saving drugs is a complex endeavor, heavily reliant on the strategic use of protecting groups to ensure regioselectivity and stereocontrol. Among the arsenal of protected carbohydrate intermediates, 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose stands out as a critical precursor, particularly in the synthesis of complex antiviral agents like Remdesivir.
This guide provides an in-depth exploration of the application of this compound in antiviral drug synthesis. We will delve into the rationale behind the selection of benzyl protecting groups, provide detailed protocols for key synthetic transformations, and present a comprehensive overview of its role in the production of significant antiviral compounds.
The Benzyl Advantage: A Tale of Two Protecting Groups
The choice between benzyl and benzoyl protecting groups for the hydroxyl moieties of the ribose sugar is a critical decision in the synthetic design of nucleoside analogs. While 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose is a widely used and commercially available intermediate, the benzyl-protected counterpart offers distinct advantages in specific synthetic contexts.[1][2]
The primary distinction lies in the conditions required for their removal. Benzoyl esters are typically cleaved under basic or acidic conditions, which can be harsh and may compromise the integrity of other sensitive functional groups within the molecule. In contrast, benzyl ethers are most commonly removed via catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst on carbon).[3] This method is generally milder and orthogonal to many other protecting groups, offering a cleaner deprotection step.
However, the use of benzyl groups is not without its challenges. A significant consideration during the hydrogenolysis of benzyl-protected nucleosides is the potential for the concomitant reduction of the nucleobase, particularly in pyrimidines.[4][5] This necessitates careful optimization of reaction conditions to achieve selective deprotection of the sugar moiety without affecting the heterocyclic base.
The synthesis of the antiviral drug Remdesivir, a potent inhibitor of the RNA-dependent RNA polymerase (RdRp) of viruses like SARS-CoV-2, provides a compelling case for the use of benzyl-protected ribose derivatives.[6][7] The Gilead synthesis of Remdesivir utilizes 2,3,5-tri-O-benzyl-D-ribonolactone as a key starting material, which is a direct precursor to this compound.[6][8]
Synthetic Workflow: From D-Ribose to a Key Antiviral Intermediate
The journey from the simple sugar D-ribose to a versatile intermediate for antiviral synthesis involves a series of carefully orchestrated chemical transformations. The following workflow outlines the synthesis of 2,3,5-Tri-O-benzyl-D-ribonolactone, a crucial precursor in the synthesis of Remdesivir.
Caption: Synthetic pathway from D-Ribose to 2,3,5-Tri-O-benzyl-D-ribonolactone.
Detailed Protocol: Synthesis of 2,3,5-Tri-O-benzyl-D-ribofuranose
This protocol details the synthesis of 2,3,5-Tri-O-benzyl-D-ribofuranose, a key precursor that can be subsequently acetylated to form this compound or oxidized to the corresponding lactone for use in C-nucleoside synthesis.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity |
| D-Xylose | 58-86-6 | 150.13 g/mol | 5.0 g |
| Methanol (dry) | 67-56-1 | 32.04 g/mol | 300 mL |
| Acetyl Chloride | 75-36-5 | 78.50 g/mol | 2.5 mL |
| Amberlite IRA-400 (OH⁻ form) | 9002-24-8 | - | As needed |
| Sodium Hydride (60% in oil) | 7646-69-7 | 24.00 g/mol | (excess) |
| Benzyl Bromide | 100-39-0 | 171.04 g/mol | (excess) |
| Dimethylformamide (DMF, dry) | 68-12-2 | 73.09 g/mol | As needed |
| Glacial Acetic Acid | 64-19-7 | 60.05 g/mol | As needed |
| 1 M Hydrochloric Acid | 7647-01-0 | 36.46 g/mol | As needed |
Procedure: [9]
Step 1: Formation of Methyl Xylofuranoside
-
Under an inert atmosphere (e.g., argon), add acetyl chloride (2.5 mL) to dry methanol (300 mL) in a round-bottomed flask and stir for 30 minutes at 20 °C.
-
Add D-xylose (5.0 g) to the solution and stir the reaction mixture for 3.5 hours at 30 °C.
-
Neutralize the reaction mixture to pH 8 by adding Amberlite IRA-400 resin.
-
Filter the solution and concentrate under reduced pressure to obtain the crude methyl xylofuranoside as a light-yellow oil. This crude product is used in the next step without further purification.
Step 2: Benzylation of Methyl Xylofuranoside
-
Dissolve the crude methyl xylofuranoside in dry DMF.
-
Carefully add sodium hydride (in excess) to the solution at 0 °C.
-
Add benzyl bromide (in excess) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 20 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of water.
-
Extract the aqueous phase with diethyl ether.
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over magnesium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 2,3,5-tri-O-benzyl-α,β-d-xylofuranoside.
Step 3: Hydrolysis to 2,3,5-Tri-O-benzyl-D-ribofuranose
-
Treat the crude product from Step 2 with a mixture of glacial acetic acid and 1 M aqueous hydrochloric acid.
-
Heat the reaction mixture at 80 °C for 17 hours, followed by 4 hours at 100 °C.
-
After cooling, neutralize the reaction mixture and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain 2,3,5-tri-O-benzyl-D-ribofuranose.
Application in Antiviral Synthesis: The Case of Remdesivir
The synthesis of Remdesivir provides a prime example of the utility of benzyl-protected ribose derivatives. The key C-glycosylation step involves the coupling of a protected ribose moiety with the pyrrolotriazine nucleobase. The Gilead synthesis starts with 2,3,5-tri-O-benzyl-D-ribonolactone.[6]
Caption: Key steps in the synthesis of Remdesivir involving a benzyl-protected ribose intermediate.
In this synthetic route, the benzyl groups are removed using boron trichloride (BCl₃), a powerful Lewis acid, to yield the triol intermediate.[6] While effective, this reagent is hazardous and requires careful handling. Alternative synthetic strategies aim to avoid such harsh deprotection steps.[6]
Conclusion and Future Perspectives
This compound and its precursors are indispensable tools in the synthesis of complex antiviral nucleoside analogs. The choice of benzyl protecting groups, while presenting its own set of challenges, offers a valuable alternative to benzoyl groups, particularly when mild deprotection conditions are paramount. The synthesis of Remdesivir highlights the strategic importance of these intermediates in the rapid development of therapeutics against emerging viral threats. Future research will likely focus on developing even more efficient and safer methods for the synthesis and deprotection of these crucial building blocks, further empowering the field of antiviral drug discovery.
References
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Johnson, D. C., 2nd, & Widlanski, T. S. (2004). Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. Organic letters, 6(25), 4643–4646. [Link][5]
-
Vertex AI Search. (n.d.). The Strategic Importance of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in Drug Synthesis. Retrieved January 12, 2026, from [1]
-
Wikipedia. (2023, April 25). 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. In Wikipedia. [Link][2]
-
Wikipedia. (2023, December 21). Benzyl group. In Wikipedia. [Link]
-
PubMed. (2004). Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. Organic Letters, 6(25), 4643-4646. [Link][5]
-
ResearchGate. (n.d.). Selective protection of nucleosides with benzyl trityl ethers (BTE,...). Retrieved January 12, 2026, from [Link]
-
National Center for Biotechnology Information. (2021). Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. Molecules, 26(12), 3663. [Link]
-
National Center for Biotechnology Information. (2021). Total synthesis of remdesivir. Beilstein Journal of Organic Chemistry, 17, 1515–1521. [Link][6]
-
Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved January 12, 2026, from [Link][3]
-
Semantic Scholar. (2006). Synthesis of 5-O-benzyl-2-C-β-fluoromethyl-1,2,3-tri-O-acetyl-D-ribofuranose. Retrieved January 12, 2026, from [Link]
-
CONICET. (2021). Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances. Accounts of Chemical Research, 54(15), 3045-3063. [Link][7]
-
ResearchGate. (1991). Convenient syntheses of 2,3,5-tri-O-benzyl-arabino- and -ribofuranoses via their ally1 glycosides. Carbohydrate Research, 210, 319-325. [Link]
-
CD BioGlyco. (n.d.). This compound, Purity ≥95%. Retrieved January 12, 2026, from [Link]
-
MDPI. (2022). 2,3,5-Tri-O-benzyl-d-xylofuranose. Molbank, 2022(2), M1397. [Link][9]
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Application Notes & Protocols: The Role of 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose in Modern Cancer Research
Foreword for the Advanced Researcher
In the intricate landscape of oncology drug development, the strategic selection of starting materials is paramount. It is a decision that dictates the efficiency of synthesis, the novelty of the final molecular architecture, and ultimately, the therapeutic potential of the candidate compound. This document provides an in-depth guide to the application of 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose , a cornerstone glycosyl donor for the synthesis of novel nucleoside analogs.
This is not a mere recitation of protocols. Instead, it is a curated compilation of field-proven insights designed for the discerning researcher. We will explore the causality behind experimental choices, from the selection of protecting groups to the rationale for specific catalytic systems. The protocols herein are presented as self-validating systems, grounded in established chemical principles and supported by authoritative literature. Our objective is to empower you, the researcher, to leverage this versatile intermediate to its fullest potential in the quest for next-generation anticancer therapeutics.
Foundational Principles: Why This Ribose Derivative is a Strategic Asset
This compound is a protected form of D-ribose, a sugar that forms the backbone of RNA. Its strategic importance in cancer research stems from its role as a precursor to a vast array of nucleoside analogs.[1] These synthetic molecules are designed to mimic natural nucleosides, the building blocks of DNA and RNA. By masquerading as these essential components, nucleoside analogs can infiltrate cancer cells and disrupt their most fundamental processes.[2][3]
The unique configuration of this specific precursor offers several advantages:
-
Benzyl Protecting Groups: The benzyl ethers at the 2, 3, and 5 positions are robust and stable through a wide range of reaction conditions. This chemical resilience is critical during the often-harsh steps of nucleobase coupling. They can be reliably removed under mild conditions (e.g., catalytic hydrogenolysis), which preserves the integrity of the newly formed, and often sensitive, nucleoside analog.
-
Anomeric Acetate: The acetyl group at the anomeric (C1) position serves as an excellent leaving group. This feature is crucial for the key glycosylation reaction, where the ribose moiety is attached to a purine or pyrimidine base. The stereochemistry of this position can be controlled to yield the desired β-anomer, which is the biologically active configuration for most nucleoside analogs.
These structural features make this compound an ideal starting point for creating libraries of novel compounds to be screened for anticancer activity.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 58381-23-0 | [4] |
| Molecular Formula | C₂₈H₃₀O₆ | [1][4] |
| Molecular Weight | 462.53 g/mol | [1][4] |
| Appearance | Colorless Syrup or Solid/Powder | [1][4] |
| Purity | ≥95-98% | [1][4] |
| Solubility | Soluble in DCM, DMF, DMSO, EtOAc, MeOH | [1][4] |
The Core Application: Synthesis of Novel Nucleoside Analogs
The primary application of this compound is in the N-glycosylation reaction to form the crucial carbon-nitrogen bond between the ribose sugar and a heterocyclic nucleobase. This process, often a variation of the Vorbrüggen glycosylation, is a cornerstone of nucleoside chemistry.
Mechanism of Action of Resulting Nucleoside Analogs
The synthesized nucleoside analogs, once deprotected and administered, exert their anticancer effects through several well-established mechanisms:[5][6]
-
Cellular Uptake: They are transported into cancer cells via nucleoside transporters.[5][7]
-
Metabolic Activation: Inside the cell, they are phosphorylated by cellular kinases to their active triphosphate forms.
-
Disruption of Nucleic Acid Synthesis: The triphosphate analogs act as competitive inhibitors of DNA and RNA polymerases.[6]
-
Chain Termination: When incorporated into growing DNA or RNA strands, they can terminate elongation, leading to strand breaks and replication stress.[5]
-
Induction of Apoptosis: The accumulation of DNA damage and metabolic stress triggers programmed cell death (apoptosis).[6][8]
Diagram: General Mechanism of Action of Nucleoside Analogs
Caption: General metabolic activation and mechanism of action for a nucleoside analog.
Experimental Protocols: From Precursor to Bio-Assay
This section provides a comprehensive workflow for the synthesis and evaluation of a novel nucleoside analog starting from this compound.
Diagram: Experimental Workflow
Caption: Workflow from precursor to in vitro biological evaluation.
Protocol 3.1: Synthesis of a Protected Nucleoside Analog
Objective: To perform a Lewis acid-catalyzed N-glycosylation of a silylated nucleobase with this compound.
Rationale: The Vorbrüggen reaction is a reliable method for forming the N-glycosidic bond. Silylating the nucleobase (e.g., with HMDS) increases its solubility in organic solvents and enhances its nucleophilicity. A Lewis acid catalyst, such as Trimethylsilyl trifluoromethanesulfonate (TMSOTf), activates the ribose precursor by facilitating the departure of the acetate leaving group, generating a reactive oxocarbenium ion intermediate for the nucleobase to attack.
Materials:
-
This compound (1.0 eq)
-
Desired Nucleobase (e.g., Uracil, 5-Fluorouracil) (1.2 eq)
-
Hexamethyldisilazane (HMDS)
-
Ammonium Sulfate (catalytic amount)
-
Anhydrous 1,2-Dichloroethane (DCE) or Acetonitrile
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.3 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Silylation of Nucleobase: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add the nucleobase (1.2 eq), a catalytic amount of ammonium sulfate, and HMDS. Reflux the mixture until the solution becomes clear (typically 2-4 hours), indicating complete silylation.
-
Remove excess HMDS under reduced pressure. The silylated base can be used directly.
-
Glycosylation Reaction: Dissolve the silylated base and this compound (1.0 eq) in anhydrous DCE.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add TMSOTf (1.3 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by pouring it into a cold, saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., Hexane/Ethyl Acetate gradient) to isolate the protected nucleoside.
Protocol 3.2: Deprotection to Yield the Final Nucleoside Analog
Objective: To remove the benzyl protecting groups to yield the free nucleoside.
Rationale: Catalytic hydrogenolysis is the standard method for cleaving benzyl ethers. Palladium on carbon (Pd/C) is an efficient catalyst. The reaction is clean, and the by-product (toluene) is volatile and easily removed.
Materials:
-
Protected Nucleoside (from Protocol 3.1)
-
Palladium on Carbon (10% Pd/C, ~10% by weight)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (balloon or Parr hydrogenator)
Procedure:
-
Dissolve the protected nucleoside in MeOH in a flask suitable for hydrogenation.
-
Carefully add the 10% Pd/C catalyst.
-
Purge the flask with H₂ gas. Maintain a positive pressure of H₂ using a balloon or set the pressure on a Parr apparatus (e.g., 50 psi).
-
Stir the reaction vigorously at room temperature for 12-24 hours. Monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; ensure the filter cake remains moist.
-
Wash the Celite pad with additional MeOH.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude deprotected nucleoside.
-
If necessary, purify further by recrystallization or reverse-phase HPLC.
Protocol 3.3: In Vitro Cytotoxicity Evaluation (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized nucleoside analog against a panel of cancer cell lines.
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is proportional to the number of living, metabolically active cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized Nucleoside Analog (dissolved in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the nucleoside analog in culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the wells. Include a vehicle control (DMSO only) and an untreated control.
-
Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37 °C, allowing formazan crystals to form.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Concluding Remarks for the Drug Development Professional
This compound is more than a chemical intermediate; it is an enabling tool for innovation in anticancer drug discovery. Its robust protecting group strategy and reliable reactivity in glycosylation reactions allow for the efficient synthesis of diverse libraries of nucleoside analogs. The protocols and principles outlined in this guide provide a validated framework for harnessing its potential. By coupling this synthetic versatility with rigorous biological evaluation, research teams can significantly accelerate the identification and development of promising new therapeutic candidates. The journey from a protected sugar to a potential life-saving drug is complex, but it begins with a strategic choice of starting materials.
References
-
Nucleoside Analogs: Cellular Pharmacology, Mechanisms of Action, and Strategies for Combination Therapy. (1997). CRC Press. This book provides a comprehensive overview of the metabolic and pharmacodynamic characteristics of anticancer nucleoside analogs. [Link]
-
Hruba, L., Das, V., Hajduch, M., & Dzubak, P. (2023). Nucleoside-based anticancer drugs: Mechanism of action and drug resistance. Biochemical Pharmacology, 215, 115741. A review exploring the mechanisms of resistance to nucleoside-based drugs and novel therapeutic strategies. [Link]
-
Galmarini, C. M., Mackey, J. R., & Dumontet, C. (2002). Nucleoside analogues and nucleobases in cancer treatment. The Lancet Oncology, 3(7), 415-424. A review on cytotoxic nucleoside analogues and their mechanisms. [Link]
-
Mechanism of action of nucleoside analogues, used in blood cancer therapy. (2009). ResearchGate. A review detailing the multidirectional cytotoxicity mechanisms of nucleoside analogs. [Link]
-
Nucleoside analogues in cancer treatment. (2002). ResearchGate. This article discusses how nucleoside analogs act as antimetabolites to induce cytotoxicity. [Link]
-
1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. Wikipedia. Provides information on the use of the compound in artificial nucleotide synthesis. [Link]
-
This compound, Purity ≥95%. CD BioGlyco. Product page confirming its use in the synthesis of modified nucleosides. [Link]
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Navigating the Final Step: A Detailed Guide to the Deprotection of Benzyl Groups from Ribofuranose Derivatives
For researchers, medicinal chemists, and professionals in drug development, the synthesis of complex carbohydrate-based therapeutics, such as nucleoside analogues, represents a significant endeavor. Among the myriad of protecting groups employed to mask the hydroxyl functionalities of ribofuranose scaffolds, the benzyl group stands out for its robustness and reliability. However, the ultimate success of a synthetic route often hinges on the final deprotection step—a process that must be both efficient and selective to unveil the target molecule without compromising its integrity.
This comprehensive guide provides an in-depth exploration of the most effective strategies for the removal of benzyl ethers from ribofuranose derivatives. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, offering field-proven insights to ensure reproducible and high-yielding outcomes. Each protocol is designed as a self-validating system, incorporating critical checkpoints for reaction monitoring and purification.
The Strategic Importance of Benzyl Ether Cleavage
Benzyl ethers are favored in carbohydrate chemistry due to their stability across a wide range of acidic and basic conditions, allowing for extensive synthetic manipulations on other parts of the molecule.[1][2][3] Their removal, however, requires specific reductive or oxidative conditions. The choice of the deprotection method is paramount and is dictated by the overall functionality of the ribofuranose derivative. The presence of other reducible groups, such as azides, alkenes, or alkynes, or acid/base-sensitive moieties will determine the most suitable pathway.[3][4]
This guide will focus on four principal strategies for benzyl group deprotection:
-
Catalytic Hydrogenolysis: The workhorse method for global debenzylation.
-
Catalytic Transfer Hydrogenolysis: A safer and often more selective alternative to traditional hydrogenation.
-
Dissolving Metal Reduction (Birch Reduction): A powerful method for recalcitrant substrates.
-
Oxidative Cleavage: A valuable strategy for substrates intolerant to reductive conditions.
-
Lewis Acid-Mediated Cleavage: Employed when other methods prove ineffective.
Methodologies: A Comparative Overview
To aid in the selection of the most appropriate deprotection strategy, the following table provides a comparative overview of the key methods.
| Deprotection Method | Key Reagents & Conditions | Advantages | Disadvantages | Best Suited For |
| Catalytic Hydrogenolysis | H₂, Pd/C or Pd(OH)₂/C (Pearlman's catalyst) in alcoholic or ethereal solvents.[1][3] | High yields, clean reactions, catalyst is recyclable. | Incompatible with reducible functional groups (e.g., alkenes, alkynes, azides). Catalyst can be poisoned by sulfur-containing compounds.[3] | Global deprotection of substrates lacking reducible functionalities. |
| Catalytic Transfer Hydrogenolysis | Pd/C with a hydrogen donor (e.g., ammonium formate, formic acid, cyclohexadiene).[2][5] | Avoids the use of flammable H₂ gas, often faster reactions, can exhibit enhanced selectivity.[5] | May require a larger amount of catalyst with certain hydrogen donors.[5] | Substrates where the use of H₂ is undesirable or when seeking improved selectivity. |
| Dissolving Metal Reduction | Na or Li in liquid NH₃ with an alcohol co-solvent (e.g., EtOH, t-BuOH).[2][6] | Highly effective for sterically hindered or electron-rich benzyl ethers. | Harsh, non-selective conditions, not compatible with many functional groups (e.g., esters, ketones). Requires specialized equipment.[3][6] | Stubborn deprotections where other methods have failed and functional group compatibility allows. |
| Oxidative Cleavage | 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) in CH₂Cl₂/H₂O.[3][7] | Orthogonal to reductive methods, tolerates reducible functional groups. | Can be substrate-dependent, may require stoichiometric amounts of the oxidant, and can lead to side products if not carefully controlled.[4] | Deprotection of substrates containing reducible moieties that would not survive hydrogenolysis. |
| Lewis Acid-Mediated Cleavage | BCl₃, BBr₃, or other strong Lewis acids, often with a scavenger.[1] | Effective for substrates resistant to other methods. | Harsh conditions, can lead to side reactions such as rearrangement or cleavage of other protecting groups. | Complex molecules where milder methods are ineffective. |
Protocol 1: Catalytic Hydrogenolysis
Catalytic hydrogenolysis is the most common and often cleanest method for the global removal of benzyl ethers.[3] The reaction proceeds via the cleavage of the C-O bond of the benzyl ether by hydrogen gas on the surface of a palladium catalyst.
Expert Insights & Causality:
-
Catalyst Selection: While 10% Pd/C is widely used, Pearlman's catalyst (20% Pd(OH)₂/C) is often more effective for carbohydrate debenzylations, exhibiting higher activity and being less prone to causing hydrogenolysis of other sensitive groups.[3][8] It is particularly useful for substrates that are resistant to debenzylation with standard Pd/C.[8]
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate. Protic solvents like methanol or ethanol are commonly used. For substrates with poor solubility, a mixture of solvents such as THF/MeOH or EtOAc/MeOH can be employed.[2] The addition of a small amount of acid (e.g., acetic acid) can sometimes accelerate the reaction by protonating the ether oxygen, making the C-O bond more susceptible to cleavage.[1]
-
Reaction Monitoring: Progress is conveniently monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material and the appearance of a more polar product spot at the baseline.
Experimental Workflow Diagram:
Caption: Workflow for Catalytic Hydrogenolysis.
Detailed Protocol:
-
Preparation: In a round-bottom flask suitable for hydrogenation, dissolve the benzylated ribofuranose derivative (1.0 eq) in an appropriate solvent (e.g., methanol, ethanol, or a 1:1 mixture of THF:methanol).
-
Catalyst Addition: Carefully add 10% Pd/C or 20% Pd(OH)₂/C (Pearlman's catalyst) to the solution. The catalyst loading is typically 10-20% by weight relative to the substrate.[3]
-
Hydrogenation: Securely attach the flask to a hydrogenation apparatus. Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon) three times to remove oxygen. Then, evacuate and introduce hydrogen gas (H₂). For a balloon setup, maintain a positive pressure of H₂.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as the eluent). The deprotected product will have a much lower Rf value.
-
Work-up: Once the starting material is fully consumed, carefully vent the hydrogen and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.
-
Purification: Combine the filtrates and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography or recrystallization to afford the deprotected ribofuranose derivative.
Protocol 2: Catalytic Transfer Hydrogenolysis
This method offers a practical alternative to using hydrogen gas, employing a hydrogen donor in the presence of a palladium catalyst.[5] Ammonium formate is a commonly used and efficient hydrogen donor for this transformation.[9]
Expert Insights & Causality:
-
Hydrogen Donor: Ammonium formate decomposes in situ to produce hydrogen, carbon dioxide, and ammonia.[9] Other donors like formic acid or cyclohexadiene can also be used.[2][5] The choice of donor can influence reaction rates and selectivity.
-
Reaction Conditions: The reaction is often performed at elevated temperatures (reflux) to facilitate the decomposition of the hydrogen donor.[10]
-
Self-Validation: The reaction is typically very fast, often completing within 15-30 minutes.[11] The completion can be easily visualized by TLC. The work-up is straightforward, involving filtration of the catalyst and removal of the excess ammonium formate.
Experimental Workflow Diagram:
Caption: Workflow for Catalytic Transfer Hydrogenolysis.
Detailed Protocol:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the benzylated ribofuranose derivative (1.0 eq) in methanol or a mixture of THF and methanol.
-
Reagent Addition: Add 10% Pd/C (10-20% w/w) to the solution, followed by ammonium formate (5-10 equivalents).[11]
-
Reaction: Heat the reaction mixture to reflux.
-
Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 30 minutes.
-
Work-up: After completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst and wash the pad with methanol.
-
Purification: Combine the filtrates and concentrate under reduced pressure. The residue can be co-evaporated with toluene to remove any remaining ammonium salts. The crude product is then purified by silica gel chromatography.
Protocol 3: Dissolving Metal Reduction (Birch Reduction)
The Birch reduction is a powerful method for cleaving benzyl ethers that are resistant to hydrogenolysis.[3][6] It involves the use of an alkali metal (typically sodium or lithium) in liquid ammonia with a proton source.[6]
Expert Insights & Causality:
-
Mechanism: The reaction proceeds via a single-electron transfer from the alkali metal to the aromatic ring of the benzyl group, leading to the formation of a radical anion which then undergoes fragmentation.
-
Safety and Handling: This reaction requires specialized equipment, including a dry ice condenser, and careful handling of highly reactive sodium or lithium metal and liquid ammonia.[6]
-
Non-selectivity: The Birch reduction is a very strong reducing agent and is not compatible with many other functional groups, such as esters, ketones, and aldehydes.[3] Therefore, its use is generally reserved for substrates where other methods have failed.
Experimental Workflow Diagram:
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large-scale synthesis of 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose
Application Note & Protocol
Topic: Large-Scale Synthesis of 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of a Protected Ribose Intermediate
This compound is a pivotal intermediate in the synthesis of a wide array of nucleoside analogues and complex carbohydrates.[1][2] Its structure features hydroxyl groups at the C2, C3, and C5 positions protected by stable benzyl ethers, while the anomeric C1 position is activated by an acetyl group. This differential protection scheme is crucial for its utility; the acetyl group serves as a good leaving group in glycosylation reactions for the stereoselective formation of β-nucleosides, while the robust benzyl ethers provide protection during subsequent chemical transformations.[3][4]
The large-scale availability of this compound is essential for drug discovery and development pipelines, particularly for antiviral and anticancer therapeutics.[2][4][5] This guide provides a comprehensive, field-proven protocol for its synthesis, emphasizing the rationale behind procedural choices, robust safety measures, and in-process controls to ensure reproducibility and high yield on a kilogram scale.
Overall Synthetic Strategy
The synthesis of the target compound from D-ribose is a multi-step process that requires careful control of protecting group chemistry. The strategy outlined here involves three primary stages:
-
Methyl Glycoside Formation: D-ribose is first converted to its methyl furanoside to lock the ring in the desired five-membered furanose form and simplify the mixture of anomers.
-
Benzylation: The three free hydroxyl groups (C2, C3, C5) of the methyl ribofuranoside are perbenzylated using benzyl bromide and a strong base.
-
Acetolysis: The methyl glycoside at the anomeric position is replaced with an acetyl group to yield the final activated product.
This sequence is designed for scalability, avoiding chromatographic purification of intermediates where possible and utilizing crystalline solids to simplify isolation.
Sources
Application Notes and Protocols for Protecting Group Strategy in Selective Ribose Modification
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Critical Role of Selective Ribose Modification
The ribose sugar, a central component of RNA, possesses hydroxyl groups at the 2', 3', and 5' positions. The 2'-hydroxyl group, in particular, distinguishes RNA from DNA and plays a crucial role in RNA's structure, function, and susceptibility to cleavage.[1] The ability to selectively modify these hydroxyl groups is paramount in the chemical synthesis of RNA and its analogues for therapeutic and research applications, including the development of antisense oligonucleotides, siRNAs, and mRNA-based vaccines.[2][3] This guide provides a comprehensive overview of protecting group strategies for the selective modification of ribose, offering insights into the underlying chemical principles and detailed protocols for key methodologies.
I. The Logic of Orthogonal Protection: A Strategic Overview
The selective modification of a specific ribose hydroxyl group necessitates a strategy of orthogonal protection. This means that each protecting group on the 2', 3', and 5' positions must be removable under conditions that do not affect the others. This allows for the sequential and site-specific manipulation of the ribose moiety. The choice of a protecting group is dictated by several factors, including its stability under various reaction conditions, the ease of its introduction and removal, and its steric properties.
Figure 1: Conceptual workflow of an orthogonal protecting group strategy for selective ribose modification.
II. Protecting Groups for the 5'-Hydroxyl: The Gateway to Synthesis
The primary 5'-hydroxyl group is the most reactive of the three and is typically the starting point for oligonucleotide synthesis. The most commonly used protecting group for the 5'-OH is an acid-labile trityl group, most notably the 4,4'-dimethoxytrityl (DMT) group.[4]
A. Dimethoxytrityl (DMT) Group:
-
Protection: The DMT group is introduced by reacting the nucleoside with DMT-Cl in the presence of a base like pyridine.
-
Deprotection: It is readily cleaved under mild acidic conditions (e.g., trichloroacetic acid or dichloroacetic acid in an inert solvent), which is a key step in solid-phase oligonucleotide synthesis to free the 5'-hydroxyl for the next coupling cycle.[4]
-
Advantages: The intense orange color of the dimethoxytrityl cation released upon deprotection allows for quantitative monitoring of the coupling efficiency during automated synthesis.[4]
III. Protecting Groups for the 2'-Hydroxyl: The Heart of RNA Synthesis
The protection of the 2'-hydroxyl group is the most critical and challenging aspect of RNA synthesis.[3][5] An ideal 2'-protecting group must be stable to the conditions of phosphoramidite chemistry and the cleavage of the 5'-DMT group, yet be removable at the end of the synthesis without causing degradation of the RNA chain.[5]
A. Silyl Ethers: The Workhorses of RNA Chemistry
Silyl ethers are the most widely used class of protecting groups for the 2'-hydroxyl due to their stability and selective removal with fluoride ions.[6][7]
-
tert-Butyldimethylsilyl (TBDMS or TBS): A popular choice due to its chemical orthogonality.[2] However, its steric bulk can reduce coupling efficiency in automated RNA synthesis.[8][9] A significant drawback is the potential for 2' to 3' migration under basic conditions, which can lead to the formation of non-biological 2'-5' phosphodiester linkages.[8][10]
-
Triisopropylsilyloxymethyl (TOM): This group was developed to overcome the limitations of TBDMS.[9][11] The spacer between the nucleoside and the silyl group minimizes steric hindrance, leading to higher coupling efficiencies.[8][10][11] The acetal structure of the TOM group also prevents 2' to 3' migration.[9][11]
| Protecting Group | Structure | Key Advantages | Key Disadvantages | Deprotection Conditions |
| TBDMS | -Si(CH₃)₂(C(CH₃)₃) | Well-established, commercially available. | Steric hindrance, potential for 2'-3' migration.[8][9] | Tetrabutylammonium fluoride (TBAF) in THF.[12] |
| TOM | -CH₂-O-Si(i-Pr)₃ | Less steric hindrance, higher coupling yields, no 2'-3' migration.[8][9][11] | Methylamine in ethanol/water or ammonium hydroxide/methylamine (AMA).[8][10] |
B. Other 2'-Protecting Groups
-
Acetal Groups (e.g., THP, Fpmp): These are labile to acidic hydrolysis.[5][13] While offering simple deprotection, their acid lability can be incompatible with the acidic removal of the 5'-DMT group, leading to some cleavage of the internucleotidic linkages.[13]
-
Photolabile Protecting Groups (e.g., NPPOC): These groups offer spatial and temporal control over deprotection using light, making them valuable for applications like microarray synthesis.[14][15][16] The 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) group can be quantitatively removed with high photolysis quantum yield.[14]
IV. Protecting Groups for the 3'-Hydroxyl: The Anchor and Beyond
In solid-phase synthesis, the 3'-hydroxyl is typically attached to the solid support. For solution-phase synthesis or when modification of the 3'-terminus is desired, a protecting group is required.
-
Acyl Groups (e.g., Benzoyl, Acetyl): These are base-labile protecting groups. While effective, there is a risk of migration between the 2' and 3' hydroxyls.[17]
-
Silyl Ethers: Similar to the 2'-position, silyl ethers can be used to protect the 3'-hydroxyl, often in conjunction with catalytic methods to achieve regioselectivity.[2]
V. Protocols for Selective Ribose Modification
Protocol 1: TBDMS Protection of the 2'-Hydroxyl of a Ribonucleoside
This protocol describes a general procedure for the selective silylation of the 2'-hydroxyl group. Note that this often results in a mixture of 2' and 3' isomers that require chromatographic separation.[2]
Materials:
-
5'-O-DMT protected ribonucleoside
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 5'-O-DMT protected ribonucleoside in anhydrous DMF.
-
Add imidazole (e.g., 2.5 equivalents).
-
Add TBDMS-Cl (e.g., 1.2 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate.
-
Extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography to separate the 2'-O-TBDMS and 3'-O-TBDMS isomers.
Protocol 2: Deprotection of the TBDMS Group
Materials:
-
2'-O-TBDMS protected RNA oligonucleotide
-
1 M Tetrabutylammonium fluoride (TBAF) in Tetrahydrofuran (THF)
Procedure:
-
Dissolve the 2'-O-TBDMS protected RNA oligonucleotide in THF.
-
Add the 1 M TBAF solution in THF.
-
Incubate the reaction at room temperature for the recommended time (can vary depending on the specific oligonucleotide and protocol).
-
Quench the reaction and desalt the deprotected RNA using standard procedures such as ethanol precipitation or size-exclusion chromatography.
Protocol 3: Deprotection of TOM-Protected RNA Oligonucleotides
Materials:
-
TOM-protected RNA oligonucleotide
-
Ammonium hydroxide/methylamine (AMA) solution or ethanolic methylamine (EMAM)[10]
Procedure:
-
Treat the solid support-bound TOM-protected oligonucleotide with AMA or EMAM solution at room temperature.[10]
-
Incubate for the specified time to achieve cleavage from the support and deprotection of the nucleobases and the 2'-TOM groups.[10]
-
Evaporate the solution to dryness.
-
Resuspend the deprotected RNA in a suitable buffer.
Figure 2: Workflow for the preparation of a 2'-O-TBDMS protected ribonucleoside phosphoramidite precursor.
VI. Advanced and Emerging Strategies
A. Enzymatic and Catalytic Methods:
Enzymatic approaches offer high regioselectivity for acylation and other modifications of ribose hydroxyls, providing an environmentally friendly alternative to traditional chemical methods.[18] Catalytic methods are also being developed to achieve site-selective silylation, allowing for the protection of either the 2' or 3' hydroxyl with high selectivity by simply changing the catalyst enantiomer.[2]
B. Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension (SHAPE):
This technique utilizes the differential reactivity of the 2'-hydroxyl group in flexible versus constrained regions of an RNA molecule to probe its structure.[19][20] Electrophilic reagents selectively acylate the 2'-OH of conformationally flexible nucleotides, and the sites of modification are then detected by primer extension.[19][20]
VII. Conclusion and Future Perspectives
The development of robust and efficient protecting group strategies has been a cornerstone of progress in RNA synthesis and therapeutics. While silyl ethers like TBDMS and TOM remain the dominant choice for 2'-hydroxyl protection, ongoing research is focused on developing novel protecting groups with improved properties, such as enhanced stability, milder deprotection conditions, and greater orthogonality. The continued innovation in this field will undoubtedly pave the way for the synthesis of increasingly complex and functionally diverse RNA molecules for a wide range of applications in research and medicine.
References
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Glen Research. TOM-Protected RNA Synthesis. [Link]
-
Glen Research. (2000). Glen Report 11.22: TOM-Protecting-Group™ - A Major Improvement in RNA Synthesis. [Link]
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Pitsch, S., Weiss, P. A., Wu, X., & Pfleiderer, W. (2001). Chemical synthesis of RNA sequences with 2'-O-[(triisopropylsilyl)oxy]methyl-protected ribonucleoside phosphoramidites. Current protocols in nucleic acid chemistry, Chapter 3, Unit 3.7. [Link]
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ATDBio. Nucleic Acids Book - Chapter 6: RNA oligonucleotide synthesis. [Link]
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Oh, S., & Scheidt, K. A. (2014). Practical Silyl Protection of Ribonucleosides. PMC, NIH. [Link]
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Massachusetts Biotechnology Council. (2019). Procedure for the synthesis, deprotection and isolation of RNA using TOM-protected monomers. [Link]
-
Rozners, E., Westman, E., & Strömberg, R. (1994). Evaluation of 2'-hydroxyl protection in RNA-synthesis using the H-phosphonate approach. Nucleic acids research, 22(1), 94–99. [Link]
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McGovern-Bragg, A., & Weeks, K. M. (2014). Selective 2'-hydroxyl acylation analyzed by protection from exoribonuclease (RNase-detected SHAPE) for direct analysis of covalent adducts and of nucleotide flexibility in RNA. Biochemistry, 53(39), 6219–6221. [Link]
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Bio-Synthesis Inc. (2023). The photolabile 2-(2-nitrophenyl) propoxy-carbonyl (NPPOC) group allows for orthogonal protection of oligonucleotides. [Link]
-
Spitale, R. C., Crisalli, P., Flynn, R. A., & Chang, H. Y. (2019). The chemistry and applications of RNA 2′-OH acylation. Nature reviews. Chemistry, 3(12), 709–723. [Link]
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Pitsch, S. (2001). Protecting Groups for the Synthesis of Ribonucleic Acids. Chimia, 55(4), 320-324. [Link]
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Vlassov, A. V., Khvorova, A., & Yarus, M. (1998). Enzymatic synthesis of 2-modified nucleic acids: identification of important phosphate and ribose moieties in RNase P substrates. Nucleic acids research, 26(18), 4122–4129. [Link]
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Yoshimura, Y., et al. (2025). New Nucleoside Derivatives for Hybridization-Assisted Catalysis of Site-Selective Acetylation of 2'-OH of RNA. Chemical & pharmaceutical bulletin, 73(1), 1–7. [Link]
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Lavergne, T., et al. (2008). A Base-Labile Group for 2'-OH Protection of Ribonucleosides: A Major Challenge for RNA Synthesis. European Journal of Organic Chemistry, 2008(28), 4811-4820. [Link]
-
Kumar, A., & Lown, J. W. (2015). Direct One-Pot Synthesis of Nucleosides from Unprotected or 5-O-Monoprotected d-Ribose. Organic letters, 17(18), 4580–4583. [Link]
-
Wikipedia. (2023). Photolabile protecting group. [Link]
-
Kumar, A., & Lown, J. W. (2015). Direct One-Pot Synthesis of Nucleosides from Unprotected or 5-O-Monoprotected d-Ribose. ACS Publications. [Link]
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Klán, P., et al. (2013). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Chemical reviews, 113(1), 119–191. [Link]
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Boltje, T. J., Buskas, T., & Boons, G. J. (2009). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Journal of cellular and molecular medicine, 13(8a), 1599–1626. [Link]
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Vilcapoma, J., & Wilson, T. J. (2019). Beyond ribose and phosphate: Selected nucleic acid modifications for structure–function investigations and therapeutic applications. Wiley interdisciplinary reviews. RNA, 10(6), e1551. [Link]
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Hogrefe, R. I., et al. (1993). Safe Deprotection Strategy for the Tert-Butyldimethylsilyl (TBS) Group During RNA Synthesis. Nucleic Acids Research, 21(20), 4739-4741. [Link]
-
Burke, D. H., & Biondi, E. (2017). Nucleobase modification by an RNA enzyme. Nucleic acids research, 45(10), 5947–5956. [Link]
-
Birkedal, U., et al. (2015). Sequencing-based methods for detection and quantitation of ribose methylations in RNA. Biochimie, 117, 118–127. [Link]
-
Fadida, A., & El-Sagheer, A. H. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical reviews, 123(9), 5564–5611. [Link]
-
Pedersen, C. M., & Fraser-Reid, B. (2009). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein journal of organic chemistry, 5, 29. [Link]
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Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. [Link]
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Avetyan, D., & Jäschke, A. (2022). In Vitro Selection of Deoxyribozymes for the Detection of RNA Modifications. Methods in molecular biology (Clifton, N.J.), 2500, 227–241. [Link]
-
Motorin, Y., & Helm, M. (2018). Detection and Analysis of RNA Ribose 2′-O-Methylations: Challenges and Solutions. International journal of molecular sciences, 19(12), 4060. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link]
-
Atlas of Science. (2016). Ribose hydroxyl group summary. [Link]
-
Wikipedia. (n.d.). Ribose. [Link]
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- 17. researchgate.net [researchgate.net]
- 18. "Regioselective Acylation Of Nucleosides" [quickcompany.in]
- 19. Selective 2'-hydroxyl acylation analyzed by protection from exoribonuclease (RNase-detected SHAPE) for direct analysis of covalent adducts and of nucleotide flexibility in RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The chemistry and applications of RNA 2′-OH acylation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose
Welcome to the technical support guide for the synthesis of 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose. This document provides in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol designed for researchers, scientists, and professionals in drug development. As a key intermediate in the synthesis of various nucleoside analogues for therapeutic applications, optimizing the yield and purity of this compound is of critical importance.[1][2]
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthetic strategy and the rationale behind the choice of reagents and protecting groups.
Q1: What is the overall synthetic strategy for this compound?
The most common and reliable strategy begins with commercially available D-ribose. The synthesis involves a three-stage process:
-
Anomeric Protection: The first step is typically the formation of a methyl glycoside (e.g., with HCl in methanol). This protects the anomeric hydroxyl group and helps control the furanose ring form, preventing the formation of pyranose side products.[3][4]
-
Benzylation: The three remaining hydroxyl groups at the C2, C3, and C5 positions are protected using benzyl groups. This is a crucial step that renders the molecule soluble in organic solvents and protects these positions from reacting in subsequent steps.
-
Anomeric Acetylation: The methyl glycoside is hydrolyzed, and the anomeric hydroxyl group is then acetylated using acetic anhydride. This anomeric acetate serves as a good leaving group for the subsequent glycosylation reaction (the "business end" of the molecule) in nucleoside synthesis.
Q2: Why are benzyl ethers used as protecting groups for the hydroxyls at C2, C3, and C5?
Benzyl ethers are widely used in carbohydrate chemistry for several key reasons:
-
Stability: They are stable to a wide range of reaction conditions, including acidic and basic hydrolysis, which allows for selective deprotection of other groups (like the anomeric acetate).
-
Inertness: They do not participate in or interfere with reactions at other sites of the molecule.
-
Cleavage Conditions: They can be removed under mild, neutral conditions via catalytic hydrogenation (e.g., H₂ gas with a Palladium on carbon catalyst), which does not affect most other functional groups found in nucleosides.
-
Monitoring: The progress of benzylation and debenzylation can be easily monitored by TLC (due to the UV-active benzene rings) and NMR spectroscopy.
Q3: What is the purpose of the 1-O-Acetyl group?
The anomeric acetyl group is not just a protecting group; it is an activating group . In the context of nucleoside synthesis (e.g., Vorbrüggen glycosylation), the acetate at the C1 position acts as a leaving group.[5] In the presence of a Lewis acid, it facilitates the formation of a key oxocarbenium ion intermediate, which is then attacked by the nucleobase to form the desired N-glycosidic bond.[6]
Part 2: Detailed Experimental Protocol
This protocol outlines a reliable method for the synthesis, starting from D-ribose.
Overall Synthesis Workflow
Caption: Overall workflow for the synthesis of the target compound.
Step-by-Step Methodology
Step 1: Synthesis of Methyl 2,3,5-tri-O-benzyl-D-ribofuranoside
-
Methyl Glycoside Formation: Dissolve D-ribose in anhydrous methanol containing catalytic acetyl chloride or dry HCl gas at 0°C. Stir the solution at room temperature until TLC analysis indicates the consumption of starting material. Neutralize the reaction with a base (e.g., sodium bicarbonate), filter, and concentrate under reduced pressure.
-
Benzylation:
-
Suspend sodium hydride (NaH, 60% dispersion in mineral oil, ~3.5 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (Argon or Nitrogen) and cool to 0°C.
-
Slowly add a solution of the crude methyl ribofuranoside in anhydrous THF.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for 1 hour.
-
Cool the reaction back to 0°C and add benzyl bromide (BnBr, ~3.3 equivalents) dropwise.
-
Let the reaction stir at room temperature overnight.
-
Quench the reaction carefully by slowly adding methanol, followed by water.
-
Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the tribenzylated methyl glycoside.
-
Step 2: Synthesis of this compound
-
Hydrolysis of Methyl Glycoside: The tribenzylated methyl glycoside is hydrolyzed to the free sugar (2,3,5-tri-O-benzyl-D-ribofuranose) using aqueous acid (e.g., acetic acid/water or dilute H₂SO₄). The reaction progress should be monitored carefully by TLC.
-
Acetylation:
-
Dissolve the purified 2,3,5-tri-O-benzyl-D-ribofuranose in a mixture of anhydrous pyridine and acetic anhydride.
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction by adding ice water.
-
Extract the product with ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with dilute HCl (to remove pyridine and DMAP), saturated sodium bicarbonate solution, and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The final product, this compound, is typically obtained as a colorless syrup and can be purified further by silica gel chromatography if necessary.[7]
-
Part 3: Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Q: My benzylation reaction is slow and gives a low yield. What's going wrong?
A: Issue: Incomplete reaction or low yield in the benzylation step is almost always due to two main factors: inactive base or insufficient electrophile.
-
Causality (Inactive Base): Sodium hydride (NaH) is extremely sensitive to moisture. If your solvent (THF) or glassware is not perfectly dry, or if the D-ribose starting material contains residual water, the NaH will be quenched before it can deprotonate the sugar's hydroxyl groups.
-
Solution:
-
Ensure Anhydrous Conditions: Dry glassware in an oven overnight. Use freshly distilled, anhydrous THF. Ensure your D-ribose is dried under a high vacuum before use.
-
Verify NaH Activity: Use NaH from a freshly opened container. The grey powder should vigorously effervesce when a small sample is quenched with ethanol.
-
Temperature Control: The initial deprotonation should be performed at 0°C to control the reaction rate, but allowing it to warm to room temperature ensures complete formation of the alkoxides before adding the benzyl bromide.
-
Q: My TLC plate shows multiple spots after benzylation, indicating a mixture of products. How can I improve selectivity?
A: Issue: A mixture of mono-, di-, and tri-benzylated products indicates an incomplete reaction.
-
Causality: This can be caused by insufficient amounts of NaH or benzyl bromide, or poor reaction kinetics. The C5 primary hydroxyl is the most reactive, followed by the C2 and C3 secondary hydroxyls. If stoichiometry is off, you will get a statistical mixture.
-
Solution:
-
Stoichiometry: Ensure you are using a slight excess of both NaH (~1.1-1.2 eq. per hydroxyl group) and benzyl bromide (~1.1 eq. per hydroxyl group).
-
Reaction Time & Temperature: While the reaction is often run overnight at room temperature, for stubborn reactions, gentle heating (e.g., to 40-50°C) can drive the reaction to completion. Monitor closely by TLC to avoid side product formation.
-
Solvent Choice: While THF is common, N,N-Dimethylformamide (DMF) can also be used as a solvent. Its higher boiling point and ability to dissolve intermediates can sometimes improve yields.
-
Q: The final acetylation step is not going to completion. Why?
A: Issue: The anomeric hydroxyl group can be sterically hindered, and its reactivity is influenced by the anomeric configuration (α vs. β).
-
Causality (Catalyst & Reagents): Pyridine acts as both a base and a nucleophilic catalyst, but it is relatively weak.[8][9] Acetic anhydride can also degrade if exposed to moisture.
-
Solution:
-
Use a Superior Catalyst: Add a catalytic amount (0.05 - 0.1 equivalents) of 4-dimethylaminopyridine (DMAP). DMAP is a hyper-nucleophilic acylation catalyst that reacts with acetic anhydride to form a highly reactive N-acylpyridinium salt intermediate, which dramatically accelerates the reaction.[10]
-
Reagent Quality: Use fresh, high-purity acetic anhydride and anhydrous pyridine.
-
Reaction Conditions: Ensure the 2,3,5-tri-O-benzyl-D-ribofuranose is completely dry before starting the reaction.
-
DMAP Catalysis Mechanism
Caption: Role of DMAP as a hyper-nucleophilic acylation catalyst.
Q: I am having trouble removing the dicyclohexylurea (DCU) byproduct from a Steglich esterification.
A: Issue: While this guide recommends the Ac₂O/Pyridine/DMAP method for acetylation, some protocols may use DCC/DMAP for esterification. Dicyclohexylcarbodiimide (DCC) produces dicyclohexylurea (DCU), which is notoriously difficult to remove due to its low solubility in most organic solvents.[11]
-
Causality: DCU often co-precipitates with the product or has similar polarity, making chromatographic separation challenging.
-
Solution:
-
Filtration: After the reaction is complete, dilute the mixture with a non-polar solvent like dichloromethane or diethyl ether and cool it to 0°C or lower for several hours. DCU will precipitate and can be removed by filtration.[11]
-
Alternative Coupling Agent: Use a water-soluble carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The corresponding urea byproduct is water-soluble and can be easily removed with an aqueous workup.[12]
-
Recommended Method: For this specific transformation, the acetic anhydride method is generally preferred as it avoids carbodiimide-related byproducts entirely.
-
Part 4: Data Summary Table
The following table summarizes typical reaction parameters and expected outcomes for the synthesis. Actual results may vary based on scale and specific laboratory conditions.
| Step | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield | Purity (HPLC) |
| Methyl Glycoside Formation | D-Ribose, HCl/MeOH | Methanol | 25 | 3 - 5 | >90% (crude) | N/A |
| Benzylation | Methyl Ribofuranoside, NaH, BnBr | THF | 0 to 25 | 12 - 18 | 75 - 85% | >95% |
| Acetylation | 2,3,5-tri-O-benzyl-D-ribofuranose, Ac₂O, Pyridine, DMAP | Pyridine | 25 | 2 - 4 | 90 - 98% | >98% |
Yields are calculated after purification for the respective step. A patent for a similar benzoyl derivative synthesis reports total yields around 74%.[3][4]
References
-
Wikipedia contributors. (2023). 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. Wikipedia. [Link]
-
Kaufman, T. S. (2014). Response to "How can I synthesize 1-O-Acetyl-2,3,5-tri-O-benzoyl-b-D-ribofuranose?". ResearchGate. [Link]
-
Ziegler, M. (2000). The power to reduce: Pyridine nucleotides - Small molecules with a multitude of functions. Trends in Biochemical Sciences. [Link]
- Google Patents. (2012). CN102659856A - Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose.
- Google Patents. (n.d.). Synthesis method of 1,2,3-O-triacetyl-5-deoxy-D-ribofuranose.
-
Virta, P., et al. (2020). Selective Acetalization in Pyridine: A Sustainable 5′-O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. Organic Letters, ACS Publications. [Link]
-
Ziegler, M. (2000). The power to reduce: pyridine nucleotides – small molecules with a multitude of functions. FEBS Letters. [Link]
-
Covarrubias, A. J., et al. (2021). Pyridine Dinucleotides from Molecules to Man. PMC, PubMed Central. [Link]
-
Various Authors. (2013). What's the best way for removing extra DCC and DMAP in an esterification reaction?. ResearchGate. [Link]
- Google Patents. (2002).
-
ResearchGate. (2004). A convenient preparation of 1,2,3-tri-O-acetyl-β-D-ribofuranose by enzymatic regioselective 5-O-deacetylation of the peracetylated ribofuranose. [Link]
- Google Patents. (n.d.). Method for preparing 1-O-acetyl-2, 3, 5-tri-O-benzoyl-1- β -D-ribofuranose.
-
Wikimedia Commons. (2012). File:1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose.png. [Link]
-
Yang, H., & Yang, T. (2012). Overview to Pyridine Nucleotides Review Series. PMC, PubMed Central. [Link]
-
da Silva, F. de C., et al. (2014). A New Application for Steglich Esterification: Synthesis of Juglone Esters as Wax Deposition Inhibitors. Semantic Scholar. [Link]
-
CD BioGlyco. (n.d.). This compound, Purity ≥95%. [Link]
-
Reddit user discussion. (2022). DCC/DMAP coupling reaction selection?. Reddit. [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]
-
ResearchGate. (2012). Reaction of acetylated carbohydrates with trimethylaluminum: concise synthesis of 1,2-O-isopropylidene D-ribofuranose. [Link]
-
Reddit user discussion. (2021). Steglich Esterification with EDC. Reddit. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound, Purity ≥95% - CD BioGlyco [bioglyco.com]
- 3. researchgate.net [researchgate.net]
- 4. CN102659856A - Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. synthose.com [synthose.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The power to reduce: pyridine nucleotides – small molecules with a multitude of functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Steglich Esterification [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
side reactions in glycosylation with 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose
<Technical Support Center: Glycosylation with 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose
A Guide for Researchers, Scientists, and Drug Development Professionals
Troubleshooting Guide: Common Side Reactions and Solutions
This section addresses specific issues you may encounter during your experiments, presented in a question-and-answer format.
Issue 1: Low Yield of the Desired β-Anomer and Formation of the α-Anomer
Question: My reaction is producing a significant amount of the undesired α-anomer, leading to a low yield of the target β-nucleoside. What is causing this, and how can I improve the stereoselectivity?
Probable Cause: Anomerization, the epimerization at the anomeric center, is a common issue in glycosylation reactions.[1][2] This is often promoted by the Lewis acid catalyst used to activate the glycosyl donor.[1][2] The thermodynamically more stable anomer can be favored depending on the reaction conditions, including the choice and concentration of the Lewis acid, temperature, and reaction time.[1]
Solution:
-
Choice of Lewis Acid: The strength of the Lewis acid can significantly influence the anomeric ratio.[3] Stronger Lewis acids like SnCl₄ or TiCl₄ may be required for activation but can also promote anomerization.[3] Consider using milder Lewis acids or additives. For instance, BF₃·OEt₂ has been used to achieve high stereoselectivity in some cases.[1][2]
-
Temperature Control: Running the reaction at lower temperatures can often suppress anomerization by reducing the rate of the epimerization reaction.
-
Reaction Time: Monitor the reaction progress closely (e.g., by TLC or LC-MS) to determine the optimal reaction time. Prolonged reaction times can lead to increased anomerization.
-
Protecting Groups: While the benzyl groups at C2, C3, and C5 are non-participating, the choice of protecting groups on the nucleobase acceptor can also influence the stereochemical outcome.
dot
Caption: Anomerization pathway in glycosylation.
Issue 2: Formation of a Stable Side Product Identified as a 1,2-Orthoester
Question: I am observing a significant side product that appears to be a 1,2-orthoester. Why is this forming, and how can I prevent it?
Probable Cause: The formation of 1,2-orthoesters is a known side reaction in glycosylations, particularly when a participating group is present at the C-2 position.[4] However, even with non-participating groups like benzyl ethers, orthoester formation can occur, especially with sterically hindered alcohols or under certain acidic conditions.[4] The acetyl group at the anomeric position can participate in the formation of an acetoxonium ion, which can then be attacked by the acceptor to form the orthoester.
Solution:
-
Activator System: The choice of activator is crucial. Some promoter systems are more prone to orthoester formation than others. Consider using activators that favor the direct displacement of the anomeric leaving group.
-
Reaction Conditions:
-
Anhydrous Conditions: Ensure strictly anhydrous conditions, as traces of water can hydrolyze the activator and lead to side reactions.
-
Temperature: Lowering the reaction temperature can sometimes disfavor orthoester formation.
-
-
Alternative Glycosyl Donors: If orthoester formation remains a persistent issue, consider using a different glycosyl donor with a non-participating leaving group, such as a thioglycoside or a trichloroacetimidate.
dot
Caption: Competing pathways of glycosylation and orthoester formation.
Issue 3: Degradation of the Starting Material or Glycosyl Acceptor
Question: My starting materials, particularly the glycosyl donor, seem to be degrading under the reaction conditions, leading to a complex mixture and low yields. What could be the cause?
Probable Cause: this compound can be sensitive to strongly acidic conditions, which can lead to the cleavage of the benzyl protecting groups or other degradation pathways.[5] The glycosyl acceptor, especially if it contains acid-labile functional groups, can also be susceptible to degradation.
Solution:
-
Milder Lewis Acids: Switch to a milder Lewis acid promoter.[6] Examples include TMSOTf at catalytic amounts, or certain metallic triflates.
-
Acid Scavengers: The addition of a non-nucleophilic base, such as 2,4,6-tri-tert-butylpyrimidine (TTBP), can help to neutralize any excess Brønsted acid generated during the reaction, thereby preventing degradation of acid-sensitive components.
-
Temperature Control: Perform the reaction at the lowest possible temperature that still allows for efficient glycosylation.
-
Purity of Reagents: Ensure that all reagents, especially the Lewis acid and solvents, are of high purity and free from water and other impurities that could contribute to degradation.
Frequently Asked Questions (FAQs)
Q1: What is the typical anomeric configuration of the starting material, this compound?
A1: this compound is typically a mixture of α and β anomers. The β-anomer is often used for the synthesis of β-nucleosides.[7] The ratio of anomers can vary depending on the synthetic route and purification method.
Q2: How do the benzyl protecting groups influence the reactivity of the glycosyl donor?
A2: The benzyl groups at the C2, C3, and C5 positions are considered "arming" or electron-donating groups.[8] They increase the electron density of the ribofuranose ring, making the glycosyl donor more reactive and facilitating the formation of the oxocarbenium ion intermediate upon activation.[8]
Q3: Can I use this glycosyl donor for the synthesis of both purine and pyrimidine nucleosides?
A3: Yes, this compound is a versatile glycosyl donor that can be used for the synthesis of both purine and pyrimidine nucleosides. The choice of coupling conditions, particularly the Lewis acid and solvent, may need to be optimized depending on the nucleobase acceptor.[9]
Q4: What are the recommended storage conditions for this compound?
A4: This compound should be stored in a cool, dry place, away from moisture and strong acids. It is typically a solid or powder and should be handled in an inert atmosphere (e.g., under argon or nitrogen) to prevent hydrolysis of the anomeric acetate.[10]
Experimental Protocols
General Protocol for Lewis Acid-Promoted Glycosylation
This protocol provides a general starting point for glycosylation reactions using this compound. Optimization of specific parameters (temperature, reaction time, stoichiometry) will be necessary for each unique substrate combination.
Materials:
-
This compound (glycosyl donor)
-
Glycosyl acceptor (e.g., silylated nucleobase)
-
Anhydrous dichloromethane (DCM) or other suitable anhydrous solvent
-
Lewis acid (e.g., TMSOTf, SnCl₄)
-
Molecular sieves (4 Å, activated)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the glycosyl acceptor and activated 4 Å molecular sieves.
-
Dissolve the acceptor in anhydrous DCM.
-
Cool the mixture to the desired temperature (e.g., 0 °C or -78 °C).
-
In a separate flame-dried flask, dissolve the this compound in anhydrous DCM.
-
Slowly add the solution of the glycosyl donor to the cooled acceptor mixture via cannula.
-
Add the Lewis acid dropwise to the reaction mixture.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution or pyridine).
-
Allow the mixture to warm to room temperature, dilute with DCM, and filter through celite to remove molecular sieves.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
dot
Caption: General workflow for a glycosylation experiment.
Data Summary
| Side Reaction | Probable Cause | Key Troubleshooting Strategies |
| Anomerization (α-anomer formation) | Lewis acid-promoted epimerization.[1][2] | Optimize Lewis acid, lower reaction temperature, shorten reaction time. |
| 1,2-Orthoester Formation | Participation of the anomeric acetyl group.[4] | Use non-participating leaving groups, ensure anhydrous conditions, lower temperature. |
| Degradation of Starting Material | Strong acidic conditions.[5] | Use milder Lewis acids, add an acid scavenger, control temperature. |
References
Sources
- 1. research.universityofgalway.ie [research.universityofgalway.ie]
- 2. researchgate.net [researchgate.net]
- 3. books.rsc.org [books.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Lewis Acids - Wordpress [reagents.acsgcipr.org]
- 7. 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose - Wikipedia [en.wikipedia.org]
- 8. Chemical glycosylation - Wikipedia [en.wikipedia.org]
- 9. Studies on the glycosylation of pyrrolo[2,3-d] pyrimidines with 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose: the formation of regioisomers during toyocamycin and 7-deazainosine syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, Purity ≥95% - CD BioGlyco [bioglyco.com]
Technical Support Center: Chromatographic Purification of 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose
Welcome to the technical support center for the chromatographic purification of 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for this critical purification step in nucleoside synthesis.
I. Overview of the Purification Challenge
This compound is a key intermediate in the synthesis of various nucleoside analogues. Its purity is paramount for the success of subsequent coupling reactions. The primary purification method following its synthesis is silica gel column chromatography. This technique separates the target molecule from starting materials, incompletely benzylated species, and other side products based on differential adsorption to the silica stationary phase.
The key to a successful purification lies in understanding the interplay between the compound's structure, the stationary phase, and the mobile phase. The three benzyl ether protecting groups render the molecule relatively nonpolar, while the acetyl group at the anomeric position and the furanose ring itself provide some polarity. This balance dictates its behavior on a silica gel column.
II. Recommended Purification Protocol
This protocol provides a robust starting point for the purification of this compound. Optimization may be required based on the specific reaction outcome and the scale of the purification.
A. Materials and Reagents
-
Crude this compound
-
Silica gel (standard grade, 60 Å, 230-400 mesh)
-
Solvents: Ethyl acetate (EtOAc), Hexanes (or Petroleum Ether), Dichloromethane (DCM) - all chromatography grade
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC visualization reagents (e.g., UV lamp, potassium permanganate stain, or p-anisaldehyde stain)
B. Step-by-Step Experimental Workflow
-
TLC Analysis of Crude Mixture:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM or EtOAc).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in a chamber with a pre-determined solvent system. A good starting point for the eluent is a mixture of hexanes and ethyl acetate. A common ratio for similar, less polar, benzylated sugars is 1:1 light petroleum-ethyl acetate[1]. For this slightly more polar acetylated compound, a starting point of 3:1 Hexanes:EtOAc is recommended.
-
Visualize the spots under a UV lamp (254 nm) and/or by staining. The desired product should have an Rf value between 0.3 and 0.5 for optimal separation. Adjust the solvent polarity as needed (increase EtOAc for lower Rf, increase hexanes for higher Rf).
-
-
Column Preparation (Slurry Packing):
-
Choose an appropriate size column based on the amount of crude material (a general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent you plan to use (e.g., 4:1 Hexanes:EtOAc).
-
Pour the slurry into the column and allow the silica to pack under gravity, gently tapping the column to ensure even packing. Use a gentle flow of air or nitrogen to assist in packing if necessary.
-
Once packed, add a layer of sand (approx. 1 cm) to the top of the silica bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (DCM is often a good choice).
-
Alternatively, for less soluble compounds or to achieve a tighter band, perform a "dry loading." Adsorb the crude product onto a small amount of silica gel by dissolving the product, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column, ensuring the sand layer is not disturbed.
-
Begin eluting the column with the starting solvent mixture (e.g., 4:1 Hexanes:EtOAc).
-
Collect fractions in an appropriate volume (e.g., test tubes or vials).
-
Monitor the elution process by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure product as determined by TLC.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Place the resulting oil or solid under high vacuum to remove any residual solvent. The pure product is often a colorless syrup or a white solid[2].
-
III. Troubleshooting Guide
This section addresses common issues encountered during the chromatographic purification of this compound in a question-and-answer format.
Poor Separation & Overlapping Spots
-
Q1: My TLC shows multiple spots that are very close together, making separation on the column difficult. What can I do?
-
A1: This indicates that the polarity of your eluent system is not optimal for resolving the components of your mixture.
-
Causality: The separation on silica gel depends on the differential partitioning of analytes between the mobile phase and the stationary phase. If the eluent is too polar, all compounds will travel too quickly up the plate (high Rf values), resulting in poor separation. If it's not polar enough, they will remain near the baseline.
-
Solution: Systematically vary the ratio of your hexanes:ethyl acetate mixture. Try developing TLCs in a range of solvent systems (e.g., 5:1, 4:1, 3:1, 2:1 hexanes:EtOAc) to find the system that provides the best separation between your product and the impurities. For very challenging separations, consider adding a small percentage of a third solvent, like dichloromethane, to fine-tune the polarity.
-
-
-
Q2: I got good separation on the TLC, but on the column, all the compounds are coming out together. Why is this happening?
-
A2: This is a common problem that can arise from several factors:
-
Overloading the column: If too much crude material is loaded onto the column, the stationary phase becomes saturated, leading to broad bands and poor separation. A general guideline is to use a 40:1 to 100:1 weight ratio of silica to crude product.
-
Improper sample loading: If the sample is loaded in too large a volume of solvent, it will spread out and lead to a broad initial band. Always use the minimum amount of solvent necessary to dissolve your crude product. Dry loading is often the best method to ensure a tight starting band.
-
Column packing issues: An unevenly packed column will have channels, leading to band broadening and streaking. Ensure your column is packed uniformly.
-
-
Product Degradation or Unexpected Reactions
-
Q3: I suspect my product is decomposing on the silica gel column. How can I check for this and prevent it?
-
A3: Benzyl ethers are generally stable to silica gel, but prolonged exposure, especially to acidic silica, can sometimes cause issues.
-
Diagnosis: To test for stability, dissolve a small amount of your purified or semi-pure product, spot it on a TLC plate, and let it sit for a few hours. Then, develop the plate. If a new spot appears or the original spot streaks, your compound may be unstable on silica.
-
Solution:
-
Deactivate the silica gel: You can neutralize the acidic sites on the silica gel by pre-treating it. This can be done by flushing the packed column with your eluent containing a small amount of a neutralising agent like triethylamine (~0.1-1%) before loading your sample.
-
Use an alternative stationary phase: For highly sensitive compounds, consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil. However, you will need to re-optimize your solvent system for these stationary phases.
-
-
-
Elution Problems
-
Q4: My compound is not coming off the column, even after I've passed a large volume of the eluent that gave a good Rf on TLC.
-
A4: This can be a frustrating issue with several potential causes:
-
Incorrect solvent mixture: Double-check that you have prepared the eluent correctly. A simple mistake in measuring the solvent ratios can lead to a much less polar mobile phase than intended.
-
Compound insolubility: While unlikely for this compound in standard eluents, it's possible that your product has precipitated at the top of the column, especially if it was loaded in a solvent that is much more polar than the eluent.
-
Strong adsorption: The compound may be interacting more strongly with the bulk silica in the column than with the thin layer on the TLC plate.
-
Solution: Gradually increase the polarity of your eluent. For example, if you started with 3:1 hexanes:EtOAc, switch to 2:1, then 1:1. This will increase the eluting power of the mobile phase and should eventually elute your compound.
-
-
-
Q5: My product is eluting as a very broad band or "tailing," leading to many mixed fractions and low yield.
-
A5: Tailing is often caused by strong interactions between the analyte and active sites on the silica gel.
-
Causality: The free silanol groups on the surface of silica are acidic and can strongly interact with polar functional groups, slowing down their movement through the column and causing the characteristic tailing.
-
Solution:
-
Increase eluent polarity: Once the product starts to elute, you can often increase the polarity of the mobile phase to push it off the column more quickly, reducing tailing.
-
Add a polar modifier: Adding a small amount of a more polar solvent like methanol (0.5-1%) to your eluent can help to block the active sites on the silica gel and improve peak shape. Be cautious, as this will significantly increase the eluting power.
-
Deactivate the silica: As mentioned in Q3, pre-treating the silica with triethylamine can also mitigate tailing by neutralizing the acidic silanol groups.
-
-
-
IV. Frequently Asked Questions (FAQs)
-
What are the common impurities I should expect to separate?
-
Common impurities include unreacted starting materials (e.g., 2,3,5-tri-O-benzyl-D-ribofuranose), partially benzylated intermediates (e.g., di-O-benzyl derivatives), and benzyl alcohol from the benzylation reaction. These are generally more polar than the desired product and will have lower Rf values.
-
-
How can I visualize the spots on the TLC plate?
-
The benzyl groups in the molecule allow for visualization under a UV lamp at 254 nm. For more sensitive detection, you can use staining agents. A potassium permanganate (KMnO4) stain is effective as it reacts with the furanose ring. A p-anisaldehyde stain followed by gentle heating is also a good general-purpose stain for carbohydrates and their derivatives.
-
-
Is it possible for the anomeric acetate group to hydrolyze during chromatography?
-
While possible, it is not highly likely under standard neutral silica gel chromatography conditions with anhydrous solvents. However, if using very polar solvent systems containing water or alcohols for extended periods, or if the silica gel is particularly acidic, some hydrolysis could occur. If you suspect this is happening, neutralizing the silica gel is recommended.
-
-
What is the expected appearance and stability of the purified product?
-
Purified this compound is typically a colorless syrup or a white solid. It should be stored at a low temperature (0 to 8 °C) to ensure long-term stability[2].
-
V. Visual Workflow and Logic Diagrams
Caption: Standard workflow for column chromatography purification.
Caption: Troubleshooting logic for common chromatography problems.
VI. References
-
Iskander, G., & Siriwardena, A. H. (n.d.). Convenient syntheses of 2,3,5-tri-O-benzyl-arabino- and -ribofuranoses via their ally1 glycosides. ResearchGate. Retrieved from [Link]
Sources
anomeric mixture separation in ribofuranose synthesis
Welcome to the dedicated technical support resource for navigating the complexities of anomeric mixture separation in ribofuranose synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively engaged in the synthesis of ribonucleosides and related therapeutic agents. Here, we will dissect common challenges, provide actionable troubleshooting steps, and answer frequently asked questions to streamline your workflow and enhance the purity of your target compounds.
Introduction: The Anomeric Challenge in Ribofuranose Chemistry
The synthesis of ribofuranosides, fundamental building blocks for numerous antiviral and anticancer drugs, invariably encounters the formation of anomeric mixtures—the α and β isomers. The stereochemical orientation of the substituent at the anomeric carbon (C1) dictates the biological activity of the resulting nucleoside analogue. For instance, in most therapeutic nucleosides, the β-anomer is the biologically active form, making its efficient separation from the undesired α-anomer a critical downstream processing step. This guide provides a systematic approach to tackling this pivotal separation challenge.
Troubleshooting Guide: Anomeric Separation
This section addresses specific issues you may encounter during the separation of ribofuranose anomers.
Issue 1: Poor Resolution Between α and β Anomers in Flash Chromatography
Question: I am performing flash chromatography on a silica gel column to separate my ribofuranose anomers, but they are co-eluting or showing very poor separation. What can I do to improve the resolution?
Answer: This is a very common issue. The subtle structural difference between α and β anomers, which differ only in the stereochemistry at the C1 position, makes their separation on standard silica gel challenging. Here’s a systematic approach to troubleshoot and improve your separation:
1. Optimize Your Eluent System:
-
Polarity Adjustment: The polarity of your mobile phase is the most critical factor. If your anomers are co-eluting, it's likely your solvent system is too polar, causing them to move too quickly down the column with little interaction with the stationary phase.
-
Actionable Step: Systematically decrease the polarity of your eluent. For example, if you are using a 10% methanol in dichloromethane (DCM) system, try reducing the methanol concentration to 8%, then 5%, and so on. Run thin-layer chromatography (TLC) with these different solvent systems first to predict the optimal conditions for your column.
-
-
Solvent Selectivity: Sometimes, a simple polarity adjustment is not enough. Different solvents interact with your compound and the silica in unique ways.
-
Actionable Step: Try incorporating a solvent with a different selectivity group. For instance, if you are using an ethyl acetate/hexane system, consider switching to a DCM/methanol or even a toluene/acetone system. Ethers like diethyl ether or methyl tert-butyl ether (MTBE) can also offer different selectivity compared to esters like ethyl acetate.
-
2. Modify the Stationary Phase:
-
Normal Phase Variations: While standard silica gel is the workhorse, other normal-phase media can provide enhanced selectivity.
-
Actionable Step: Consider using diol-bonded or amino-bonded silica. These phases can offer different hydrogen bonding interactions with the hydroxyl groups of the ribofuranose, potentially improving anomeric resolution.
-
-
Reverse-Phase Chromatography: For more polar ribofuranosides, reverse-phase flash chromatography can be a powerful alternative.
-
Actionable Step: Use a C18-functionalized silica gel column with a mobile phase of water and an organic modifier like acetonitrile or methanol. This is particularly useful for deprotected ribosides.
-
3. Employ Additives:
-
Acidic or Basic Modifiers: Small amounts of an acid (like acetic acid) or a base (like triethylamine) can alter the ionization state of your compound or the silica surface, which can sometimes improve separation.
-
Caution: Be mindful of the stability of your compound and protecting groups to these additives.
-
Experimental Workflow for Optimizing Flash Chromatography
Caption: Workflow for troubleshooting poor anomeric separation in flash chromatography.
Issue 2: Anomerization on the Column
Question: I managed to get good separation on my silica gel column, but the isolated fractions of my pure anomers seem to re-equilibrate over time, leading to a mixture again. What is causing this and how can I prevent it?
Answer: This phenomenon, known as anomerization, can occur when the anomeric center is labile. This is especially true for ribofuranosides with certain protecting groups or if the conditions are not neutral.
Root Causes and Solutions:
-
Acidic Nature of Silica Gel: Standard silica gel is inherently acidic (pKa ≈ 4.5), which can catalyze the opening of the furanose ring to form an open-chain aldehyde, followed by re-cyclization to a mixture of anomers.
-
Solution 1: Neutralize the Silica: You can prepare a slurry of silica gel in your non-polar solvent (e.g., hexane) and add 1% triethylamine (v/v). After stirring, the silica can be packed into the column. This neutralized silica will minimize acid-catalyzed anomerization.
-
Solution 2: Use Neutral Stationary Phases: Consider using alumina (neutral or basic) or a deactivated silica gel as your stationary phase.
-
-
Labile Protecting Groups: Certain protecting groups on the ribose hydroxyls can influence the stability of the anomeric center.
-
Expert Insight: Acetyl or benzoyl groups are generally stable. However, if you have a free 2'-hydroxyl group, this can sometimes participate in neighboring group-assisted anomerization, especially under acidic or basic conditions. Ensure your protecting group strategy is robust before purification.
-
-
Post-Column Handling:
-
Actionable Step: Once your fractions are collected, immediately remove the solvent under reduced pressure at a low temperature (e.g., < 30°C). Traces of acid from the silica can concentrate and cause anomerization in the flask. Co-evaporation with a neutral solvent like toluene can help remove residual acidic volatiles.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical elution order of α and β anomers on normal-phase silica gel?
A1: In most cases for acetyl- or benzoyl-protected ribofuranosides, the β-anomer is less polar and elutes first , while the more polar α-anomer elutes later . This is because the C1 substituent in the β-anomer is equatorial-like, making the molecule overall less sterically hindered and allowing for less interaction with the polar silica surface. The axial-like C1 substituent in the α-anomer often leads to greater interaction with the stationary phase. However, this is a general rule and can be influenced by the nature of the substituent at C1 and the protecting groups on the sugar. Always confirm the identity of your anomers using NMR spectroscopy, specifically by analyzing the coupling constant of the anomeric proton (H1).
Q2: How can I use NMR to definitively assign the anomeric configuration?
A2: Proton NMR (¹H NMR) is the most reliable method for anomeric assignment. The key is the coupling constant between the anomeric proton (H1) and the proton at C2 (H2), denoted as JH1-H2.
| Anomer | H1-H2 Dihedral Angle | Typical JH1-H2 Coupling Constant |
| β-anomer | ~180° (trans) | 3.0 - 8.0 Hz |
| α-anomer | ~45° (cis) | < 3.0 Hz (often appears as a singlet or a narrow doublet) |
Note: These values are typical for ribofuranosides. Always compare with literature values for your specific class of compounds.
Q3: Is HPLC a better option than flash chromatography for anomeric separation?
A3: High-Performance Liquid Chromatography (HPLC), particularly preparative HPLC, offers significantly higher resolving power than flash chromatography and is an excellent choice for difficult separations or for achieving very high anomeric purity (>99.5%).
-
When to Choose HPLC:
-
When flash chromatography fails to provide baseline separation.
-
For final purification of an active pharmaceutical ingredient (API) where high purity is required.
-
When dealing with very small quantities of material.
-
Recommended HPLC Protocol:
Protocol: Preparative Reverse-Phase HPLC for Anomeric Separation
-
Column Selection: A C18 stationary phase is a robust starting point. For preparative work, a column with a larger internal diameter (e.g., >20 mm) is required.
-
Mobile Phase: A gradient of water and acetonitrile (or methanol) is typically used. Both solvents should be HPLC grade.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
The small amount of acid helps to sharpen peaks but may not be suitable for acid-labile compounds.
-
-
Gradient Elution:
-
Start with a high percentage of Solvent A (e.g., 95%) to ensure the compound binds to the column.
-
Run a shallow gradient to Solvent B. For example, a linear gradient from 5% B to 40% B over 30 minutes.
-
A shallow gradient is crucial for resolving closely eluting isomers.
-
-
Detection: Use a UV detector set to a wavelength where your compound has strong absorbance.
-
Fraction Collection: Collect small fractions and analyze them by analytical HPLC or TLC to identify the pure anomers.
Logical Flow for Separation Method Selection
Caption: Decision tree for selecting the appropriate anomeric separation method.
References
- NMR in Stereochemical Assignment: "Structure Elucidation by NMR in Organic Chemistry: A Practical Guide" by Eberhard Breitmaier. This textbook is an authoritative source for using NMR data, including coupling constants, to determine molecular structure and stereochemistry. (A general reference, specific online article not applicable).
-
Flash Chromatography Guide: "Flash Chromatography" - A practical guide from Buchi on the principles and application of flash chromatography. (Source: Buchi, URL: [Link])
Technical Support Center: Troubleshooting the Debenzylation of Poly-Benzylated Sugars
Welcome to the technical support center for carbohydrate chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of removing benzyl (Bn) protecting groups from poly-benzylated sugars. Benzyl ethers are invaluable as "permanent" protecting groups due to their stability across a wide range of reaction conditions.[1] However, their removal, particularly the global deprotection of multiple benzyl groups, is often a final, challenging step that can be fraught with complications like incomplete reactions, catalyst poisoning, and unexpected side products.[2]
This resource provides field-proven insights and evidence-based protocols to help you diagnose and resolve common issues encountered during debenzylation.
Frequently Asked Questions (FAQs)
Q1: What are the principal methods for the global debenzylation of poly-benzylated sugars?
A1: There are three main strategies, each with distinct advantages and operational windows:
-
Catalytic Hydrogenation: This is the most common and often cleanest method. It typically involves a palladium catalyst, such as Palladium on Carbon (Pd/C) or the more reactive Pearlman's catalyst (Pd(OH)₂/C), with a hydrogen source.[3][4] The reaction is clean, yielding only the deprotected sugar and toluene as a byproduct.[3]
-
Catalytic Transfer Hydrogenation (CTH): A safer and operationally simpler alternative to using flammable hydrogen gas, CTH generates hydrogen in situ from a donor molecule.[5] Common hydrogen donors include ammonium formate, formic acid, or triethylsilane.[5][6][7] This method is often fast and can be performed with standard laboratory glassware.[5]
-
Dissolving Metal Reduction (Birch Reduction): This is a powerful, aggressive method used when catalytic approaches fail, especially for sterically hindered or stubborn benzyl groups.[3][8] It employs an alkali metal (like sodium or lithium) in liquid ammonia, with an alcohol as a proton source.[3][9] However, its harsh conditions limit its compatibility with many other functional groups.[3][9]
Q2: Why is my catalytic hydrogenation reaction stalled or incomplete?
A2: This is one of the most frequent challenges. Several factors can be responsible:
-
Catalyst Poisoning: Palladium catalysts are extremely sensitive to poisoning by sulfur or halogen-containing compounds, which may be trace remnants from previous synthetic steps (e.g., from thioglycosides or chlorinated solvents).[10] These impurities bind strongly to the catalyst surface, rendering it inactive.[11]
-
Catalyst Inactivity: The catalyst may simply be old, of poor quality, or have been improperly handled (e.g., exposed to air for too long). Always use a fresh batch of a high-quality catalyst for difficult debenzylations.[3] Pearlman's catalyst is often more effective for complex substrates.[12]
-
Poor Solubility: As debenzylation proceeds, the highly lipophilic, poly-benzylated starting material is converted into a very hydrophilic, unprotected sugar.[2] The product can precipitate from non-polar solvents or adsorb onto the catalyst surface, halting the reaction.[4] Using a mixture of solvents (e.g., THF/MeOH, EtOAc/MeOH) can help maintain solubility throughout the reaction.[13]
-
Insufficient Hydrogen: For reactions using H₂ gas, ensure an adequate supply and positive pressure. Poly-benzylated substrates consume a large molar equivalent of hydrogen. For sterically hindered substrates, increasing hydrogen pressure to 6-10 bar may be necessary.[3]
Q3: How can I choose the best debenzylation method for my specific molecule?
A3: The choice depends critically on the other functional groups present in your molecule. The following decision-making workflow can guide your selection.
Caption: Decision workflow for selecting a debenzylation method.
Troubleshooting Guide: Specific Issues & Solutions
This section addresses specific symptoms you may observe during your experiment and provides actionable solutions.
Issue 1: The reaction is incomplete, with a mix of starting material and partially debenzylated products.
-
Symptom: TLC or LC-MS analysis shows multiple spots/peaks corresponding to starting material and various intermediates, even after extended reaction time.
-
Primary Cause: This often points to catalyst deactivation or steric hindrance.
| Possible Cause | Recommended Solution & Rationale |
| Catalyst Poisoning | Purify the starting material rigorously before the reaction to remove trace sulfur or halides. If poisoning is suspected, filter the reaction mixture through a fresh pad of Celite, wash, and add a new batch of catalyst to the filtrate. |
| Steric Hindrance | For catalytic hydrogenation, increase the hydrogen pressure (e.g., from balloon pressure to 50-150 psi / 3-10 bar in a pressure vessel).[3] This increases the concentration of hydrogen on the catalyst surface, promoting the reaction. Switch to Pearlman's catalyst (Pd(OH)₂/C) , which is known to be more active for cleaving stubborn benzyl ethers.[3][14] |
| Product Adsorption/Insolubility | Change or add a co-solvent to improve the solubility of the partially and fully deprotected products. A common effective mixture is THF/MeOH or EtOAc/THF/MeOH .[13] Running the reaction at a more dilute concentration can also prevent precipitation.[12] |
| Insufficient Catalyst Loading | For poly-benzylated substrates, a higher catalyst loading (e.g., 20-50% by weight of the substrate) may be required to provide enough active sites for the reaction to go to completion.[3] |
Issue 2: The desired product is obtained, but significant side products are also formed.
-
Symptom: NMR or MS analysis reveals unexpected byproducts, such as molecules with saturated aromatic rings or migrated functional groups.
-
Primary Cause: Reaction conditions are too harsh or non-selective.
| Possible Cause | Recommended Solution & Rationale |
| Aromatic Ring Saturation | Over-reduction of the benzyl group's aromatic ring to a cyclohexylmethyl group can occur under high hydrogen pressure or with very active catalysts. Lower the hydrogen pressure and/or temperature .[14] A catalyst "pretuning" methodology, involving pre-conditioning the catalyst with an aqueous DMF mixture and acid, has been shown to increase selectivity for hydrogenolysis over hydrogenation.[15] |
| Acyl Group Migration | If your molecule also contains ester protecting groups (e.g., acetates, benzoates), they can migrate under certain conditions, especially basic or acidic ones.[16] Ensure your debenzylation conditions are as neutral as possible. Catalytic transfer hydrogenation using ammonium formate is often performed under near-neutral conditions. |
| Cleavage of Other Groups | Standard catalytic hydrogenation will also reduce other functional groups like azides, alkenes, and Cbz groups.[1][9] If these are present, a milder method like visible-light-mediated oxidative debenzylation with DDQ can be used, which is tolerant of these groups.[17][18] |
Issue 3: The reaction is complete, but purification is difficult.
-
Symptom: The crude product is a complex mixture that is difficult to separate by column chromatography, or fine black catalyst particles pass through the filter.
-
Primary Cause: Inefficient work-up or similarity in polarity between products.
| Possible Cause | Recommended Solution & Rationale |
| Catalyst Fines in Product | After the reaction, filter the mixture through a dense pad of Celite® or diatomaceous earth .[7] For very fine particles, using a syringe filter with a 0.45 or 0.22 µm membrane can be effective. Ensure the catalyst is not pyrophoric; keep the filter cake wet with solvent during handling.[19] |
| Co-elution of Products | If partially debenzylated products are present, their polarity can be very similar to the fully deprotected product, making silica gel chromatography challenging. Consider per-acetylating the crude mixture after debenzylation. This adds non-polar acetyl groups to all free hydroxyls, significantly changing the polarity and often improving chromatographic separation. The acetyl groups can be removed in a subsequent step (e.g., Zemplén deacetylation). |
Key Experimental Protocols
Protocol 1: Global Debenzylation via Catalytic Hydrogenation (H₂ Gas)
This protocol describes a standard procedure using Pd/C and hydrogen gas.
-
Preparation: In a flask suitable for hydrogenation, dissolve the poly-benzylated sugar (1.0 eq) in an appropriate solvent or solvent mixture (e.g., MeOH, EtOH, or 1:1 THF/MeOH).[19]
-
Catalyst Addition: Under an inert atmosphere (N₂ or Ar), carefully add 10% Palladium on Carbon (Pd/C) or 20% Pearlman's catalyst (Pd(OH)₂/C). A typical loading is 10-20% by weight relative to the substrate.[3]
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with an inert gas three times. Then, evacuate and backfill with hydrogen gas (H₂).[3] For a balloon setup, maintain a positive pressure. For a pressure reactor, set to the desired pressure (e.g., 50 psi / 3-4 bar).[3]
-
Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is critical to ensure good mixing of the gas, liquid, and solid catalyst phases.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting material indicates completion.
-
Work-up: Carefully vent the hydrogen gas and purge the flask with nitrogen. Filter the mixture through a pad of Celite to remove the catalyst, washing the pad thoroughly with the reaction solvent.[3][7]
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.[3]
Caption: General workflow for catalytic hydrogenation.
Protocol 2: Global Debenzylation via Catalytic Transfer Hydrogenation (CTH)
This protocol uses ammonium formate as a safer alternative to hydrogen gas.[5]
-
Preparation: In a round-bottom flask, dissolve the benzylated sugar (1.0 eq) in methanol or ethanol.
-
Catalyst Addition: To the stirred solution, carefully add 10% Pd/C (10-20% by weight of substrate).[5]
-
Hydrogen Donor Addition: Add ammonium formate (typically 3-5 equivalents per benzyl group to be removed) portion-wise to the reaction mixture.[5] The addition may cause some effervescence.
-
Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) and stir.
-
Monitoring: Monitor the reaction progress by TLC. CTH reactions are often complete within 1-4 hours.
-
Work-up & Purification: Cool the reaction to room temperature and filter through Celite, washing with methanol. Concentrate the filtrate to yield the crude product for further purification.
References
-
Benchchem. (2025). Technical Support Center: Deprotection of Benzylated Sugars. 3
-
ResearchGate. (2025). Catalytic transfer hydrogenation of sugar derivatives. 6
-
MDPI. (2022). Debenzylation of Benzyl-Protected Methylcellulose.
-
Benchchem. (2025). Application Notes and Protocols: Catalytic Hydrogenation for Debenzylation of Protected Glucose. 7
-
Benchchem. (2025). Application Notes and Protocols for Catalytic Transfer Hydrogenation in Debenzylation of Protected Glucose. 5
-
PubMed. (1982). Hydrogenolytic debenzylation of sulfur-containing peptides.
-
Organic Chemistry Portal. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation.
-
Benchchem. (2025). Application Notes and Protocols: Deprotection Strategies for 2,3,4,6-Tetra-O-benzyl-D-glucopyranose. 9
-
Benchchem. (2025). Efficacy of different catalysts for debenzylation of protected sugars. 19
-
Reddit. (2025). Sugar debenzylation vol2.
-
Reddit. (2025). Can Pd/C go bad? And also advice on disacharide debenzylation.
-
NIH. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies.
-
ResearchGate. (n.d.). Study of Deactivation of Pd(OH)2/C Catalyst in Reductive Debenzylation of Hexabenzylhexaazaisowurtzitane.
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
-
NIH. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies.
-
ACS Publications. (n.d.). Regioselective de-O-benzylation with Lewis acids.
-
American Chemical Society. (2025). Development of automated flow methods for birch reduction with application to the O-debenzylation of carbohydrates.
-
ResearchGate. (2025). ChemInform Abstract: Regioselective Removal of the Anomeric O-Benzyl from Differentially Protected Carbohydrates.
-
YouTube. (2020). Carbohydrate Chemistry Part 3. Protecting Groups.
-
ResearchGate. (2014). How can one remove a benzyl group from benzylated sugar?.
-
ResearchGate. (2006). De-O-benzylation of Sterically Hindered Benzyl Ethers.
-
NIH. (n.d.). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups.
-
ACS Publications. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups.
-
NIH. (2021). Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis.
-
NIH. (n.d.). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C.
-
Wiley-VCH. (n.d.). 1 Protecting Group Strategies in Carbohydrate Chemistry.
-
ACS Publications. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide.
-
Organic Syntheses. (2023). Visible-light-mediated Oxidative Debenzylation of 3-O- Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.
-
Engelhard. (n.d.). Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts.
-
Benchchem. (2025). Technical Support Center: Troubleshooting Incomplete Debenzylation of Benzyloxypyridines. 14
-
ResearchGate. (2025). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups.
-
ChemRxiv. (n.d.). Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups.
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Hydrogenolytic debenzylation of sulfur-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Glycosylation with Protected Ribose
Welcome to the technical support center for ribose glycosylation. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing ribonucleosides and other glycoconjugates. As your dedicated application scientist, my goal is to provide you with not just protocols, but the underlying chemical logic and field-proven insights to empower you to troubleshoot and optimize your reactions effectively.
This resource is structured as a dynamic troubleshooting guide and FAQ, moving beyond rigid templates to address the real-world challenges you encounter at the bench.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial questions that arise when planning or troubleshooting a ribosylation experiment.
Question 1: How do I choose the right protecting group strategy for my ribose donor?
Answer: Your choice of protecting groups is a critical decision that directly impacts the reactivity and stereoselectivity of the glycosylation. The primary consideration is the desired anomeric stereochemistry (α or β).
-
For β-selectivity (1,2-trans): Employ a C2-acyl protecting group like benzoyl (Bz) or acetyl (Ac). These groups participate in the reaction, forming a transient acyloxonium ion intermediate that blocks the α-face of the oxocarbenium ion. This "neighboring group participation" directs the incoming acceptor to the β-face, reliably yielding the 1,2-trans product.
-
For α-selectivity (1,2-cis): Utilize non-participating groups, such as benzyl (Bn) or silyl ethers, at the C2 position. In the absence of a participating group, the reaction outcome is governed by other factors, including the anomeric effect, which thermodynamically favors the α-anomer. Solvent choice and temperature become critical variables in these cases to maximize selectivity.
Question 2: What is the most common cause of low or no product formation?
Answer: The most frequent culprit is the deactivation or insufficient activation of the glycosyl donor. This can stem from several sources:
-
Moisture: Glycosylation reactions are extremely sensitive to water. Trace amounts of moisture in the starting materials, solvent, or reaction atmosphere (e.g., from an improper inert gas setup) will rapidly hydrolyze the activated glycosyl donor or the Lewis acid catalyst.
-
Inactive Lewis Acid: The Lewis acid activator (e.g., TMSOTf, BF₃·OEt₂) may have degraded due to improper storage. It's often advisable to use a freshly opened bottle or titrate the catalyst to determine its activity.
-
Poor Donor Reactivity: The glycosyl donor itself might not be sufficiently reactive. For instance, a highly stable glycosyl donor may require a stronger Lewis acid or higher temperatures for activation.
Question 3: My reaction is producing a mixture of α and β anomers. How can I improve the selectivity?
Answer: Achieving high anomeric selectivity is a central challenge. If you are obtaining a mixture, consider the following optimization strategies:
-
Review Your Protecting Groups: As discussed in FAQ 1, ensure you are using a C2-participating group if you desire the β-anomer.
-
Solvent Choice: Solvents play a profound role. Non-polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) generally favor the formation of intimate ion pairs, which can enhance selectivity. In contrast, coordinating solvents like acetonitrile can intercept the oxocarbenium ion, forming a stable α-nitrilium ion intermediate, which then undergoes Sₙ2-like attack by the acceptor to strongly favor the β-product.
-
Temperature Control: Running the reaction at lower temperatures (e.g., -78 °C to 0 °C) often increases selectivity by favoring the kinetically controlled product and minimizing side reactions like anomerization.
Part 2: Troubleshooting Guide: From Problem to Solution
This section provides a systematic approach to diagnosing and solving specific experimental issues.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| 1. Low Reaction Yield / Incomplete Conversion | A. Insufficient Activation: The Lewis acid catalyst is either inactive, used in too low a concentration, or is not strong enough for the specific glycosyl donor. | A1. Use a fresh, unopened bottle of the Lewis acid (e.g., TMSOTf).A2. Increase the stoichiometric amount of the catalyst incrementally (e.g., from 0.1 eq. to 0.3 eq.).A3. Switch to a more powerful activator if necessary. |
| B. Hydrolysis of Glycosyl Donor: Trace moisture is consuming the activated donor. | B1. Rigorously dry all glassware in an oven overnight.B2. Use freshly distilled, anhydrous solvents.B3. Ensure a positive pressure of a dry inert gas (Argon or Nitrogen) is maintained throughout the experiment. Add molecular sieves (4Å) to the reaction vessel. | |
| C. Decomposed Acceptor: The glycosyl acceptor may be unstable under the acidic reaction conditions. | C1. Perform a control experiment by subjecting only the acceptor to the reaction conditions to check for stability.C2. If unstable, consider adding a non-basic acid scavenger like proton sponge or DTBMP (2,6-di-tert-butyl-4-methylpyridine). | |
| 2. Poor Anomeric Selectivity (α/β Mixture) | A. Non-Optimal Solvent: The solvent may not be adequately directing the stereochemical outcome. | A1. For β-selectivity with a participating group donor, switch to a coordinating solvent like acetonitrile to promote the formation of the β-product via an Sₙ2 pathway.A2. For α-selectivity with a non-participating donor, use a non-coordinating solvent like dichloromethane or diethyl ether to favor the anomeric effect. |
| B. High Reaction Temperature: Higher temperatures can lead to thermodynamic equilibration, eroding the initial kinetic selectivity. | B1. Perform the reaction at a lower temperature. Start the addition of the catalyst at -78 °C and allow the reaction to slowly warm to -20 °C or 0 °C. Monitor by TLC. | |
| 3. Formation of Glycal or Elimination Byproducts | A. Over-activation or High Temperature: The oxocarbenium ion intermediate eliminates a proton from C2 instead of being attacked by the acceptor. | A1. Reduce the amount of Lewis acid catalyst.A2. Run the reaction at a lower temperature.A3. Ensure the acceptor is sufficiently nucleophilic and present in a slight excess. |
| 4. Complex Product Mixture / Baseline on TLC | A. Degradation of Ribose Moiety: The furanose ring can be unstable under strongly acidic conditions, leading to rearrangement or decomposition. | A1. Use the minimum effective amount of Lewis acid.A2. Add the catalyst slowly at low temperature to avoid localized high concentrations.A3. Consider using a milder glycosylation method, such as one employing a thioglycoside or a trichloroacetimidate donor, which often require less harsh conditions. |
Part 3: Experimental Protocols & Visual Guides
Protocol: TMSOTf-Catalyzed Glycosylation with a Ribofuranosyl Trichloroacetimidate Donor
This protocol provides a representative workflow for a common and effective glycosylation reaction aimed at synthesizing a β-ribonucleoside.
Materials:
-
1,2,3,5-Tetra-O-benzoyl-β-D-ribofuranose (Ribose Donor Precursor)
-
Trichloroacetonitrile (Cl₃CCN)
-
1,8-Diazabicycloundec-7-ene (DBU)
-
Glycosyl Acceptor (e.g., a silylated nucleobase)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Anhydrous Dichloromethane (DCM)
-
Activated Molecular Sieves (4Å)
Step-by-Step Procedure:
-
Preparation of the Glycosyl Donor:
-
Dissolve the fully benzoylated ribose (1.0 eq.) in anhydrous DCM.
-
Add trichloroacetonitrile (3.0 eq.).
-
Cool the solution to 0 °C in an ice bath.
-
Add DBU (0.1 eq.) dropwise. The solution may turn slightly yellow.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor by TLC until the starting sugar is consumed.
-
Quench the reaction with a few drops of acetic acid. Concentrate the mixture in vacuo and purify by flash chromatography to obtain the ribofuranosyl trichloroacetimidate donor.
-
-
The Glycosylation Reaction:
-
Rigorously dry all glassware. Add activated 4Å molecular sieves to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Dissolve the glycosyl donor (1.0 eq.) and the glycosyl acceptor (1.2 eq.) in anhydrous DCM. Stir the mixture over the molecular sieves for 30 minutes at room temperature.
-
Cool the reaction vessel to the desired temperature (e.g., -40 °C).
-
Prepare a solution of TMSOTf (0.2 eq.) in anhydrous DCM in a separate dry flask.
-
Add the TMSOTf solution dropwise to the reaction mixture over 10 minutes.
-
Stir the reaction at -40 °C, monitoring its progress by TLC every 30 minutes.
-
Upon completion, quench the reaction by adding a few drops of triethylamine or a saturated aqueous solution of sodium bicarbonate.
-
Filter the mixture through a pad of Celite to remove the molecular sieves, wash the pad with DCM, and concentrate the filtrate.
-
Purify the crude product by silica gel flash chromatography to isolate the desired protected ribonucleoside.
-
Visual Workflow and Decision Logic
The following diagrams illustrate the key mechanistic pathway and a troubleshooting decision tree.
Caption: Mechanism of β-selective glycosylation via neighboring group participation.
Caption: Decision tree for troubleshooting low-yield glycosylation reactions.
References
- Demchenko, A. V. (2008). Stereoselective Chemical Glycosylation: Modern Trends and Recent Developments. In Handbook of Chemical Glycosylation: Advances in Stereoselectivity and Therapeutic Relevance (pp. 1-26). Wiley-VCH.
-
Zhu, X., & Schmidt, R. R. (2009). New Principles for Glycoside-Bond Formation . Angewandte Chemie International Edition, 48(11), 1900–1934. Available at: [Link]
-
Varki, A., Cummings, R. D., Esko, J. D., et al., editors. (2009). Essentials of Glycobiology, 2nd edition . Cold Spring Harbor (NY): Cold Spring Harbor Laboratory Press; Chapter 47, Chemical Synthesis of Glycans. Available at: [Link]
-
Crich, D. (2010). Mechanism of a Chemical Glycosylation Reaction . Accounts of Chemical Research, 43(8), 1144–1153. Available at: [Link]
- Codée, J. D. C., & van der Marel, G. A. (2012). In Stereoselective Glycosylation. In Glycoscience: Chemistry and Chemical Biology (pp. 1139-1214). Springer, Berlin, Heidelberg.
- Schmidt, R. R., & Jung, K.-H. (1990). Glycosyl Trichloroacetimidates in Glycoside Synthesis. In Preparative Carbohydrate Chemistry (pp. 283-312). Marcel Dekker, Inc.
Technical Support Center: Preventing Orthoester Formation During Glycosylation
Welcome to the technical support center for glycosylation chemistry. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with orthoester byproduct formation during glycosylation reactions. Here, we will delve into the mechanistic underpinnings of this common side reaction and provide detailed, field-proven troubleshooting strategies and preventative protocols.
Introduction: The Orthoester Problem
In the synthesis of oligosaccharides and glycoconjugates, achieving high stereoselectivity and yield is paramount. The formation of a 1,2-trans-glycosidic linkage is often desired and is typically achieved by leveraging a "participating" protecting group at the C-2 position of the glycosyl donor.[1] However, this very strategy can lead to the formation of a stable, undesired byproduct: the 1,2-orthoester.[1][2]
Orthoesters are not only a drain on the yield of the desired glycoside but can also complicate purification processes. Understanding the factors that favor their formation is the first step toward effective prevention and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is an orthoester, and why does it form during my glycosylation reaction?
A1: An orthoester is a functional group where a single carbon atom is bonded to three alkoxy (-OR) groups.[3] In the context of glycosylation, a cyclic 1,2-orthoester can form between the glycosyl donor and the acceptor alcohol.
Mechanism of Formation:
The formation of an orthoester is a direct consequence of using a participating acyl-type protecting group (like acetate or benzoate) at the C-2 position of the glycosyl donor.[1] Here's a step-by-step breakdown of the mechanism:
-
Activation of the Leaving Group: The reaction is initiated by an activator (a Lewis acid or a promoter) that facilitates the departure of the leaving group from the anomeric carbon (C-1).
-
Formation of the Acyloxonium Ion: The neighboring C-2 acyl group "participates" by attacking the incipient oxocarbenium ion at C-1. This forms a thermodynamically stable, five-membered cyclic acyloxonium ion intermediate.[1] This intermediate is key to achieving the desired 1,2-trans stereoselectivity.
-
Nucleophilic Attack: The glycosyl acceptor (an alcohol) can then attack this intermediate. There are two possible sites of attack:
-
Attack at C-1 (Desired Pathway): Nucleophilic attack at the anomeric carbon (C-1) leads to the formation of the desired 1,2-trans-glycoside.
-
Attack at the Acyl Carbon (Undesired Pathway): If the acceptor alcohol attacks the carbonyl carbon of the participating group, the result is the formation of a stable orthoester byproduct.
-
dot graph "Orthoester Formation Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} /dot
Caption: Competing pathways in glycosylation with a C-2 participating group.
Q2: I'm seeing a significant amount of orthoester in my reaction. What are the most likely causes?
A2: The formation of the orthoester is often favored under conditions that are kinetically controlled, meaning the reaction proceeds through the lowest energy barrier, which can sometimes be the formation of the orthoester.[4] Several factors can tip the balance in favor of this undesired pathway:
-
Steric Hindrance: Highly hindered glycosyl donors or acceptors can make the approach to the anomeric carbon (C-1) difficult, favoring the more accessible acyl carbon.[5]
-
Low Temperatures: Running the reaction at very low temperatures can sometimes trap the reaction at the kinetically favored orthoester stage and may not provide enough energy to overcome the activation barrier for its rearrangement to the thermodynamically more stable glycoside.
-
Weakly Nucleophilic Acceptors: If the acceptor alcohol is a poor nucleophile, it may be less effective at attacking the anomeric carbon, increasing the likelihood of orthoester formation.
-
Choice of Activator/Promoter: The nature and strength of the Lewis acid or promoter used can significantly influence the outcome. Milder activators may favor orthoester formation.[6]
-
Solvent Effects: The polarity and coordinating ability of the solvent can stabilize or destabilize the intermediates, thereby influencing the reaction pathway.[7]
Troubleshooting Guides
Issue 1: High Levels of Orthoester Formation Detected by TLC/LC-MS
Symptoms:
-
TLC analysis shows a major spot that is not the starting material or the desired product.
-
LC-MS analysis confirms a mass corresponding to the orthoester adduct (Donor + Acceptor - Leaving Group).
Troubleshooting Steps:
-
Increase the Reaction Temperature:
-
Rationale: The orthoester is often the kinetic product, while the 1,2-trans-glycoside is the thermodynamic product.[4][8] By providing more thermal energy, you can facilitate the rearrangement of the orthoester to the desired glycoside.[2][9][10]
-
Protocol: After the initial low-temperature activation, allow the reaction to slowly warm to room temperature or even gently heat it (e.g., to 40 °C). Monitor the progress by TLC or LC-MS to observe the conversion of the orthoester to the glycoside.
-
-
Alter the Activator System:
-
Rationale: A stronger Lewis acid can promote the in-situ rearrangement of the formed orthoester to the glycoside.[6]
-
Protocol: If you are using a mild activator (e.g., NIS/AgOTf), consider switching to a stronger one like TMSOTf or BF3·OEt2. Be mindful that stronger activators can also lead to other side reactions, so careful optimization is necessary.
-
-
Change the Solvent:
-
Rationale: Solvents can influence the stability of the acyloxonium ion and the transition states.[7]
-
Protocol: If you are using a non-polar solvent like dichloromethane (DCM), try a more coordinating solvent like acetonitrile. Nitrile solvents have been shown to favor the formation of β-glycosides.[7]
-
Data Summary: Influence of Reaction Parameters on Orthoester Formation
| Parameter | Condition Favoring Orthoester | Condition Favoring Glycoside | Rationale |
| Temperature | Low (-78°C to -40°C) | Higher (Warming to RT or gentle heating) | Overcomes activation barrier for orthoester rearrangement[2][9][10] |
| Activator | Mild Lewis Acids (e.g., Hg(CN)2) | Stronger Lewis Acids (e.g., TMSOTf, AgOTf) | Promotes in-situ conversion of orthoester to glycoside[6] |
| Acceptor | Sterically hindered/poor nucleophile | Less hindered/good nucleophile | Facilitates attack at the anomeric carbon |
| Protecting Group | Participating (e.g., Acetyl, Benzoyl) | Non-participating (e.g., Benzyl, TBDMS) | Avoids the acyloxonium ion intermediate |
Issue 2: The Formed Orthoester is Stable and Does Not Convert to the Glycoside
Symptoms:
-
Even after warming the reaction and extending the reaction time, the orthoester remains the major product.
Troubleshooting Steps:
-
Post-Reaction Acidic Work-up:
-
Rationale: Orthoesters are generally labile to acidic conditions and can be hydrolyzed or rearranged to the desired glycoside.[2][5]
-
Protocol: After quenching the initial reaction, instead of a standard aqueous workup, consider treating the crude reaction mixture with a catalytic amount of a protic acid (e.g., trifluoroacetic acid, camphorsulfonic acid) in a suitable solvent. Monitor the conversion carefully to avoid hydrolysis of the desired product.
-
-
Isolate and Rearrange:
-
Rationale: If the orthoester is stable enough to be isolated, it can be treated under different conditions to promote its rearrangement.
-
Protocol:
-
Purify the orthoester byproduct by column chromatography.
-
Dissolve the isolated orthoester in an anhydrous solvent (e.g., DCM).
-
Add a catalytic amount of a strong Lewis acid like TMSOTf at a low temperature (e.g., -40 °C) and allow it to slowly warm to room temperature.
-
Monitor the reaction for the appearance of the desired glycoside.
-
-
Preventative Strategies
Proactively designing your glycosylation reaction to disfavor orthoester formation is often more effective than troubleshooting after the fact.
Choice of C-2 Protecting Group
The most direct way to prevent orthoester formation is to avoid using a participating group at the C-2 position.
-
Non-Participating Groups: Ether-type protecting groups like benzyl (Bn), p-methoxybenzyl (PMB), or silyl ethers (e.g., TBDMS, TIPS) do not form the acyloxonium ion intermediate.[1]
-
Caveat: While this prevents orthoester formation, it often leads to a mixture of α- and β-glycosides, as there is no neighboring group to direct the stereochemistry.[11]
-
Modifying the Participating Group
If a 1,2-trans linkage is essential, you can modify the nature of the C-2 acyl group to disfavor orthoester formation.
-
Pivaloyl Group (Piv): The bulky pivaloyl group can sterically hinder the attack of the acceptor at the acyl carbon, thus favoring attack at C-1.
-
Electron-Withdrawing Groups: Using acyl groups with electron-withdrawing substituents can destabilize the orthoester, making its formation less favorable.
dot graph "Troubleshooting_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} /dot
Caption: A logical workflow for troubleshooting orthoester formation.
Experimental Protocol: In-Situ Rearrangement of a Glycosyl Orthoester
This protocol describes a general procedure for promoting the conversion of a kinetically formed orthoester to the thermodynamically favored 1,2-trans-glycoside.
Materials:
-
Glycosyl donor (with C-2 participating group)
-
Glycosyl acceptor
-
Anhydrous dichloromethane (DCM)
-
Activator (e.g., N-Iodosuccinimide (NIS) and Silver triflate (AgOTf), or TMSOTf)
-
Activated 4Å molecular sieves
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the glycosyl donor (1.2 eq.), glycosyl acceptor (1.0 eq.), and freshly activated 4Å molecular sieves.
-
Solvent Addition: Add anhydrous DCM to achieve a concentration of approximately 0.1 M.
-
Cooling: Cool the stirred mixture to the initial reaction temperature (e.g., -40 °C).
-
Activation: Add the activator (e.g., NIS (1.5 eq) and a catalytic amount of AgOTf (0.1 eq)) to the reaction mixture.
-
Initial Monitoring: After 30 minutes, carefully take a sample for TLC analysis to assess the formation of the orthoester intermediate. The orthoester typically has a different Rf value than the starting materials and the final product.
-
Promoting Rearrangement: Once the formation of the orthoester is confirmed and the starting materials are consumed, allow the reaction to slowly warm to room temperature over 1-2 hours.
-
Further Monitoring: Continue to monitor the reaction by TLC every hour. A gradual disappearance of the orthoester spot and the appearance of the desired glycoside spot should be observed.
-
Gentle Heating (Optional): If the rearrangement is sluggish at room temperature, the reaction mixture can be gently heated to 35-40 °C.
-
Quenching: Once the conversion is complete, quench the reaction by adding triethylamine or pyridine, followed by dilution with DCM.
-
Work-up and Purification: Filter the reaction mixture through celite, wash with saturated aqueous sodium thiosulfate (if NIS was used) and brine, dry over sodium sulfate, and concentrate in vacuo. Purify the crude product by silica gel column chromatography.
References
-
Yang, Z., et al. (2000). Rearrangement of sugar 1,2-orthoesters to glycosidic products: a mechanistic implication. Carbohydrate Research, 329(4), 879-884. [Link]
-
PubMed. (2000). Rearrangement of sugar 1,2-orthoesters to glycosidic products: a mechanistic implication. PubMed. [Link]
-
ScienceDirect. (n.d.). Rearrangement of sugar 1,2-orthoesters to glycosidic products: A mechanistic implication. ScienceDirect. [Link]
-
Pougny, J. R., et al. (2016). Orthoesters formation leading to mismatched Helferich glycosylations at O-3 of N-trichloroacetylated glucosamine residues. Carbohydrate Research, 425, 10-21. [Link]
-
Boren, H. B., et al. (1976). The orthoester glycosylation method. variations in the anomeric composition of the product with aglycone basicity in the two-step procedure. Acta Chemica Scandinavica, B 30, 7. [Link]
-
Toshima, K., et al. (2014). Glycosylation of a Newly Functionalized Orthoester Derivative. Molecules, 19(2), 2602-2611. [Link]
-
Crich, D. (2010). The Experimental Evidence in Support of Glycosylation Mechanisms at the SN1-SN2 Interface. Accounts of Chemical Research, 43(8), 1144-1153. [Link]
-
Zhu, X., & Schmidt, R. R. (2009). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Angewandte Chemie International Edition, 48(11), 1900-1934. [Link]
-
Li, Z., et al. (2021). Efficient O- and S-glycosylation with ortho-2,2-dimethoxycarbonylcyclopropylbenzyl thioglycoside donors by catalytic strain-release. Nature Communications, 12(1), 639. [Link]
-
Vinogradova, O. (2012). Controlling the stereoselectivity of glycosylation via solvent effects. Chemical Science, 3(7), 2139-2150. [Link]
-
Wikipedia. (n.d.). Ortho ester. Wikipedia. [Link]
-
Borén, H. B., et al. (1973). Benzylated Orthoesters in Glycoside Synthesis. Acta Chemica Scandinavica, 27, 2639-2644. [Link]
-
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2020). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC Advances, 10(52), 31221-31307. [Link]
-
Pathak, T. P., & Maddess, M. L. (2022). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Molecules, 27(12), 3804. [Link]
-
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2020). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC Advances, 10(52), 31221-31307. [Link]
-
Wikipedia. (n.d.). Protecting group. Wikipedia. [Link]
-
Khan Academy. (n.d.). Carbohydrate - Glycoside formation hydrolysis. Khan Academy. [Link]
-
Zhu, X., & Schmidt, R. R. (2015). Stereocontrolled 1,2-cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry. Chemical Science, 6(4), 1954-1967. [Link]
-
MedSchoolCoach. (2020, October 27). Kinetic Control vs. Thermodynamic Control [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. [Link]
-
Ashenhurst, J. (2018, April 24). Key Reactions Of Sugars: Glycosylation and Protection. Master Organic Chemistry. [Link]
-
Toshima, K., et al. (2014). Glycosylation of a Newly Functionalized Orthoester Derivative. Molecules, 19(2), 2602-2611. [Link]
-
Solá, R. J., & Griebenow, K. (2006). Engineering of protein thermodynamic, kinetic, and colloidal stability: Chemical Glycosylation with monofunctionally activated glycans. Biotechnology and Bioengineering, 95(1), 1-11. [Link]
-
McKay, M. J., & Nguyen, H. M. (2014). Strategies toward protecting group-free glycosylation through selective activation of the anomeric center. Beilstein Journal of Organic Chemistry, 10, 2874-2904. [Link]
-
Wuts, P. G. M. (n.d.). Protective Groups. University of Illinois Urbana-Champaign. [Link]
-
Timell, T. E. (1964). The Acid Hydrolysis of Glycosides: I. General Conditions and the Effect of the Nature of the Aglycone. The Canadian Journal of Chemistry, 42(6), 1456-1472. [Link]
-
Organic Chemistry Data. (n.d.). Ester to Acid - Common Conditions. Organic Chemistry Data. [Link]
-
Solá, R. J., & Griebenow, K. (2006). Engineering of protein thermodynamic, kinetic, and colloidal stability: Chemical Glycosylation with monofunctionally activated glycans. Biotechnology and Bioengineering, 95(1), 1-11. [Link]
-
ResearchGate. (n.d.). The preparation of orthoesters via the Koenigs–Knorr glycosylation reaction. ResearchGate. [Link]
-
Toshima, K., et al. (2014). Glycosylation of a newly functionalized orthoester derivative. Molecules, 19(2), 2602-2611. [Link]
Sources
- 1. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ffame.org [ffame.org]
- 3. Ortho ester - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Glycosylation of a Newly Functionalized Orthoester Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Orthoesters formation leading to mismatched Helferich glycosylations at O-3 of N-trichloroacetylated glucosamine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Engineering of protein thermodynamic, kinetic, and colloidal stability: Chemical Glycosylation with monofunctionally activated glycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rearrangement of sugar 1,2-orthoesters to glycosidic products: a mechanistic implication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Stereocontrolled 1,2- cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00280J [pubs.rsc.org]
Technical Support Center: Troubleshooting Low Yields in Nucleoside Phosphoramidite Coupling
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to diagnose and resolve challenges in nucleoside phosphoramidite coupling. This guide is structured to help you logically trace the source of low yields, understand the underlying chemistry, and implement robust solutions.
Section 1: The Phosphoramidite Coupling Cycle - A Mechanistic Overview
Successful oligonucleotide synthesis relies on a four-step cycle that is repeated to build the sequence. Achieving near-quantitative yield at each step is paramount, as the overall yield of the full-length product is the geometric product of each individual coupling efficiency.[1] A seemingly minor drop in efficiency from 99.5% to 98% per step can reduce the theoretical yield of a 100-mer oligonucleotide from over 60% to just 13%.[1]
The four core steps are:
-
Deblocking (Detritylation): The 5'-hydroxyl group of the support-bound nucleoside is deprotected, typically by an acid like trichloroacetic acid (TCA) or dichloroacetic acid (DCA), making it available for the next coupling reaction.[2]
-
Coupling: The activated phosphoramidite monomer is added, and it reacts with the free 5'-hydroxyl group to form a phosphite triester linkage.[][] This is the critical chain-elongation step.
-
Capping: Any unreacted 5'-hydroxyl groups are permanently blocked (acetylated) to prevent them from reacting in subsequent cycles, which would otherwise form undesirable (n-1) deletion sequences.[2][5]
-
Oxidation: The unstable phosphite triester backbone is oxidized to a stable phosphate triester using an oxidizing agent like iodine in the presence of water.[2][]
This cycle's integrity is the foundation of high-yield synthesis. The following diagram illustrates the workflow.
Caption: The four-step solid-phase phosphoramidite synthesis cycle.
Section 2: Troubleshooting Guide - A Symptom-Based Approach
Low yield of the final, full-length oligonucleotide is the ultimate symptom, but its causes can originate from various stages. This guide is structured in a question-and-answer format to address specific experimental issues.
Pre-Synthesis Checks & Reagent Quality
The quality of your starting materials is the most critical factor. Problems here will inevitably cascade through the entire synthesis.
Q: My coupling efficiency is consistently low across all bases. I suspect a systemic issue. Where should I start?
A: This strongly points to a problem with a common reagent, most likely the acetonitrile (ACN) solvent or the activator solution.
-
The Culprit: Water. Moisture is the primary enemy of phosphoramidite chemistry.[7][8] Trace amounts of water can significantly lower coupling efficiency in two ways:
-
Hydrolysis of Activated Monomer: Water can react with the activated phosphoramidite, consuming it before it has a chance to couple with the growing oligonucleotide chain.[7]
-
Direct Hydrolysis of Phosphoramidite: Water can directly hydrolyze the phosphoramidite monomer to a phosphonate, rendering it inactive.[7][9]
-
-
Troubleshooting Steps & Solutions:
-
Verify Solvent Anhydricity: Use fresh, high-quality, anhydrous ACN with a specified water content of <30 ppm, preferably <15 ppm.[7][10] It is accepted that low water content is mandatory for the coupling step.[10] Even extremely humid days can adversely affect synthesis by making complete water removal difficult.[11][12]
-
Check Reagent Handling: Ensure all reagents (phosphoramidites, activator) are dissolved under a strictly anhydrous atmosphere (e.g., dry argon or helium).[7] Use septum-sealed bottles and proper syringe techniques.
-
Activator Integrity: Ensure your activator solution is fresh and has not absorbed atmospheric moisture. Some activators, like 1H-Tetrazole, have limited solubility and can precipitate if stored improperly, lowering their effective concentration.[]
-
System Purge: If a synthesizer has been idle, it may take several runs to fully purge moisture from the lines. The first few syntheses after a period of inactivity may show lower quality.[7]
-
Q: My phosphoramidite solutions have been on the synthesizer for a week. Could they be the problem?
A: Yes, the stability of phosphoramidites in solution is limited. Over time, even with anhydrous solvent, slow degradation can occur.
-
Causality: Phosphoramidites are sensitive reagents. Their conversion to the inactive phosphonate form can happen slowly upon standing in ACN.[7] This reduces the concentration of active monomer available for coupling.
-
Best Practices:
-
For optimal performance, use freshly prepared phosphoramidite solutions, ideally within 2-3 days of preparation.
-
If you suspect degradation, test the questionable amidite by activating it in an NMR tube and comparing it to a fresh standard. The appearance of hydrolyzed side products confirms degradation.[9]
-
The Coupling Reaction
Issues during the coupling step itself are the most direct cause of low yield and the generation of failure sequences.
Q: I'm observing a high percentage of n-1 sequences (deletions) in my final product analysis. What is the most likely cause?
A: While several issues can lead to n-1 sequences, the two most common culprits are inefficient coupling followed by incomplete capping .
-
Mechanism of n-1 Formation: If a phosphoramidite fails to couple to the free 5'-hydroxyl group, that site remains unreacted. If the subsequent capping step also fails, this hydroxyl group is available to react in the next coupling cycle. This results in an oligonucleotide that is missing one specific nucleotide—an "n-1 deletion".[5] Inefficient capping is a predominant source of these deletions.[13]
-
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting n-1 sequences.
-
Solutions for Inefficient Coupling:
-
Activator Choice & Concentration: The activator's role is to protonate the phosphoramidite, making it highly reactive.[][14] Weaker-than-expected activator concentration or degraded activator will lead to poor coupling. Ensure the correct activator is being used for the specific chemistry (e.g., for sterically hindered monomers) and that its concentration is optimal.[]
-
Increase Coupling Time: For bulky or difficult sequences (e.g., G-rich regions), extending the coupling time can drive the reaction closer to completion.[]
-
Increase Reagent Excess: Providing a higher molar excess of the phosphoramidite can also help push the reaction equilibrium towards the coupled product.[]
-
Q: My synthesis fails specifically at G-rich sequences or when using modified bases. Why?
A: This is a classic case of sequence-specific or sterically-hindered coupling failure.
-
Causality:
-
Steric Hindrance: Purine bases (A, G) are bulkier than pyrimidines (C, T), and some protecting groups or base modifications can further increase this bulk, slowing down the coupling reaction.[]
-
Secondary Structures: G-rich sequences can sometimes form secondary structures on the solid support, making the 5'-hydroxyl group less accessible.
-
Activator Acidity: Highly acidic activators can sometimes cause detritylation of the incoming phosphoramidite monomer, leading to the formation of n+1 sequences (dimer addition).[14][15]
-
-
Solutions:
-
Use a Stronger Activator: For sterically demanding couplings, a more reactive activator may be required. Activators like 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) are often used for these situations as they can increase the rate of coupling.[14][16][17]
-
Optimize Coupling Time: As mentioned, extending the coupling time for these specific steps in the synthesis protocol can significantly improve yields.
-
Solid Support Pore Size: For synthesizing long oligonucleotides (>75 bases), the pores of the solid support can become blocked by the growing chains, hindering reagent diffusion.[1] Using a support with a larger pore size (e.g., 1000 Å) is recommended.[1][18]
-
| Parameter | Standard DNA | Sterically Hindered Monomers / Long Oligos | Rationale |
| Activator | 1H-Tetrazole | 5-Ethylthio-1H-tetrazole (ETT), 4,5-Dicyanoimidazole (DCI) | Stronger acidity or nucleophilicity accelerates the reaction for bulky monomers.[14][15] |
| Coupling Time | 30-60 seconds | 120-300 seconds | Allows more time for the sterically hindered reaction to proceed to completion.[] |
| Support Pore Size | 500 Å | 1000 Å or larger | Prevents pore blockage by growing chains, ensuring efficient reagent diffusion.[1][18] |
| Table 1: Recommended adjustments for challenging coupling reactions. |
Post-Coupling Steps & Final Product
Sometimes, low yield is not a direct result of coupling failure but of side reactions or issues in subsequent steps.
Q: My overall yield is low, but the trityl signal (which measures coupling efficiency) was strong and consistent. What else could be the problem?
A: This indicates that while the chain elongation may have been successful, the product was lost or degraded during subsequent steps.
-
Potential Causes:
-
Inefficient Oxidation: The phosphite triester is unstable to the acidic conditions of the deblocking step. If the oxidation step is incomplete, the backbone linkage can be cleaved during the next detritylation, leading to chain truncation.[1][]
-
Depurination: The N-glycosidic bond of purines (especially Adenosine and Guanosine) can be cleaved by repeated exposure to the acid used for detritylation. This creates an abasic site and can lead to chain cleavage during the final base deprotection.[7] Using a milder deblocking agent like 3% DCA instead of TCA can mitigate this, especially for long oligos.[17]
-
Cleavage & Deprotection Issues: Problems during the final cleavage from the solid support or removal of base protecting groups can physically destroy the product or lead to incomplete deprotection, complicating purification and reducing the isolated yield.[19][20]
-
Section 3: Key Experimental Protocols
Protocol 1: Preparation and Verification of Anhydrous Acetonitrile
This protocol describes how to prepare and verify the dryness of acetonitrile, the most critical solvent in phosphoramidite chemistry.
Objective: To ensure the water content in acetonitrile is below 30 ppm.
Materials:
-
Reagent-grade acetonitrile
-
Calcium hydride (CaH₂)
-
Molecular sieves (3Å or 4Å, activated)
-
Distillation apparatus
-
Karl Fischer titrator
-
Anhydrous storage bottles with septa
Methodology:
-
Pre-drying (Optional but Recommended): Add activated molecular sieves (approx. 50g per 1L of ACN) to the solvent bottle and let it stand for 24 hours. This removes the bulk of the water.
-
Distillation from Calcium Hydride: a. Set up a distillation apparatus that has been thoroughly flame-dried or oven-dried to remove all adsorbed water. b. Add calcium hydride (CaH₂, approx. 5-10g per 1L) to the ACN in the distillation flask. CaH₂ reacts vigorously with water to produce hydrogen gas and calcium hydroxide. c. Reflux the acetonitrile over CaH₂ for at least 4 hours under an inert atmosphere (argon or nitrogen). d. Distill the acetonitrile directly into a flame-dried receiving flask containing activated molecular sieves.
-
Verification: a. Using a dry syringe, take an aliquot of the distilled ACN. b. Immediately analyze the water content using a Karl Fischer titrator. The reading should be <30 ppm. Traditional methods like Karl Fischer titration are standard, though newer GC-based methods are also emerging for highly sensitive quantification.[8]
-
Storage: a. Store the verified anhydrous acetonitrile in septum-sealed bottles over activated molecular sieves. b. Use an inert gas blanket (argon) every time the solvent is accessed.
Section 4: Frequently Asked Questions (FAQs)
Q: What is a realistic "good" stepwise coupling efficiency? A: You should aim for a stepwise coupling efficiency of >99.0% . Ideally, efficiencies of 99.5% or higher are achievable with high-quality reagents and a well-maintained synthesizer. This is critical because the overall yield drops exponentially with the length of the oligonucleotide.[1][21]
Q: How often should I change my reagents (amidites, activator, etc.)? A: As a best practice, phosphoramidites dissolved in acetonitrile should be considered fresh for 2-4 days. Activator solutions can last longer but should be replaced weekly or if any precipitation is observed. All other synthesis reagents should be of high quality and replaced according to the manufacturer's recommendations or your internal QC procedures.[19]
Q: My final product shows significant (n+1) sequences. What causes this? A: The formation of n+1 sequences, where an extra nucleotide is added, can result from the premature removal of the DMT group from the incoming phosphoramidite monomer by an overly acidic activator.[5] This is more common with certain phosphoramidites (like dG) and stronger activators.[5] Using a less acidic but still highly effective activator, such as DCI, can help minimize this side reaction.[15]
Q: Can issues with the solid support itself cause low yields? A: Absolutely. Two common issues are:
-
Pore Size: For long oligonucleotides, the pores of the support can become clogged, preventing reagents from reaching the reactive site. Switching to a larger pore size (e.g., 1000Å CPG) is crucial for oligos longer than 75-mer.[18]
-
Loading Capacity: Overloading the support can cause steric hindrance between the growing chains, reducing accessibility and lowering efficiency.[1] Ensure you are using the support within its specified loading range.
References
-
Vargeese, C., Carter, J., Yegge, J., Krivjansky, S., Settle, A., Kropp, E., Peterson, K., & Pieken, W. (1998). Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. Nucleic Acids Research, 26(4), 1046–1050. Retrieved from [Link]
-
Technical Brief – Synthesis of Long Oligonucleotides. (n.d.). Glen Research. Glen Report 21.2. Retrieved from [Link]
- Anderson, et al. (2001). Improved process for oligonucleotide synthesis. Google Patents. EP1119578B1.
-
A 10 Step Guide to Oligonucleotide Synthesis. (2023, July 19). Biolytic Blog. Retrieved from [Link]
-
Tackling Moisture Sensitivity in Oligonucleotide Synthesis: Novel Application of GC-VUV Detection. (2024, October 15). LCGC International. Retrieved from [Link]
-
Sustainable Approaches in Solid-phase Oligonucleotide Synthesis: Current Status and Future Directions. (2024). In Royal Society of Chemistry Books. Retrieved from [Link]
-
What affects the yield of your oligonucleotides synthesis. (2011, October 4). Bio-Synthesis Inc. Retrieved from [Link]
-
Hayakawa, Y. (2010). Coupling Activators for the Oligonucleotide Synthesis via Phosphoramidite Approach. ChemInform, 35(32). Retrieved from [Link]
-
About Activators: Now and tomorrow. (n.d.). Glen Research. Glen Report 19.2. Retrieved from [Link]
-
UniCap Phosphoramidite, AN alternative to acetic anhydride capping. (n.d.). Glen Research. Glen Report 17.1. Retrieved from [Link]
-
Oligonucleotide manufacturing – challenges & solutions. (2024, October 25). Single Use Support. Retrieved from [Link]
-
Phosphoramidite Chemistry for DNA Synthesis. (n.d.). Twist Bioscience. Retrieved from [Link]
-
Brown, T., & Brown, D. J. (n.d.). Chapter 5: Solid-phase oligonucleotide synthesis. In Nucleic Acids Book. ATDBio. Retrieved from [Link]
-
Nurminen, E. J., Mattinen, J. K., & Lönnberg, H. (2003). Mechanisms of the Substitution Reactions of Phosphoramidites and Their Congeners. ResearchGate. Retrieved from [Link]
-
Horn, T., & Urdea, M. S. (1989). Reagents for the preparation of two oligonucleotides per synthesis (TOPS). Nucleic acids research, 17(17), 6959–6967. Retrieved from [Link]
-
Prosa, M., et al. (2023). Kinetic Modeling of Solid-Phase Oligonucleotide Synthesis: Mechanistic Insights and Reaction Dynamics. Organic Process Research & Development, 27(10), 1845-1856. Retrieved from [Link]
-
Stetsenko, D. A., et al. (2023). The Influence of the Capping Step During Solid-Phase Phosphoramidite Synthesis of Oligonucleotides on Synthetic Errors in Oligonucleotides. National Institutes of Health. Retrieved from [Link]
-
Ravikumar, V. T., et al. (1998). Phosphoramidite Coupling to Oligonucleotides Bearing Unprotected Internucleosidic Phosphate Moieties. The Journal of Organic Chemistry, 63(25), 9437-9443. Retrieved from [Link]
-
Best practices in oligonucleotide manufacturing. (n.d.). CRB. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. atdbio.com [atdbio.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 7. glenresearch.com [glenresearch.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. trilinkbiotech.com [trilinkbiotech.com]
- 10. EP1119578B1 - Improved process for oligonucleotide synthesis - Google Patents [patents.google.com]
- 11. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 12. trilinkbiotech.com [trilinkbiotech.com]
- 13. glenresearch.com [glenresearch.com]
- 14. academic.oup.com [academic.oup.com]
- 15. glenresearch.com [glenresearch.com]
- 16. researchgate.net [researchgate.net]
- 17. blog.biosearchtech.com [blog.biosearchtech.com]
- 18. books.rsc.org [books.rsc.org]
- 19. blog.biolytic.com [blog.biolytic.com]
- 20. crbgroup.com [crbgroup.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
stability issues of 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose during reaction
Welcome to the technical support guide for 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose (CAS 58381-23-0). This document serves as a resource for researchers, chemists, and drug development professionals utilizing this key glycosyl donor in the synthesis of nucleosides and other complex carbohydrates. Here, we address common stability issues, provide in-depth troubleshooting advice, and offer validated protocols to ensure the success of your experiments.
Section 1: Frequently Asked Questions (FAQs) on Stability & Handling
This section addresses the most common inquiries regarding the stability and handling of this compound.
Q1: What are the primary factors that compromise the stability of this compound?
A: The stability of this compound is primarily influenced by three factors: Acidity, Moisture, and Temperature.
-
Acid/Lewis Acid Sensitivity: The most significant vulnerability is the anomeric acetyl group. This C1-acetate is a good leaving group, especially when activated by protic or Lewis acids. This activation is, of course, necessary for glycosylation reactions, but uncontrolled exposure can lead to degradation. Strong acids can catalyze the cleavage of the glycosidic bond, leading to a mixture of byproducts.[1]
-
Moisture (Hydrolysis): The acetyl group is an ester and is susceptible to hydrolysis, which converts the compound to the less reactive 2,3,5-tri-O-benzyl-D-ribofuranose (the 1-hydroxy derivative). This process is accelerated by acidic or basic conditions.
-
Temperature: While the compound is shipped at ambient temperature, long-term storage requires refrigeration (0 to 8 °C) to minimize degradation pathways.[2] High temperatures can accelerate both hydrolysis and potential anomerization.
Q2: My reaction is giving low yields and multiple byproducts on TLC. Could my starting material have degraded?
A: Yes, this is a very likely cause. The appearance of multiple new spots on a Thin Layer Chromatography (TLC) plate is a classic indicator of starting material degradation or reaction side products. The primary degradation pathways are:
-
Anomerization: The starting material is typically a mix of anomers (α and β), but the ratio can change upon storage or under reaction conditions. Acidic catalysis can lead to the formation of an intermediate oxocarbenium ion, which can then be attacked by the acetate from either face, scrambling the anomeric stereochemistry.
-
Hydrolysis: As mentioned in Q1, hydrolysis to the 1-OH sugar is a common issue. This byproduct will appear as a more polar spot on your TLC plate and will be unreactive in most glycosylation reactions.
-
Decomposition: Under harsh acidic conditions, the furanose ring itself can decompose, leading to a complex mixture of unidentified byproducts.[1]
It is crucial to verify the purity of the material by ¹H-NMR before use, especially if the container has been opened multiple times or stored improperly.
Q3: What are the optimal storage and handling conditions for this compound?
A: To ensure maximum shelf-life and reactivity, adhere to the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | Store at 0 to 8 °C.[2] | Slows the rate of chemical degradation and hydrolysis. |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Prevents exposure to atmospheric moisture, minimizing hydrolysis. |
| Container | Use a tightly sealed container, preferably with a PTFE-lined cap. | Provides a physical barrier against moisture ingress. |
| Handling | Always handle in a glove box or under a stream of inert gas. Use dry solvents and glassware. | Prevents contamination with moisture during weighing and reaction setup. |
Q4: During my glycosylation reaction, I'm observing a mixture of α and β nucleoside products. How can I improve the stereoselectivity?
A: The formation of an anomeric mixture is a common challenge in nucleoside synthesis. The stereochemical outcome is dictated by the reaction mechanism (SN1 vs. SN2) at the anomeric center.
-
SN1-like Pathway: Stronger Lewis acids and polar, coordinating solvents (like acetonitrile) can favor the formation of the oxocarbenium ion intermediate. This flat, achiral intermediate can be attacked from either face, leading to a mixture of anomers.
-
SN2-like Pathway: Milder conditions and non-coordinating solvents (like dichloromethane or toluene) can favor a direct displacement of the anomeric acetate by the nucleophile, which often leads to inversion of stereochemistry. The bulky benzyl groups at the C2 position can also provide "neighboring group participation" to influence the stereochemical outcome, typically favoring the formation of the 1,2-trans product.
To improve selectivity, consider a systematic optimization of reaction parameters.
Section 2: Troubleshooting Guide for Glycosylation Reactions
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Degraded glycosyl donor (hydrolyzed to 1-OH).2. Insufficient Lewis acid activation.3. Inactive nucleophile (e.g., improperly silylated). | 1. Verify starting material purity via ¹H-NMR. Use a fresh bottle if necessary.2. Increase the equivalents of Lewis acid (e.g., from 1.2 eq to 1.5 eq).3. Switch to a more powerful Lewis acid (e.g., TMSOTf).4. Ensure the nucleobase is properly activated (e.g., freshly silylated and used immediately). |
| Formation of a Polar Byproduct (Stays at Baseline on TLC) | 1. Hydrolysis of the starting material before or during the reaction.2. Cleavage of the newly formed glycosidic bond under harsh workup conditions. | 1. Ensure all reagents and solvents are scrupulously dried. Perform the reaction under a strict inert atmosphere.2. Use a buffered or non-aqueous workup. Quench the reaction at low temperature with a hindered base (e.g., 2,6-lutidine) or by pouring into a cold, saturated NaHCO₃ solution. |
| Anomeric Mixture of Products (α/β) | 1. Reaction conditions favor an SN1 pathway (oxocarbenium ion).2. Equilibration of the product under the reaction conditions. | 1. Lower the reaction temperature (e.g., from 0 °C to -40 °C or -78 °C).2. Switch to a less polar, non-coordinating solvent (e.g., DCM, Toluene).3. Use a milder Lewis acid that promotes an SN2 pathway. |
| Debenzylation Byproducts Observed | 1. Use of certain catalysts or reagents incompatible with benzyl ethers (e.g., strong reducing agents, catalytic hydrogenation conditions). | 1. This is less common in standard glycosylation but ensure downstream steps or purification methods (like hydrogenation) are not inadvertently cleaving the protecting groups. Review all reagents for compatibility with benzyl ethers. |
Section 3: Key Experimental Protocols & Visualizations
Protocol 1: Quality Control of Starting Material via ¹H-NMR
This protocol ensures that your this compound is of sufficient purity for use.
Procedure:
-
Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Acquire a standard ¹H-NMR spectrum.
-
Key Diagnostic Peaks:
-
Anomeric Proton (H-1): Look for a signal around δ 6.0-6.4 ppm. The coupling constant (J) can help identify the anomer.
-
Acetyl Protons (CH₃): A sharp singlet integrating to 3 protons should be present around δ 2.0-2.2 ppm.
-
Benzyl Protons (Ar-H & CH₂): A complex series of multiplets will be present from δ 7.2-7.4 ppm (aromatic) and δ 4.4-4.8 ppm (benzylic CH₂).
-
1-OH Impurity: The presence of a broad singlet, which may be exchangeable with D₂O, and a different anomeric proton signal would indicate hydrolysis. The absence of the acetyl singlet is also a key indicator.
-
Visualization of Key Chemical Processes
The following diagrams illustrate the critical mechanistic pathway for anomerization and a standard experimental workflow.
Caption: Acid-catalyzed formation of the oxocarbenium ion.
Caption: Step-by-step experimental workflow for glycosylation.
Section 4: References
-
Wikipedia. 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.[Link]
-
ResearchGate. Synthesis of 5-O-benzyl-2-C-β-fluoromethyl-1,2,3-tri-O-acetyl-D- ribofuranose.[Link]
-
ResearchGate. How can I synthesize 1-O-Acetyl-2,3,5-tri-O-benzoyl-b-D-ribofuranose?[Link]
-
Google Patents. CN102659856A - Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose.
-
PubChem. this compound.[Link]
-
MDPI. Biological Catalysis and Information Storage Have Relied on N-Glycosyl Derivatives of β-D-Ribofuranose since the Origins of Life.[Link]
-
Asian Journal of Chemistry. A New Process for Deprotection of Acetyl and Benzoyl Groups in Synthesis of Azacitidine.[Link]
-
PubChem. 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose.[Link]
-
National Center for Biotechnology Information. 1,2,3-Tri-O-acetyl-5-deoxy-d-ribofuranose.[Link]
Sources
Technical Support Center: Synthesis of 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose
Welcome to the technical support center for the synthesis of 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. Here, we address common challenges, provide in-depth troubleshooting advice, and offer practical, field-proven insights to help you identify and mitigate the formation of byproducts, ensuring a successful and efficient synthesis.
I. Understanding the Synthesis: A Multi-Step Approach
The synthesis of this compound is a cornerstone for the preparation of various nucleoside analogues. The overall process involves the strategic protection of the hydroxyl groups of D-ribose, followed by the introduction of the acetyl group at the anomeric position. A typical synthetic route involves:
-
Anomeric Protection (e.g., Methyl Glycoside Formation): The initial step is to protect the anomeric carbon to favor the formation of the desired furanose ring structure.
-
Benzylation of Free Hydroxyl Groups: The remaining hydroxyl groups at the C2, C3, and C5 positions are protected with benzyl groups, typically via a Williamson ether synthesis.
-
Deprotection of the Anomeric Position: The protecting group at C1 is selectively removed.
-
Acetylation of the Anomeric Hydroxyl Group: The final step is the introduction of the acetyl group at the anomeric position.
This multi-step nature, while effective, presents several opportunities for byproduct formation. Understanding the mechanism at each stage is crucial for troubleshooting.
II. Troubleshooting Guide & FAQs: Navigating Common Experimental Hurdles
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
FAQ 1: My initial reaction to form the methyl ribofuranoside gives a mixture of products. How can I favor the desired furanose form over the pyranose byproduct?
Answer:
The equilibrium between the furanose (five-membered ring) and pyranose (six-membered ring) forms of ribose in solution is a critical factor.[1] To favor the kinetic furanoside product, reaction temperature is a key parameter.
Causality: At lower temperatures, the formation of the furanoside is generally favored. A patented process for a related compound suggests carrying out the initial glycosylation at 0-5°C to effectively reduce the generation of the pyranose ring byproduct.[2]
Troubleshooting Protocol: Favoring Furanoside Formation
| Parameter | Recommendation | Rationale |
| Temperature | Maintain the reaction at 0-5°C. | Lower temperatures favor the kinetic furanoside product. |
| Acid Catalyst | Use a controlled amount of a suitable acid catalyst (e.g., HCl in methanol). | Efficiently catalyzes the formation of the methyl glycoside. |
| Reaction Time | Monitor the reaction by TLC to avoid prolonged reaction times that might allow for equilibration to the thermodynamically more stable pyranoside. | Minimizes the risk of isomerization to the undesired pyranose form. |
Identifying Furanose vs. Pyranose Forms by ¹H NMR:
While specific chemical shifts will vary with the protecting groups, general trends can help in identification. In aqueous solutions of D-ribose, the anomeric protons of the furanose forms typically appear at a lower field compared to the pyranose forms.[3]
FAQ 2: During the benzylation step, my TLC shows multiple spots, suggesting incomplete reaction. What are the likely byproducts and how can I drive the reaction to completion?
Answer:
Incomplete benzylation is a common issue, leading to a mixture of mono-, di-, and tri-benzylated products. This step is typically a Williamson ether synthesis, which involves the reaction of the alcohol (hydroxyl groups of the riboside) with an alkyl halide (benzyl bromide) in the presence of a base.[4][5]
Likely Byproducts:
-
Mono-O-benzyl-ribofuranoside isomers: Products where only one of the three hydroxyl groups has been benzylated.
-
Di-O-benzyl-ribofuranoside isomers: Products where two of the three hydroxyl groups have been benzylated.
Causality and Optimization:
The Williamson ether synthesis is an SN2 reaction.[4] Its efficiency can be hampered by factors such as the quality of reagents, reaction temperature, and the presence of moisture.
Troubleshooting Protocol: Achieving Complete Benzylation
| Parameter | Recommendation | Rationale |
| Base | Use a strong, non-nucleophilic base like sodium hydride (NaH). Ensure it is fresh and handled under anhydrous conditions. | Effectively deprotonates the hydroxyl groups to form the reactive alkoxide. |
| Solvent | Use a dry, polar aprotic solvent such as DMF or THF. | Solubilizes the reactants and favors the SN2 mechanism. |
| Temperature | Start the reaction at a low temperature (e.g., 0°C) during the addition of NaH and benzyl bromide, then gradually warm to room temperature or gently heat if necessary. | Controls the initial exothermic reaction and then provides sufficient energy to overcome the activation barrier for all hydroxyl groups. |
| Reagent Stoichiometry | Use a slight excess of both NaH and benzyl bromide for each hydroxyl group. | Drives the reaction towards the fully benzylated product. |
| Moisture Control | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). | Water will quench the sodium hydride, rendering it ineffective. |
Workflow for Optimized Benzylation:
Caption: Optimized workflow for the benzylation step.
FAQ 3: My final product shows two closely spaced spots on TLC and a complex ¹H NMR spectrum in the anomeric region. Am I seeing anomers?
Answer:
Yes, it is highly likely that you have a mixture of the α- and β-anomers of this compound. The formation of anomeric mixtures is a very common outcome in glycosylation and acetylation reactions.[6]
Causality:
The anomeric center (C1) is stereochemically labile during the reaction, and both the α (acetyl group axial or trans to the C2 substituent) and β (acetyl group equatorial or cis to the C2 substituent) anomers can be formed. The ratio of these anomers can be influenced by the reaction conditions and the stability of the intermediates.
Identifying Anomers by ¹H NMR:
The anomeric protons (H1) of the α- and β-anomers will have different chemical shifts and coupling constants.
-
Chemical Shift: Generally, the anomeric proton in the 1,2-cis configuration (α-furanose) is shifted downfield compared to the 1,2-trans configuration (β-furanose).[7]
-
Coupling Constant (³JH1-H2): The coupling constant between H1 and H2 is also diagnostic. For furanose rings, α-anomers often exhibit a larger coupling constant (around 3-5 Hz) compared to β-anomers (0-2 Hz).[7]
Separation of Anomers:
Separating anomers can be challenging due to their similar polarities.
-
Column Chromatography: Careful column chromatography on silica gel with an optimized solvent system (e.g., a gradient of ethyl acetate in hexanes) is the most common method. It may require repeated chromatography to achieve high purity of a single anomer.
-
Recrystallization: If one anomer is the major product and the mixture is crystalline, recrystallization can sometimes be effective in isolating the pure major anomer.[8]
FAQ 4: I observe some unexpected byproducts that are not related to incomplete benzylation or anomerization. What could they be?
Answer:
Beyond the common issues, other side reactions can occur, leading to more unusual byproducts.
Potential Byproducts and Their Origins:
| Byproduct | Potential Cause | Identification Clues |
| Elimination Product | If the benzylation is performed on a substrate with a good leaving group at a secondary position and a strong base is used, an E2 elimination reaction can compete with the SN2 substitution, leading to an alkene.[9][10] | Appearance of vinyl proton signals in the ¹H NMR spectrum (typically 5-6 ppm). |
| Over-acetylation Products | If any of the benzyl protecting groups are inadvertently cleaved during the final acetylation step (unlikely under standard conditions, but possible with harsh reagents), this could lead to di-acetylated species. | Integration of the acetyl methyl signal in the ¹H NMR spectrum will be greater than 3H relative to the rest of the molecule. |
| Acyl Migration Products | Although more common with adjacent free hydroxyl groups, there is a small possibility of acetyl group migration under certain conditions, leading to isomeric products. | A complex NMR spectrum with unexpected chemical shifts for the ribose ring protons. |
Troubleshooting Protocol for Minimizing Unexpected Byproducts:
-
Confirm the Structure of Your Starting Materials: Ensure the purity and identity of your starting riboside before proceeding with benzylation and acetylation.
-
Use Mild Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times, especially during the benzylation and acetylation steps.
-
Careful Work-up: Ensure that the reaction work-up effectively removes all reagents and catalysts that might promote side reactions during purification.
Logical Flow for Byproduct Identification:
Caption: A systematic approach to byproduct identification.
III. References
-
Lemieux, R. U., & Stevens, J. D. (1966). The proton magnetic resonance spectra and tautomeric equilibria of aldoses in deuterium oxide. Canadian Journal of Chemistry, 44(2), 249-262. [Link]
-
Wikipedia contributors. (2023, December 19). Ribose. In Wikipedia, The Free Encyclopedia. [Link]
-
CD BioGlyco. (n.d.). This compound, Purity ≥95%. [Link]
-
Gotor, V., Alfonso, I., & García-Urdiales, E. (Eds.). (2008). Asymmetric Organic Synthesis with Enzymes. John Wiley & Sons.
-
ChemTalk. (n.d.). Williamson Ether Synthesis. [Link]
-
PubChem. (n.d.). 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose. [Link]
-
Google Patents. (n.d.). CN102659856A - Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose.
-
ResearchGate. (n.d.). How can I synthesize 1-O-Acetyl-2,3,5-tri-O-benzoyl-b-D-ribofuranose?. [Link]
-
ResearchGate. (n.d.). Lipase-catalyzed regio- and stereoselective deacylation: Separation of anomers of peracylated alpha,beta-D-ribofuranosides. [Link]
-
Richards, M. R., et al. (2018). Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars. Journal of Organic Chemistry, 83(15), 8343–8350. [Link]
-
Google Patents. (n.d.). US20040034213A1 - Process for producing a ribofuranose.
-
Supporting Information for Characteristic 1H NMR spectra of β-D-ribofuranosides and ribonucleosides. (n.d.). [Link]
-
Google Patents. (n.d.). US7034161B2 - Process for producing a ribofuranose.
-
Wikipedia contributors. (2023, November 28). Williamson ether synthesis. In Wikipedia, The Free Encyclopedia. [Link]
-
Lumen Learning. (n.d.). Williamson ether synthesis. [Link]
-
detecting and Differentiating Monosaccharide Enantiomers by 1H NMR Spectroscopy. (2021). Molecules, 26(13), 3998. [Link]
-
Serianni, A. S. (2006). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Comprehensive Glycoscience, 1, 19-54. [Link]
-
Ashenhurst, J. (2022, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
The Organic Chemistry Tutor. (2017, October 29). Williamson Ether Synthesis Reactions and Products [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Computational studies of C-13 NMR chemical shifts of saccharides. [Link]
-
PubMed. (n.d.). Syntheses and Reactions of 5-O-acetyl-1,2-anhydro-3-O-benzyl-alpha-D-ribofuranose and.... [Link]
Sources
- 1. This compound, Purity ≥95% - CD BioGlyco [bioglyco.com]
- 2. CN102659856A - Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose - Google Patents [patents.google.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 6. researchgate.net [researchgate.net]
- 7. Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US20040034213A1 - Process for producing a ribofuranose - Google Patents [patents.google.com]
- 9. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Elucidation of 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose: A Comparative Analysis
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic carbohydrate chemistry, particularly in the synthesis of nucleoside analogues for therapeutic applications, the precise structural verification of protected intermediates is paramount.[1] 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose stands as a critical building block, and its unambiguous characterization is a non-negotiable prerequisite for its use in subsequent synthetic steps. This guide provides an in-depth comparison of analytical methodologies for the structural elucidation of this key intermediate, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy. We will also explore alternative and complementary techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Fourier-Transform Infrared (FTIR) Spectroscopy.
The Central Role of NMR in Structural Verification
NMR spectroscopy is the cornerstone of structural analysis for organic molecules, offering unparalleled insight into the connectivity and stereochemistry of a compound. For a molecule like this compound, ¹H and ¹³C NMR provide a detailed roadmap of its atomic framework.
A Tale of Two Protecting Groups: Benzyl vs. Benzoyl Ethers
To fully appreciate the nuances of the NMR spectrum of our target molecule, it is instructive to first consider a closely related analogue: 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. The benzoyl groups, with their electron-withdrawing carbonyl moieties, exert a distinct electronic effect compared to the more electron-donating benzyl ethers. This difference is elegantly reflected in their respective NMR spectra.
In-Depth NMR Analysis: A Comparative Approach
¹H NMR Spectral Data: A Peak-by-Peak Comparison
The ¹H NMR spectrum provides a wealth of information through chemical shifts (δ), coupling constants (J), and signal multiplicities. Below is a comparative table of the reported ¹H NMR data for the benzoyl analogue and the predicted data for our target benzyl compound, both in CDCl₃.
| Proton Assignment | 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (Reported Data) [3] | This compound (Predicted Data) | Rationale for Predicted Shifts |
| H-1 (Anomeric) | δ 6.44 ppm | ~ δ 6.2-6.3 ppm | The electron-withdrawing benzoyl groups deshield the anomeric proton more significantly than the benzyl groups, leading to an upfield shift for the benzyl analogue. |
| H-2, H-3, H-4 | δ 5.92, 5.80, 4.79 ppm | ~ δ 4.0-4.8 ppm | The deshielding effect of the benzoyl carbonyls is pronounced on the adjacent ring protons. Benzyl ethers have a less dramatic effect, resulting in a significant upfield shift. |
| H-5, H-5' | δ 4.52 ppm | ~ δ 3.6-3.8 ppm | Similar to the ring protons, the protons on C-5 are expected to be less deshielded in the benzyl-protected compound. |
| Acetyl (CH₃) | δ 2.00 ppm | ~ δ 2.1 ppm | The chemical shift of the acetyl protons is less influenced by the choice of protecting group on the rest of the ring. |
| Aromatic (Ph) | δ 8.08, 8.01, 7.89, 7.59, 7.56, 7.53, 7.43, 7.41, 7.34 ppm | ~ δ 7.2-7.4 ppm | The aromatic protons of the benzoyl groups are spread over a wider range due to the influence of the carbonyl group. The protons of the benzyl groups will appear in a more typical aromatic region. |
| Benzyl (CH₂) | N/A | ~ δ 4.5-4.9 ppm | The benzylic methylene protons will appear as distinct signals, likely overlapping with some of the sugar ring protons. |
¹³C NMR Spectral Data: A Comparative Prediction
The ¹³C NMR spectrum complements the ¹H data, providing a direct count of the carbon atoms and information about their chemical environment.
| Carbon Assignment | 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (Predicted Data) | This compound (Predicted Data) | Rationale for Predicted Shifts |
| C-1 (Anomeric) | ~ δ 98-100 ppm | ~ δ 95-98 ppm | The anomeric carbon in the benzyl analogue is expected to be slightly more shielded. |
| C-2, C-3, C-4 | ~ δ 70-75 ppm | ~ δ 78-82 ppm | The ether linkages of the benzyl groups will result in a downfield shift for these carbons compared to the ester linkages of the benzoyl groups. |
| C-5 | ~ δ 63-65 ppm | ~ δ 68-70 ppm | Similar to the other ring carbons, C-5 will be shifted downfield in the benzyl-protected compound. |
| Acetyl (C=O) | ~ δ 169-170 ppm | ~ δ 169-170 ppm | The carbonyl carbon of the acetyl group is not significantly affected by the other protecting groups. |
| Acetyl (CH₃) | ~ δ 21 ppm | ~ δ 21 ppm | The methyl carbon of the acetyl group will have a similar chemical shift in both compounds. |
| Aromatic (Ph) | ~ δ 128-134 ppm | ~ δ 127-138 ppm | The aromatic carbons of the benzyl groups will show a characteristic set of signals. |
| Benzyl (CH₂) | N/A | ~ δ 72-74 ppm | The benzylic methylene carbons will appear in the ether region of the spectrum. |
| Benzoyl (C=O) | ~ δ 165-166 ppm | N/A | The carbonyl carbons of the benzoyl groups are a distinguishing feature of this analogue. |
Experimental Protocols
NMR Spectroscopy
A rigorous NMR analysis is crucial for the definitive structural confirmation of this compound.
Step-by-Step NMR Analysis Workflow:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans to ensure a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This will provide a single peak for each unique carbon atom.
-
2D NMR (COSY): Perform a Correlation Spectroscopy (COSY) experiment to establish proton-proton coupling networks, which is invaluable for assigning the protons of the ribofuranose ring.
-
2D NMR (HSQC/HMQC): A Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiment is essential to correlate each proton with its directly attached carbon atom.
-
2D NMR (HMBC): A Heteronuclear Multiple Bond Correlation (HMBC) experiment will reveal longer-range (2-3 bond) correlations between protons and carbons, helping to piece together the entire molecular structure, including the connections to the protecting groups.
Caption: Workflow for the comprehensive NMR analysis of this compound.
Comparison with Other Analytical Techniques
While NMR is the gold standard for structural elucidation, other techniques provide valuable complementary information, particularly regarding purity and molecular weight.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is a powerful technique for assessing the purity of a sample and confirming its molecular weight.
Typical HPLC-MS Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent system, such as acetonitrile/water.
-
Chromatographic Separation: Inject the sample onto a reverse-phase HPLC column (e.g., C18). A gradient elution is typically used to separate the target compound from any impurities.
-
Mass Spectrometry Detection: The eluent from the HPLC is directed into a mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of molecule. The mass spectrometer will provide the mass-to-charge ratio (m/z) of the parent ion, which should correspond to the expected molecular weight of the compound (462.5 g/mol ).
Sources
A Senior Application Scientist's Guide to the Mass Spectrometry of 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose: A Comparative Analysis
For researchers, synthetic chemists, and drug development professionals working in nucleoside chemistry, the precise structural confirmation of key intermediates is paramount. 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose (Ac-Bz3-Ribf) is a cornerstone building block in the synthesis of a multitude of modified nucleosides and their analogues.[1][2] Its purity and structural integrity directly impact the yield and success of subsequent glycosylation reactions. This guide provides an in-depth analysis of its characterization by mass spectrometry, compares this technique with other essential analytical methods, and offers field-proven protocols to ensure confidence in your synthetic intermediates.
The Central Role of Mass Spectrometry in Characterizing Protected Sugars
While Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for absolute structural elucidation, mass spectrometry (MS) offers unparalleled sensitivity and speed for confirming molecular weight and providing key structural clues through fragmentation analysis. For a molecule like Ac-Bz3-Ribf, which has a molecular weight of 462.5 g/mol , soft ionization techniques are essential to avoid premature fragmentation and observe the intact molecular ion.[1]
Electrospray Ionization (ESI) is the method of choice for this analysis.[3][4] Unlike harsher methods, ESI gently transfers ions from solution into the gas phase, preserving the covalent structure of the analyte.[4] This allows for the confident identification of the molecular ion, typically as an adduct with a proton ([M+H]⁺), sodium ([M+Na]⁺), or potassium ([M+K]⁺), which are ubiquitous in laboratory glassware and solvents.
Interpreting the Mass Spectrum: Expected Ions and Fragmentation Patterns
In a typical positive-ion mode ESI-MS experiment, we would expect to see the following ions for this compound (C₂₈H₃₀O₆, MW = 462.53). The sodium adduct is often the most abundant species observed for carbohydrates.
| Ion | Formula | Calculated m/z | Interpretation |
| [M+Na]⁺ | [C₂₈H₃₀O₆Na]⁺ | 485.18 | Parent Ion: Sodium adduct of the intact molecule. This is the primary confirmation of the correct molecular weight. |
| [M+H]⁺ | [C₂₈H₃₀O₆H]⁺ | 463.20 | Parent Ion: Protonated molecule. |
| [M-CH₂CO]⁺ | [C₂₆H₂₈O₅]⁺ | 420.19 | Loss of a ketene molecule from the 1-O-acetyl group. |
| [M-CH₃COOH+Na]⁺ | [C₂₆H₂₄O₄Na]⁺ | 423.15 | Loss of acetic acid (60 Da) from the parent ion. A common fragmentation pathway for acetylated sugars. |
| [M-C₇H₇+Na]⁺ | [C₂₁H₂₃O₆Na]⁺ | 394.13 | Loss of a benzyl group (as a tropylium cation fragment). |
| [C₇H₇]⁺ | [C₇H₇]⁺ | 91.05 | Hallmark Fragment: The tropylium ion. Its high abundance is a strong indicator of the presence of benzyl protecting groups. |
Note: The observed m/z values may vary slightly depending on instrument calibration and resolution.
Tandem mass spectrometry (MS/MS) experiments, where the parent ion (e.g., m/z 485.18) is isolated and fragmented, can provide further structural confirmation. The resulting product ion spectrum would be dominated by fragments corresponding to the sequential or concerted loss of the protecting groups.
Visualizing the Fragmentation Pathway
The following diagram illustrates the logical fragmentation cascade for the [M+Na]⁺ ion of Ac-Bz3-Ribf, based on collision-induced dissociation (CID).
Caption: Predicted fragmentation of the [M+Na]⁺ ion of Ac-Bz3-Ribf.
Experimental Protocol: LC-ESI-MS Analysis
This protocol provides a robust starting point for the analysis of Ac-Bz3-Ribf and similar protected carbohydrates.
1. Sample Preparation:
- Accurately weigh ~1 mg of the dried sample.
- Dissolve in 1 mL of a high-purity solvent mixture, such as 50:50 (v/v) acetonitrile:methanol. This ensures complete dissolution of the relatively non-polar protected sugar.[5]
- Vortex briefly to ensure homogeneity.
- Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.
2. Liquid Chromatography (LC) Method:
- Rationale: While direct infusion MS is possible, coupling with LC provides an online purification step, assesses sample purity, and separates isomers if present. A reversed-phase method is suitable for this protected, non-polar compound.[6]
- Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
- Mobile Phase A: Water + 0.1% Formic Acid. (The acid aids in protonation for positive ion mode.)
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient:
- 0-1 min: 50% B
- 1-5 min: Ramp to 95% B
- 5-7 min: Hold at 95% B
- 7-8 min: Return to 50% B
- 8-10 min: Equilibrate at 50% B
- Flow Rate: 0.3 mL/min.
- Injection Volume: 2-5 µL.
3. Mass Spectrometry (MS) Parameters:
- Ionization Mode: ESI, Positive.
- Scan Range: m/z 50 - 1000. This range comfortably covers the expected parent ions and key fragments.
- Capillary Voltage: 3.5 - 4.0 kV.
- Gas Temperature: 300 - 350 °C.
- Nebulizer Gas (N₂): 30 - 40 psi.
- MS/MS: If required, perform data-dependent acquisition (DDA) on the top 3 most intense ions, with a collision energy ramp (e.g., 10-40 eV) to ensure comprehensive fragmentation.
4. Data Analysis:
- Extract the ion chromatogram for the expected m/z values (463.20, 485.18).
- Analyze the mass spectrum corresponding to the chromatographic peak to confirm the presence of the parent ion(s).
- If MS/MS data was acquired, analyze the product ion spectra to confirm the presence of key fragments like m/z 91.05 and losses corresponding to acetic acid and benzyl groups.
A Comparative Look at Analytical Alternatives
Mass spectrometry provides a piece of the puzzle, but for complete and confident characterization, an integrated approach is necessary. No single technique can validate a compound with absolute certainty.
| Technique | Information Provided | Strengths | Weaknesses |
| Mass Spectrometry (MS) | Molecular Weight, Elemental Formula (HRMS), Structural Fragments. | High sensitivity (µg to pg), fast analysis time, confirms MW. | Does not resolve isomers (e.g., α/β anomers), provides limited stereochemical information.[4] |
| NMR Spectroscopy | Unambiguous 3D structure, stereochemistry, anomeric configuration, purity (qNMR). | Gold standard for structural elucidation, provides detailed connectivity. | Lower sensitivity (mg scale), longer acquisition times, requires pure sample.[6] |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, C-O, Aromatic C-H). | Very fast, non-destructive, good for quick functional group confirmation. | Provides limited structural information, not suitable for complex mixture analysis. |
| HPLC | Purity, separation of isomers and impurities. | Excellent for assessing purity and for purification, quantitative.[6] | Provides no structural information on its own; requires coupling to other detectors (e.g., MS, UV). |
The Synergy of an Integrated Approach
The most trustworthy validation of this compound follows a logical workflow that leverages the strengths of each technique.
Caption: An integrated workflow for the synthesis and validation of Ac-Bz3-Ribf.
Expertise in Practice: A typical workflow begins with HPLC to purify the crude reaction mixture and assess its purity.[5] A quick IR spectrum can confirm the successful incorporation of the acetyl group (C=O stretch ~1740 cm⁻¹) and the presence of benzyl groups. Subsequently, ESI-MS confirms the correct molecular weight. Finally, 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR experiments on the purified sample provide the definitive, unambiguous structural proof, including the critical anomeric configuration. This multi-faceted approach ensures that the intermediate proceeding to the next synthetic step is of the highest quality and correct structure.
References
-
Galan, M. C., et al. (2016). Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography. Organic & Biomolecular Chemistry. Available at: [Link]
-
Pagel, K., et al. (2021). Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. Chemical Reviews. Available at: [Link]
-
CD BioGlyco. (n.d.). This compound, Purity ≥95%. Retrieved from [Link]
-
Wikipedia. (n.d.). 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. Retrieved from [Link]
-
Teledyne ISCO. (n.d.). Strategies to Purify Carbohydrate-Based Compounds. Retrieved from [Link]
-
Elend, D., et al. (2007). Synthesis of 5-O-benzyl-2-C-β-fluoromethyl-1,2,3-tri-O-acetyl-D-ribofuranose. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). CN102659856A - Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose.
-
ResearchGate. (n.d.). Analytical Techniques to Study Carbohydrates. Retrieved from [Link]
-
Grabarics, M., et al. (2021). Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. Chemical Reviews. Available at: [Link]
-
Ding, C., et al. (2008). LC-DAD-ESI-MS characterization of carbohydrates using a new labeling reagent. Chromatographia. Available at: [Link]
-
Stefanowicz, P., et al. (2013). Selective Detection of Carbohydrates and Their Peptide Conjugates by ESI-MS Using Synthetic Quaternary Ammonium Salt Derivatives of Phenylboronic Acids. Journal of The American Society for Mass Spectrometry. Available at: [Link]
-
Harvey, D. J. (2006). Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry of Carbohydrates and Glycoconjugates. ResearchGate. Available at: [Link]
-
Van den Bosch, S., et al. (2010). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Analytical Chemistry. Available at: [Link]
-
PubChem. (n.d.). 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose. Retrieved from [Link]
-
YouTube. (2020). Carbohydrate Chemistry Part 9. Mass Spectrometry of Carbohydrates. Retrieved from [Link]
Sources
- 1. This compound, Purity ≥95% - CD BioGlyco [bioglyco.com]
- 2. 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose - Wikipedia [en.wikipedia.org]
- 3. Mass Spectrometry-Based Techniques to Elucidate the Sugar Code - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. teledynelabs.com [teledynelabs.com]
- 6. Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist’s Guide to the Purity Analysis of 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose
An Objective Comparison of Analytical Methodologies for a Critical Nucleoside Intermediate
Introduction: The Imperative for Purity in Nucleoside Synthesis
1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose is a cornerstone intermediate in the synthesis of various nucleosides and nucleotides, which are fundamental to the development of antiviral and anticancer therapeutics.[1][2] The precise structure and high purity of this protected ribose derivative are paramount; even minute impurities can lead to the formation of incorrect final products, compromising the efficacy and safety of the resulting active pharmaceutical ingredient (API). Consequently, a robust, accurate, and reliable analytical method for purity determination is not merely a quality control step but a critical component of the entire drug development pipeline.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other common analytical techniques for the purity assessment of this compound. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer data-driven comparisons to empower researchers and drug development professionals in making informed analytical decisions.
The Gold Standard: Reversed-Phase HPLC Analysis
For quantifying the purity of protected carbohydrates like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands as the unequivocal gold standard. Its high resolving power, sensitivity, and quantitative accuracy make it uniquely suited for this application.
Expertise & Experience: The Rationale Behind Method Development
The molecular structure of our target compound dictates the HPLC strategy. The three benzyl ether protecting groups render the molecule significantly hydrophobic and provide strong chromophores for UV detection. This contrasts sharply with unprotected sugars, which are highly polar and lack UV absorbance.
-
Column Selection: The hydrophobic nature of the analyte makes a reversed-phase stationary phase the logical choice. While a standard C18 column is a workhorse and a reasonable starting point, the aromatic benzyl groups suggest a more tailored approach. A Phenyl-Hexyl stationary phase is often superior for this class of compounds. The phenyl groups in the stationary phase can engage in π-π stacking interactions with the benzyl groups of the analyte, providing an additional separation mechanism beyond simple hydrophobic interactions. This can significantly enhance the resolution between the main analyte peak and structurally similar impurities, such as isomers or incompletely benzylated species. For challenging separations, a pentafluorophenyl (PFP) phase can also be considered, offering alternative selectivity through dipole-dipole and ion-exchange interactions.[3]
-
Mobile Phase Optimization: A gradient elution using acetonitrile and water is the standard for RP-HPLC. Acetonitrile is generally preferred over methanol as it provides lower backpressure and often better peak shapes for aromatic compounds. The gradient program must be meticulously optimized to ensure that early-eluting polar impurities (e.g., partially de-benzylated species) and late-eluting non-polar impurities (e.g., from synthesis reagents) are fully resolved from the main compound peak.
-
Detector Choice: The presence of three benzene rings makes the molecule an ideal candidate for UV detection. A wavelength of 254 nm is typically effective, as it provides a strong signal for the benzyl chromophore while minimizing interference from many common solvents. For comprehensive analysis and method validation, a Photodiode Array (PDA) detector is highly recommended. A PDA detector acquires the entire UV-visible spectrum for each point in the chromatogram, which can help in identifying co-eluting peaks and assessing peak purity.
Experimental Workflow: HPLC Purity Determination
The following diagram illustrates a self-validating workflow for the HPLC purity analysis of this compound.
Caption: HPLC workflow for purity analysis.
Detailed HPLC Protocol
This protocol is a robust starting point for the analysis. Method validation according to ICH guidelines would be required for use in a regulated environment.
-
Instrumentation & Columns:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Analytical Column: Phenomenex Luna Phenyl-Hexyl (250 x 4.6 mm, 5 µm) or equivalent.
-
-
Reagents & Materials:
-
Acetonitrile (HPLC grade or higher).
-
Ultrapure Water (18.2 MΩ·cm).
-
This compound reference standard and sample lot.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Ultrapure Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 60% B
-
5-25 min: 60% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (with PDA scanning from 200-400 nm)
-
Injection Volume: 5 µL
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in acetonitrile to a final concentration of 1.0 mg/mL.
-
Filter the solution through a 0.22 µm PTFE syringe filter prior to injection.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the area normalization method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is the primary choice for quantitative analysis, other techniques play valuable, complementary roles in purity assessment.
Thin-Layer Chromatography (TLC)
-
Principle: A rapid, qualitative separation technique based on differential partitioning of components between a stationary phase (e.g., silica gel plate) and a mobile phase.
-
Application: Excellent for in-process monitoring of chemical reactions to quickly check for the consumption of starting materials and the formation of the product.[4]
-
Expertise: Visualization is typically achieved using a UV lamp (254 nm) and/or by staining with a potassium permanganate solution. While an Rf value can be calculated, it is not a definitive identifier.
-
Limitations: TLC is not quantitative, has low resolving power compared to HPLC, and is highly dependent on user technique. It cannot reliably detect impurities at levels below 1-2%.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: Provides detailed structural information by probing the magnetic properties of atomic nuclei.
-
Application: The primary method for structural elucidation and confirmation of the target compound's identity.[5]
-
Expertise: ¹H and ¹³C NMR spectra can confirm the presence of the acetyl and benzyl groups and the ribofuranose core. Purity can be estimated by comparing the integration of analyte peaks to those of a known internal standard (qNMR) or by identifying peaks corresponding to impurities.
-
Limitations: NMR is generally not sensitive enough to detect and quantify impurities below the 1% level unless their structures are known and their peaks are well-resolved from the main compound signals.
Chiral HPLC
-
Principle: A specialized form of HPLC that uses a chiral stationary phase (CSP) to separate stereoisomers (enantiomers or diastereomers).
-
Application: Critically important for ensuring the stereochemical purity of the D-ribofuranose anomer. The synthesis process could potentially lead to the formation of the L-isomer or other diastereomers.
-
Expertise: Method development for chiral separations can be more empirical than for achiral methods.[6][7] It often involves screening a variety of CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide-based) with different mobile phases (normal-phase, reversed-phase, or polar organic mode).[8]
-
Limitations: A dedicated chiral method is required in addition to the primary achiral purity method. It confirms stereochemical purity but does not replace the need for achiral analysis of other process-related impurities.
Data Summary: A Head-to-Head Comparison
The following table summarizes the performance of each technique for the analysis of this compound.
| Parameter | RP-HPLC | TLC | NMR Spectroscopy | Chiral HPLC |
| Primary Use | Quantitative Purity & Impurity Profiling | Qualitative Reaction Monitoring | Structural Confirmation | Stereoisomeric Purity |
| Resolution | Very High | Low | Moderate (Varies) | Very High (for isomers) |
| Quantification | Excellent (to <0.05%) | No | Good (qNMR, >1%) | Excellent (for isomers) |
| Throughput | Moderate | High | Low | Moderate |
| Cost per Sample | Moderate | Very Low | High | High |
| Detects | UV-active impurities | Major impurities/products | Structural variants, major impurities | Stereoisomers |
Conclusion
For the comprehensive purity analysis of this compound, a multi-faceted approach is essential, with Reversed-Phase HPLC serving as the definitive quantitative method . Its ability to separate and quantify a wide range of potential impurities with high sensitivity and precision is unmatched.
However, a robust quality control strategy should integrate HPLC with other techniques. TLC provides a rapid, cost-effective tool for monitoring the synthesis in real-time. NMR spectroscopy is indispensable for the absolute confirmation of the compound's structure. Finally, a dedicated Chiral HPLC method is crucial for verifying the stereochemical integrity, a critical attribute for any chiral drug intermediate. By understanding the strengths and limitations of each method, researchers can build a comprehensive analytical package that ensures the quality, safety, and efficacy of the final therapeutic product.
References
-
Wikipedia. 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. [Link]
-
National Institutes of Health (NIH). Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography. [Link]
-
ResearchGate. How can I synthesize 1-O-Acetyl-2,3,5-tri-O-benzoyl-b-D-ribofuranose?. [Link]
- Google Patents. CN102659856A - Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose.
-
CD BioGlyco. This compound, Purity ≥95%. [Link]
-
Royal Society of Chemistry. Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography. [Link]
-
Teledyne ISCO. Strategies to Purify Carbohydrate-Based Compounds with Flash Chromatography. [Link]
-
ResearchGate. Protocol for the purification of protected carbohydrates: Toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography. [Link]
-
Phenomenex. Chiral HPLC Separations Guide. [Link]
-
PubMed. Advantages of achiral h.p.l.c. as a preparative step for chiral analysis in biological samples and its use in toxicokinetic studies. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, Purity ≥95% - CD BioGlyco [bioglyco.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to Benzyl and Benzoyl Protecting Groups in Ribose Synthesis
In the intricate field of carbohydrate chemistry, particularly in the synthesis of ribose and its derivatives, the judicious selection of protecting groups is paramount to achieving desired regioselectivity and stereoselectivity. Among the myriad of available protecting groups, benzyl (Bn) ethers and benzoyl (Bz) esters are two of the most ubiquitously employed for the temporary masking of hydroxyl functionalities. This guide provides an in-depth, objective comparison of these two stalwart protecting groups, supported by experimental insights, to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
The Critical Role of Protecting Groups in Ribose Synthesis
Ribose, a polyhydroxylated monosaccharide, presents a significant synthetic challenge due to the similar reactivity of its multiple hydroxyl groups. Protecting groups are essential tools that allow for the selective modification of a specific hydroxyl group while the others remain masked, thereby directing the course of a reaction to the desired outcome. The ideal protecting group should be easy to introduce and remove in high yield under mild conditions that do not affect other functionalities within the molecule. Furthermore, the choice of a protecting group can profoundly influence the reactivity and stereochemical outcome of subsequent glycosylation reactions.[1][2]
Benzyl Ethers: The "Permanent" Workhorse
Benzyl ethers have long been a mainstay in carbohydrate synthesis, often categorized as "permanent" protecting groups due to their remarkable stability across a wide range of reaction conditions, including both acidic and basic environments.[3][4] This robustness allows for extensive synthetic manipulations on other parts of the molecule without premature cleavage of the benzyl group.
Introduction of Benzyl Groups
The most common method for the introduction of benzyl groups is the Williamson ether synthesis, which involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride (NaH), followed by reaction with benzyl bromide (BnBr) or benzyl chloride (BnCl).[4][5] To accelerate the reaction, particularly for sterically hindered hydroxyls, a catalytic amount of tetrabutylammonium iodide (TBAI) can be added.[4][6] For substrates that are sensitive to basic conditions, alternative methods utilizing benzyl trichloroacetimidate under acidic conditions or 2-benzyloxy-1-methylpyridinium triflate under neutral conditions are available.[7][8]
Removal of Benzyl Groups
The classic and most widely used method for the deprotection of benzyl ethers is catalytic hydrogenolysis.[7] This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under an atmosphere of hydrogen gas.[4] A significant advantage of this method is its mildness and the clean formation of the desired alcohol and toluene as the only byproduct.[7]
For molecules containing other reducible functional groups, such as alkenes or alkynes, catalytic transfer hydrogenation offers a milder alternative.[9][10] In this method, a hydrogen donor like formic acid, ammonium formate, or cyclohexene is used in place of hydrogen gas.[9][11][12] It is important to note that while effective, the use of formic acid may require a larger amount of palladium catalyst.[7][9]
Recent advancements have also introduced oxidative deprotection methods for benzyl ethers. For instance, visible-light-mediated debenzylation using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as a photooxidant allows for the cleavage of benzyl ethers in the presence of functionalities that are sensitive to hydrogenation.[13]
Benzoyl Esters: The Versatile Participating Group
In contrast to the more "permanent" nature of benzyl ethers, benzoyl esters are classified as acyl protecting groups and are generally more labile. Their removal is typically achieved under basic conditions. A key feature of the benzoyl group, particularly when positioned at the C-2 hydroxyl of a glycosyl donor, is its ability to act as a "participating group" in glycosylation reactions.[1][14]
Introduction of Benzoyl Groups
Benzoylation is a straightforward esterification reaction. The most common method involves the use of benzoyl chloride (BzCl) in the presence of a base, such as pyridine or 4-(dimethylamino)pyridine (DMAP).[15][16] The reaction is typically high-yielding and efficient. For regioselective benzoylation of polyols, various catalytic methods have been developed to achieve protection of specific hydroxyl groups.[17][18][19]
Removal of Benzoyl Groups
The deprotection of benzoyl esters is most commonly achieved through saponification, which involves treatment with a base, such as sodium methoxide (NaOMe) in methanol (Zemplén conditions) or aqueous sodium hydroxide (NaOH).[15][20] This reaction proceeds via nucleophilic acyl substitution to yield the alcohol and the corresponding benzoate salt.[20] It is a robust and high-yielding reaction, but the basic conditions may not be compatible with other base-sensitive functionalities in the molecule. Benzoyl groups can also be removed under acidic conditions, although they are generally more stable to acid than to base.
Head-to-Head Comparison: Benzyl vs. Benzoyl
| Feature | Benzyl (Bn) Group | Benzoyl (Bz) Group |
| Chemical Nature | Ether | Ester |
| Stability | Stable to a wide range of acidic and basic conditions.[3][4] | Stable to acidic conditions, labile to basic conditions.[15] |
| Introduction | Williamson ether synthesis (e.g., NaH, BnBr).[4][5] | Esterification (e.g., BzCl, pyridine).[15][16] |
| Deprotection | Catalytic hydrogenolysis (H₂, Pd/C) or transfer hydrogenation.[7][10] | Saponification (e.g., NaOMe, MeOH).[15][20] |
| Orthogonality | Orthogonal to acid- and base-labile groups. | Orthogonal to hydrogenation-labile groups. |
| Influence on Glycosylation | Generally considered a "non-participating" group, often leading to mixtures of α and β glycosides.[1] | A "participating" group at C-2, directing the formation of 1,2-trans-glycosides.[1][14] |
The Decisive Factor: Impact on Glycosylation Stereoselectivity
Perhaps the most critical difference between benzyl and benzoyl protecting groups in the context of ribose synthesis lies in their influence on the stereochemical outcome of glycosylation reactions.
A benzoyl group at the C-2 position of a ribofuranosyl donor will participate in the reaction through anchimeric assistance. As the leaving group at the anomeric center departs, the carbonyl oxygen of the C-2 benzoyl group attacks the resulting oxocarbenium ion to form a stable dioxolenium ion intermediate. The incoming nucleophile (the glycosyl acceptor) can then only attack from the opposite face, leading to the exclusive formation of the 1,2-trans-glycoside.[1] For ribose, this translates to the formation of a β-glycosidic linkage.
Conversely, a benzyl group at the C-2 position is non-participating. In the absence of neighboring group participation, the intermediate oxocarbenium ion is planar and can be attacked by the nucleophile from either the α or the β face. This often results in a mixture of anomeric products, with the ratio depending on various factors such as the solvent, temperature, and the nature of the glycosyl donor and acceptor.[1] The electronic effects of substituents on the ribose ring can also significantly influence the selectivity of these reactions.[21]
Experimental Protocols
Typical Procedure for Benzylation of a Ribose Derivative
Objective: To protect the hydroxyl groups of a partially protected ribose derivative with benzyl groups.
Materials:
-
Partially protected ribose derivative (1.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv per hydroxyl group)
-
Benzyl bromide (BnBr) (1.1 equiv per hydroxyl group)
-
Tetrabutylammonium iodide (TBAI) (catalytic amount, e.g., 0.1 equiv)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the partially protected ribose derivative in anhydrous DMF under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, or until hydrogen evolution ceases.
-
Add the catalytic TBAI to the reaction mixture.
-
Add the benzyl bromide dropwise to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow addition of methanol.
-
Dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Typical Procedure for Benzoylation of a Ribose Derivative
Objective: To protect the hydroxyl groups of a partially protected ribose derivative with benzoyl groups.
Materials:
-
Partially protected ribose derivative (1.0 equiv)
-
Anhydrous pyridine
-
Benzoyl chloride (BzCl) (1.1 equiv per hydroxyl group)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
Dichloromethane (DCM)
-
1 M aqueous hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the partially protected ribose derivative and a catalytic amount of DMAP in anhydrous pyridine under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the benzoyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.
-
Dilute the reaction mixture with DCM and wash sequentially with 1 M aqueous HCl (to remove pyridine), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualization of Key Concepts
Caption: Chemical structures of benzyl- and benzoyl-protected ribose.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Protecting groups in carbohydrate chemistry: influence on stereoselectivity of glycosylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. New Method for the Benzylation of Hindered Sugar Hydroxyls [organic-chemistry.org]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
- 12. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 15. alchemyst.co.uk [alchemyst.co.uk]
- 16. par.nsf.gov [par.nsf.gov]
- 17. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. Benzoic Acid Esters, Benzoates [organic-chemistry.org]
- 20. organicchemistrytutor.com [organicchemistrytutor.com]
- 21. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Efficacy of 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose as a Glycosyl Donor
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic carbohydrate chemistry, particularly in the assembly of nucleosides and their analogues, the choice of the glycosyl donor is a critical determinant of success. This guide provides an in-depth analysis of the efficacy of 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose as a glycosyl donor, offering a comparative perspective against other prevalent ribofuranosyl donors. Our objective is to equip researchers with the necessary data and insights to make informed decisions in their synthetic strategies.
Introduction: The Pivotal Role of Glycosyl Donors in Nucleoside Synthesis
The construction of the N-glycosidic bond is the cornerstone of nucleoside synthesis. The selection of an appropriate glycosyl donor, a ribose derivative with a suitable leaving group at the anomeric center, dictates the yield, stereoselectivity (the preferential formation of the β-anomer in most biologically active nucleosides), and overall efficiency of the glycosylation reaction. This compound has emerged as a versatile and reliable glycosyl donor, attributed to its stability and predictable reactivity under Lewis acid catalysis.
This compound: A Profile
This compound is a protected ribose derivative where the hydroxyl groups at the C2, C3, and C5 positions are protected by benzyl ethers, and the anomeric position is functionalized with an acetate leaving group[1]. The benzyl protecting groups are relatively stable under a range of reaction conditions but can be readily removed by catalytic hydrogenation, offering a strategic advantage in multi-step syntheses. The acetyl group at the anomeric position serves as a competent leaving group upon activation with a Lewis acid.
The Mechanism of Glycosylation: The Power of Neighboring Group Participation
The stereochemical outcome of glycosylation reactions using this compound is largely governed by the principle of neighboring group participation. The benzyl group at the C2 position, while not as effective as an acyl group in this regard, can still influence the stereoselectivity. Upon activation by a Lewis acid, the acetate group departs, leading to the formation of an oxocarbenium ion intermediate. The lone pair of electrons on the oxygen atom of the C2-O-benzyl group can attack the anomeric center, forming a transient bicyclic benzyl-oxonium ion. This intermediate effectively shields the α-face of the ribofuranose ring, compelling the incoming nucleobase (or other glycosyl acceptor) to attack from the β-face, thus leading to the preferential formation of the desired 1,2-trans (β) glycosidic linkage.
Sources
A Comparative Guide to Lewis Acids in the Glycosylation of 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of carbohydrate chemistry, the stereoselective formation of glycosidic bonds is a paramount challenge. The synthesis of nucleoside analogues and other complex glycoconjugates often relies on the crucial glycosylation step, where the choice of catalyst can dictate the success and stereochemical outcome of the reaction. This guide provides an in-depth comparison of common Lewis acids—Trimethylsilyl trifluoromethanesulfonate (TMSOTf), Boron trifluoride diethyl etherate (BF₃·OEt₂), and Tin(IV) chloride (SnCl₄)—for the glycosylation of the versatile donor, 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose.
The Critical Role of the Lewis Acid in Ribofuranosylation
The glycosylation of this compound presents a unique stereochemical challenge. The absence of a participating group at the C2 position (a benzyl ether instead of an acyl group) means that the stereochemical outcome is not directed by neighboring group participation.[1] Consequently, the reaction can proceed through various mechanistic pathways, primarily of Sₙ1 or Sₙ2 character, and the choice of Lewis acid plays a pivotal role in steering the reaction towards the desired anomer.[1]
The strength of the Lewis acid is a key determinant of the reaction mechanism. Stronger Lewis acids tend to promote the formation of a transient oxocarbenium ion intermediate, favoring an Sₙ1-like pathway. This often leads to a mixture of α and β anomers, with the thermodynamic product being favored. Conversely, weaker Lewis acids may favor an Sₙ2-like displacement of the anomeric acetate, leading to inversion of configuration and potentially higher stereoselectivity.
Performance Comparison of Lewis Acids
The following table summarizes the expected performance of TMSOTf, BF₃·OEt₂, and SnCl₄ in the glycosylation of this compound based on established principles and available literature data. It is important to note that direct comparative studies on this specific donor are limited, and outcomes can be highly dependent on the specific glycosyl acceptor and reaction conditions.
| Lewis Acid | Relative Strength | Expected Mechanism | Typical Stereoselectivity | Yield | Key Considerations |
| TMSOTf | Strong | Primarily Sₙ1-like | Mixture of α and β, often favoring the thermodynamic α-anomer | Good to Excellent | Highly reactive, requires anhydrous conditions. Often used in nucleoside synthesis.[2] |
| BF₃·OEt₂ | Moderate | Sₙ1/Sₙ2 borderline | Mixture of α and β, can be influenced by solvent and temperature | Good | Less reactive than TMSOTf, may offer better control in some cases. |
| SnCl₄ | Moderate to Strong | Primarily Sₙ1-like | Predominantly β-anomer in specific applications (e.g., nucleoside synthesis)[3][4] | Good to Excellent | Can be used in stoichiometric amounts; has shown high β-selectivity in certain contexts.[3] |
Mechanistic Insights: The Decisive Role of the Catalyst
The stereochemical outcome of the glycosylation is a direct consequence of the reaction pathway dictated by the Lewis acid.
Caption: Experimental workflow for SnCl₄-catalyzed glycosylation.
Materials:
-
N-protected 3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)-ribonucleoside (1.0 equiv)
-
1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.2 equiv)
-
Tin(IV) chloride (SnCl₄) (1.2 equiv)
-
1,2-Dichloroethane (anhydrous)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the protected ribonucleoside (1.0 equiv) and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.2 equiv) in anhydrous 1,2-dichloroethane, cool the mixture to 0 °C under an inert atmosphere.
-
Slowly add SnCl₄ (1.2 equiv) to the stirred solution.
-
Maintain the reaction at 0 °C for 1 hour.
-
Allow the reaction to warm to room temperature and continue stirring for 20 hours.
-
Quench the reaction by carefully adding saturated NaHCO₃ solution.
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 2'-O-glycosylated product.
Conclusion and Recommendations
The choice of Lewis acid for the glycosylation of this compound is a critical decision that profoundly impacts the stereochemical outcome and overall success of the synthesis.
-
For the synthesis of β-glycosides , particularly in the context of nucleoside analogues, SnCl₄ has demonstrated the potential for high stereoselectivity and is a strong candidate. [3][4]* TMSOTf is a powerful and versatile catalyst, often employed when high reactivity is required. However, with a non-participating C2-O-benzyl group, it is likely to produce a mixture of anomers, and achieving high stereoselectivity may require careful optimization of reaction conditions. [2]* BF₃·OEt₂ , being a milder Lewis acid, might offer a degree of control but is also likely to yield anomeric mixtures. Its performance will be highly sensitive to the specific acceptor and reaction parameters.
Ultimately, the optimal Lewis acid will depend on the target anomer and the specific glycosyl acceptor. It is highly recommended to perform small-scale screening of these Lewis acids and to carefully analyze the stereochemical outcome by NMR spectroscopy to identify the most suitable conditions for a particular synthetic goal.
References
- Demchenko, A. V. (2008). Stereoselective Glycosylation. In Handbook of Chemical Glycosylation (pp. 1-26). Wiley-VCH Verlag GmbH & Co. KGaA.
- Mukaiyama, T., Ishikawa, T., & Uchiro, H. (1997). Highly Stereoselective Synthesis of 2'-Deoxy-α-ribonucleosides and 2-Deoxy-α-C-ribofuranosides by Remote Stereocontrolled Glycosylation. Chemistry Letters, 26(5), 389-390.
- Mikhailov, S. N., Efimtseva, E. V., Rodionov, A. A., Bobkov, G. V., Kulikova, I. V., & Herdewijn, P. (2007). Synthesis of 2'-O-beta-d-Ribofuranosylnucleosides. Current protocols in nucleic acid chemistry, 27(1), 1-14.
- Buchanan, J. G., Edgar, A. R., & Power, M. J. (1972). Synthesis of 2,3,5-tri-O-benzyl-α-(and β-)-D-ribofuranosylethyne, potential intermediates for the synthesis of C-nucleosides.
-
Wikipedia. (2023, October 27). 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. In Wikipedia. Retrieved from [Link]
- Martin, O. R., Kurz, K. G., & Rao, S. P. (1987). A new, efficient synthesis of methyl 3,5-di-O-benzyl-alpha-D-ribofuranoside and its application to the synthesis of 2'-C-beta-alkoxymethyluridines. The Journal of Organic Chemistry, 52(13), 2922-2924.
- El-Sayed, I., & El-Ashry, E. S. H. (2003). SYNTHESIS OF 2',3,5'-TRI-O-BENZOYL-Β-D RIBONUCLEOSIDES. Nucleosides, Nucleotides and Nucleic Acids, 22(5-8), 1381-1384.
Sources
- 1. EP1260516A1 - Method for producing a beta-D-ribofuranose derivative or an optical isomer thereof - Google Patents [patents.google.com]
- 2. 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose - Wikipedia [en.wikipedia.org]
- 3. Synthesis of 2'-O-beta-d-Ribofuranosylnucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Stereoselectivity in Glycosylation: The Case of 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose
The stereoselective synthesis of glycosidic bonds is a cornerstone of modern glycochemistry, with profound implications for the creation of therapeutics, probes for chemical biology, and functional materials. The anomeric configuration of a glycosidic linkage can dramatically alter the biological activity and physical properties of a molecule. Therefore, controlling the stereochemical outcome of glycosylation reactions is of paramount importance.
This guide provides an in-depth comparison of glycosylation reactions using 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose , a widely used glycosyl donor. We will explore the mechanistic principles governing its stereoselectivity and objectively compare its performance against alternative donors, supported by experimental data and detailed protocols. This analysis is designed to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic strategies.
The Role of the C2-Protecting Group: A Decisive Factor in Stereocontrol
The stereochemical fate of a glycosylation reaction is heavily influenced by the nature of the protecting group at the C2 position of the glycosyl donor.[1][2][3] This substituent, vicinal to the anomeric center, can either be "participating" or "non-participating," a distinction that dictates the reaction mechanism and, consequently, the stereoselectivity.
This compound: The "Non-Participating" Pathway
The subject of our focus, this compound, features a benzyl ether at the C2 position. Benzyl groups are considered "non-participating" because they lack a carbonyl group that can engage in intramolecular nucleophilic attack at the anomeric center.[2]
Upon activation with a Lewis acid (e.g., TMSOTf, BF₃·Et₂O), the anomeric acetate leaving group is expelled, leading to the formation of a planar, resonance-stabilized oxocarbenium ion intermediate.[2] The incoming nucleophile (glycosyl acceptor) can then attack this intermediate from either the α- or β-face. This typically results in a mixture of α- and β-glycosides, with the ratio being sensitive to several factors:
-
The Anomeric Effect: This stereoelectronic preference generally favors the formation of the α-anomer, which is often the thermodynamically more stable product.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability and reactivity of the oxocarbenium ion and the transition states leading to the α- and β-products.
-
Lewis Acid Promoter: The choice and stoichiometry of the Lewis acid can affect reaction rates and the equilibrium between anomers.[4][5]
-
Temperature: Lower temperatures can enhance selectivity by favoring the kinetically controlled product.
While this pathway offers less inherent stereocontrol, it provides access to the 1,2-cis (α-ribofuranosides), which are often challenging to synthesize via other methods.
Alternative Donors: A Comparative Analysis
To fully appreciate the utility of the tribenzylated donor, we must compare it to alternatives that operate via different mechanistic manifolds.
The "Participating" Donor: 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose
A close structural relative, the tribenzoylated ribofuranose donor, provides a stark contrast in stereochemical outcome. The ester-type benzoyl group at C2 is a classic "participating" group.[2][6]
Upon activation, the carbonyl oxygen of the C2-benzoyl group acts as an intramolecular nucleophile, attacking the anomeric center to form a cyclic dioxolanylium ion intermediate.[1] This rigid, bicyclic structure effectively blocks the α-face of the ribose ring. Consequently, the incoming glycosyl acceptor is forced to attack from the β-face in an SN2-like fashion. This mechanism, known as neighboring group participation (NGP) , reliably and almost exclusively yields the 1,2-trans (β-glycoside) product.[7][8][9]
Other Key Glycosyl Donors
-
Glycosyl Halides (e.g., Bromides): These highly reactive donors are classic precursors. Stereoselectivity is highly dependent on reaction conditions. SN2 conditions (e.g., using insoluble silver salts) can favor inversion of the anomeric configuration, while SN1 conditions can lead to mixtures.
-
Thioglycosides: Valued for their stability and tunable reactivity under the "armed-disarmed" principle, thioglycosides are activated by thiophilic promoters.[10] With a non-participating C2-group, they behave similarly to our target donor, proceeding through an oxocarbenium ion and yielding mixtures of anomers.
-
Glycosyl Trichloroacetimidates: These donors are highly reactive under mild acidic conditions.[4][5] Stereoselectivity is often high but depends on the anomeric configuration of the starting imidate and the reaction conditions, with SN2 inversion being a common pathway.
Performance Comparison: A Data-Driven Overview
The following table summarizes the expected performance of this compound in comparison to its benzoylated counterpart, highlighting the decisive role of the C2-protecting group.
| Glycosyl Donor | C2-Protecting Group | Mechanism | Typical Promoter | Predominant Product | Stereoselectivity |
| 1-O-Acetyl-2,3,5-tri-O-benzyl -D-ribofuranose | Benzyl (Non-Participating) | Oxocarbenium Ion | TMSOTf, BF₃·Et₂O | α/β Mixture | Low to Moderate |
| 1-O-Acetyl-2,3,5-tri-O-benzoyl -D-ribofuranose | Benzoyl (Participating) | Neighboring Group Participation | TMSOTf, BF₃·Et₂O | β-Glycoside | High (1,2-trans) |
Visualizing the Mechanistic Dichotomy
The choice between a participating and non-participating group at C2 creates a fundamental split in the reaction pathway, as illustrated below.
Caption: Mechanistic pathways for non-participating vs. participating donors.
Experimental Protocols: A Practical Guide
To provide a self-validating framework, the following are representative, detailed protocols for glycosylation reactions.
Protocol 1: Glycosylation with this compound (α/β-Mixture)
This protocol describes a typical Lewis acid-promoted glycosylation expected to yield a mixture of anomers.
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the glycosyl acceptor (1.0 eq) and this compound (1.2 eq).
-
Solvent Addition: Dissolve the solids in anhydrous dichloromethane (DCM, 0.1 M). Add activated molecular sieves (4 Å) and stir the mixture at room temperature for 30 minutes.
-
Cooling: Cool the reaction mixture to -40 °C using an acetonitrile/dry ice bath.
-
Activation: Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1-0.2 eq, catalyst) dropwise via syringe.
-
Reaction Monitoring: Stir the reaction at -40 °C and monitor its progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding a few drops of triethylamine (Et₃N).
-
Work-up: Allow the mixture to warm to room temperature. Dilute with DCM and filter through a pad of Celite. Wash the filtrate sequentially with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting residue by silica gel column chromatography to separate the α and β anomers.
Protocol 2: Glycosylation with 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose (β-Selective)
This protocol utilizes a donor with a participating group to achieve high β-selectivity.
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere, add the glycosyl acceptor (1.0 eq) and 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose (1.2 eq).
-
Solvent Addition: Dissolve the reactants in anhydrous dichloromethane (DCM, 0.1 M).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Activation: Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.1 eq, promoter) dropwise.
-
Reaction Monitoring: Stir the reaction at 0 °C, allowing it to slowly warm to room temperature. Monitor progress by TLC.
-
Quenching: Once the starting donor is consumed, quench the reaction with triethylamine (Et₃N).
-
Work-up: Dilute the mixture with DCM and wash with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to isolate the pure β-glycoside.
Caption: General experimental workflow for a glycosylation reaction.
Conclusion
The stereoselectivity of glycosylation with D-ribofuranose donors is critically dependent on the choice of the C2-protecting group. This compound , with its non-participating C2-benzyl ether, proceeds through a planar oxocarbenium ion intermediate. This pathway offers a valuable route to 1,2-cis (α) glycosides, which are often thermodynamically favored, but typically provides limited stereocontrol, resulting in anomeric mixtures that require careful optimization of reaction conditions.
In contrast, donors equipped with a C2-participating group, such as 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose , offer a robust and highly reliable method for the synthesis of 1,2-trans (β) glycosides via a neighboring group participation mechanism. The selection between these donors is therefore not a matter of superior or inferior performance, but a strategic choice dictated by the desired stereochemical outcome of the target molecule. A thorough understanding of the underlying mechanistic principles is essential for any researcher venturing into the challenging but rewarding field of oligosaccharide synthesis.
References
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Das, R., & Mukhopadhyay, B. (2017). The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation. Beilstein Journal of Organic Chemistry, 13, 368–393. [Link]
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Beilstein Journals. (n.d.). The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation. Retrieved from [Link]
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Semantic Scholar. (n.d.). The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation. Retrieved from [Link]
-
McKay, M. J., & Taylor, M. S. (2015). Does Neighboring Group Participation by Non-Vicinal Esters Play a Role in Glycosylation Reactions? Effective Probes for the Detection of Bridging Intermediates. The Journal of Organic Chemistry, 80(3), 1748–1760. [Link]
-
Grokipedia. (n.d.). Neighbouring group participation. Retrieved from [Link]
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Polt, R. (n.d.). Minimally competent lewis acids for the synthesis of glycosides. SciTechnol. Retrieved from [Link]
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Taylor, M. S. (2013). Combined Lewis acid and Brønsted acid-mediated reactivity of glycosyl trichloroacetimidate donors. PubMed. [Link]
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Shankar, S. S., & Kumar, P. (2022). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry, 10, 886835. [Link]
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National Center for Biotechnology Information. (2022). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. PubMed Central. [Link]
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A Senior Application Scientist's Guide to the Analytical Characterization of Protected Ribofuranose Intermediates
Introduction: The Critical Role of Ribofuranose Intermediates
In the landscape of modern drug development and synthetic chemistry, protected ribofuranose derivatives are foundational building blocks. They are pivotal intermediates in the synthesis of nucleoside analogues, antiviral agents, and RNA-based therapeutics.[1][2] The precise three-dimensional structure of these molecules, particularly the stereochemistry at the anomeric carbon (C1), profoundly dictates the biological activity and efficacy of the final therapeutic product.[3] An incorrect anomeric configuration can render a potent drug inactive or introduce unforeseen toxicological profiles.
Glycosylation reactions, the cornerstone of nucleoside synthesis, are notoriously complex, often proceeding through fleeting, low-abundance reactive intermediates that are difficult to detect and characterize.[4][5][6][7][8] Therefore, robust analytical methodologies are not merely a quality control checkpoint; they are an indispensable tool for reaction optimization, mechanistic investigation, and ensuring the absolute structural integrity of these high-value intermediates.
This guide provides an in-depth comparison of the primary analytical techniques for characterizing protected ribofuranose intermediates. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, present field-proven protocols, and offer a comparative framework to empower researchers in selecting the most appropriate analytical strategy.
Chapter 1: The Gold Standard—Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful and definitive technique for the complete structural elucidation of ribofuranose intermediates in solution. It provides unambiguous information about the carbon skeleton, the nature and location of protecting groups, and, most critically, the stereochemistry of the furanose ring, including the anomeric configuration.[9][10]
Core Principles & Experimental Causality
The conformation of the five-membered furanose ring is flexible, typically existing in an equilibrium between various "envelope" and "twist" forms.[10] The configuration of substituents and protecting groups heavily influences this equilibrium. The key to NMR analysis lies in measuring the coupling constants (J-values) between adjacent protons (¹H-¹H), which are exquisitely sensitive to the dihedral angle between them, as described by the Karplus equation.
-
Determining Anomeric Configuration (α vs. β): The most critical determination is the stereochemistry at the C1 position. In β-D-ribofuranosides, the H1 and H2 protons are trans to each other.[9][11] This typically results in a small coupling constant (J₁‚₂), often close to 0 Hz, leading to the H1 signal appearing as a singlet or a narrow doublet.[9] Conversely, in α-anomers, H1 and H2 are cis, resulting in a significantly larger J₁‚₂ coupling constant (typically 4-7 Hz). This simple, measurable difference is the bedrock of anomeric assignment.
-
Confirming Ring Structure and Substituents:
-
¹H NMR: Provides information on the number of unique protons and their immediate electronic environment and connectivity through spin-spin coupling.
-
¹³C NMR: Reveals the number of unique carbon atoms and their functional groups (e.g., C=O, C-O, alkyl).
-
2D NMR (COSY, HSQC): These experiments are vital for unambiguously assigning signals. A Correlation Spectroscopy (COSY) experiment maps ¹H-¹H coupling networks, allowing one to "walk" along the proton backbone of the ribose ring. A Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton with its directly attached carbon, confirming the C-H assignments.[12]
-
Comparative NMR Data for Anomer Assignment
The following table summarizes typical ¹H NMR characteristics used to differentiate between α and β anomers of a protected D-ribofuranoside.
| Parameter | β-Anomer (H1/H2 trans) | α-Anomer (H1/H2 cis) | Rationale |
| H1 Signal | Singlet (s) or narrow doublet (d) | Doublet (d) | The dihedral angle between H1 and H2 is ~90°, leading to minimal coupling. |
| J₁‚₂ Coupling | 0 - 2 Hz | 4 - 7 Hz | Reflects the trans vs. cis relationship between H1 and H2 protons. |
| H1 Chemical Shift | Typically upfield relative to α-anomer | Typically downfield relative to β-anomer | The anomeric proton in the α-configuration is axial-like and often more deshielded. |
Experimental Protocol: ¹H NMR Analysis
Objective: To determine the anomeric configuration and confirm the structure of a purified, protected ribofuranose intermediate.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified, dry intermediate.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is common for protected, non-polar compounds.
-
Ensure the sample is fully dissolved. If not, sonication may be required.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
-
-
Instrument Setup & Data Acquisition:
-
Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.[9]
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.
-
Acquire a standard ¹H NMR spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
-
Data Analysis:
-
Integrate all signals to determine the relative ratios of protons.
-
Identify the anomeric proton (H1) signal, which is typically the most downfield signal in the carbohydrate region (around 4.5-6.0 ppm) due to its attachment to two oxygen atoms.
-
Carefully analyze the multiplicity (splitting pattern) of the H1 signal and measure the J₁‚₂ coupling constant to assign the anomeric configuration as described in the table above.
-
Assign the remaining protons of the ribofuranose ring and protecting groups based on their chemical shifts, integrations, and coupling patterns, using 2D NMR data (COSY, HSQC) for confirmation if necessary.
-
Visualization: NMR Characterization Workflow
Caption: Workflow for structural elucidation using NMR spectroscopy.
Chapter 2: Mass Spectrometry (MS) for Molecular Weight and Integrity
While NMR excels at detailed structural and stereochemical analysis, mass spectrometry is unparalleled for its sensitivity and its ability to provide rapid, accurate molecular weight information. For protected ribofuranose intermediates, MS serves as a crucial confirmation of synthetic success and a tool for identifying impurities.
Core Principles & Experimental Causality
The primary challenge in analyzing protected carbohydrates is their potential thermal lability and non-volatility. Therefore, soft ionization techniques are required to generate gas-phase ions without causing significant fragmentation.
-
Electrospray Ionization (ESI): Ideal for intermediates that are soluble in polar organic solvents (e.g., methanol, acetonitrile). ESI generates protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or potassium [M+K]⁺. It is easily coupled with liquid chromatography (LC-MS) for online analysis of reaction mixtures.[13]
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): A solid-state technique where the analyte is co-crystallized with a UV-absorbing matrix. A laser pulse desorbs and ionizes the analyte, typically forming singly charged ions. MALDI is highly tolerant of salts and buffers but is generally an offline technique.
-
High-Resolution Mass Spectrometry (HRMS): Instruments like Time-of-Flight (TOF) or Orbitrap analyzers provide highly accurate mass measurements (typically <5 ppm error). This allows for the confident determination of the elemental composition of the intermediate, distinguishing it from impurities with very similar nominal masses.
Comparative Guide to Ionization Techniques
| Technique | Principle | Typical Ions | Advantages | Disadvantages |
| ESI | Ionization from charged droplets | [M+H]⁺, [M+Na]⁺ | Easily coupled to HPLC; good for moderately polar molecules; soft ionization. | Susceptible to ion suppression from salts. |
| MALDI | Laser desorption from a matrix | [M+H]⁺, [M+Na]⁺, [M+K]⁺ | High salt tolerance; good for complex mixtures; very soft ionization. | Generally offline; requires matrix optimization. |
| GC-MS (EI) | Electron Impact on volatile analytes | M⁺• and extensive fragments | Provides reproducible fragmentation patterns for library matching. | Requires derivatization to increase volatility; harsh ionization destroys molecular ion.[14] |
Experimental Protocol: ESI-MS Analysis
Objective: To confirm the molecular weight and elemental composition of a protected ribofuranose intermediate.
-
Sample Preparation:
-
Prepare a stock solution of the sample at ~1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Create a dilute solution for infusion by taking an aliquot of the stock solution and diluting it to a final concentration of 1-10 µg/mL in a 50:50 mixture of acetonitrile and water, often with 0.1% formic acid to promote protonation.
-
-
Instrument Setup & Data Acquisition:
-
Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source.
-
Calibrate the instrument immediately before analysis to ensure high mass accuracy.
-
Infuse the sample directly into the source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode over a relevant m/z range. Optimize source parameters (e.g., capillary voltage, gas flow) to maximize the signal of the ion of interest.
-
-
Data Analysis:
-
Identify the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺).
-
Compare the measured accurate mass to the theoretical exact mass calculated for the expected elemental formula. The mass error should be less than 5 ppm.
-
Analyze the isotopic pattern of the molecular ion peak to further confirm the elemental composition.
-
Chapter 3: Chromatographic Methods for Purity and Purification
Chromatography is the workhorse for both the purification of protected ribofuranose intermediates from reaction mixtures and the assessment of their purity.[15][16] The choice of chromatographic method is dictated by the polarity of the intermediate, which is determined by the protecting groups used.
Core Principles & Experimental Causality
-
Normal-Phase Chromatography (NPC): Utilizes a polar stationary phase (typically silica gel) and a non-polar mobile phase (e.g., hexanes/ethyl acetate). This method is excellent for separating compounds with different polarities. However, unprotected or partially protected sugars, being highly polar, may bind irreversibly to the silica.[15]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Employs a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[17] Since protecting groups like acetyl, benzyl, or silyl ethers are hydrophobic, they increase the non-polar character of the ribofuranose derivative, making RP-HPLC an ideal choice for both analysis and purification.[15] Purity levels of ≥99.5% are achievable with careful method development.[15]
Comparative Guide to Chromatographic Techniques
| Technique | Stationary Phase | Mobile Phase | Best Suited For | Key Considerations |
| Flash (NPC) | Silica Gel (Polar) | Hexane/EtOAc (Non-polar) | Preparative scale purification of fully protected, non-polar intermediates. | Poor resolution for closely related isomers; not quantitative. |
| RP-HPLC | C18, C8 (Non-polar) | Water/ACN (Polar) | High-resolution purity analysis and purification of protected intermediates.[18] | Requires analyte to be soluble in the mobile phase to avoid on-column precipitation.[15] |
| HPAEC-PAD | Anion Exchange | Aqueous NaOH | Analysis of unprotected, highly polar carbohydrates. | Not suitable for protected, non-polar intermediates. |
Experimental Protocol: RP-HPLC Purity Analysis
Objective: To determine the purity of a protected ribofuranose intermediate and identify any related impurities.
-
Sample Preparation:
-
Accurately prepare a sample solution at a concentration of approximately 1 mg/mL in a solvent that is miscible with the mobile phase (e.g., acetonitrile or a 50:50 mixture of acetonitrile/water).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Instrument Setup & Method Development:
-
Use an HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Set the detector wavelength based on the chromophore of the protecting groups (e.g., ~254 nm for benzoyl or phenyl groups). If no strong chromophore is present, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can be used.
-
Develop a gradient elution method, typically starting with a higher percentage of water and ramping to a higher percentage of acetonitrile or methanol. A typical gradient might be 5% to 95% acetonitrile over 20 minutes.
-
Set the column temperature (e.g., 30 °C) and flow rate (e.g., 1.0 mL/min).
-
-
Data Analysis:
-
Inject the sample and record the chromatogram.
-
Integrate the area of all peaks detected.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
If coupled to a mass spectrometer (LC-MS), identify the molecular weights of impurity peaks to hypothesize their structures (e.g., starting material, deprotected species, or isomers).
-
Visualization: Logic for Method Selection
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion: An Integrated Approach
No single analytical technique is sufficient for the complete and confident characterization of protected ribofuranose intermediates. A robust, self-validating analytical workflow relies on the synergistic use of multiple orthogonal methods. NMR spectroscopy stands as the definitive tool for structural and stereochemical assignment. High-resolution mass spectrometry provides indispensable confirmation of molecular weight and elemental composition with exceptional sensitivity. Finally, chromatographic techniques, particularly RP-HPLC, are essential for isolating these intermediates and quantifying their purity with high accuracy. By integrating these methods, researchers and drug development professionals can ensure the quality, safety, and efficacy of the vital medicines derived from these complex synthetic building blocks.
References
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Detection and Characterization of Rapidly Equilibrating Glycosylation Reaction Intermediates Using Exchange NMR. Journal of the American Chemical Society. [Link]
-
Characterization of Elusive Reaction Intermediates Using Infrared Ion Spectroscopy: Application to the Experimental Characterization of Glycosyl Cations. Accounts of Chemical Research. [Link]
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Configuration of the Glycoside (Anomeric) Center. Bio-organicheskaia khimiia. [Link]
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Detection and Characterization of Rapidly Equilibrating Glycosylation Reaction Intermediates Using Exchange NMR. ChemRxiv. [Link]
-
Detection and Characterization of Rapidly Equilibrating Glycosylation Reaction Intermediates Using Exchange NMR. PubMed Central. [Link]
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Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates. PubMed Central. [Link]
-
Computational and experimental studies of reactive intermediates in glycosylation reactions. Scholarly Publications Leiden University. [Link]
-
On the prebiotic selection of nucleotide anomers: A computational study. PubMed Central. [Link]
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Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. National Institutes of Health. [Link]
-
Sugar Analysis Using Chromatography. News-Medical.Net. [Link]
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Role of chromatography in the analysis of sugars, carboxylic acids and amino acids in food. Journal of Chromatography A. [Link]
-
D-Ribofuranose | C5H10O5. PubChem. [Link]
-
Your Essential Guide to Sugar Analysis with Liquid Chromatography. Waters Corporation. [Link]
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Characteristic 1 H NMR spectra of β-D-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. RSC Publishing. [Link]
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Pyranose and furanose form of D-ribose. YouTube. [Link]
-
The Determination of Sugars by Chromatographic Method. Neliti. [Link]
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Comprehensive Analysis of Methyl-β-D-ribofuranoside: A Multifaceted Spectroscopic and Theoretical Approach. The Journal of Physical Chemistry A. [Link]
-
Synthesis and Characterization of Authentic Standards for the Analysis of Ribofuranose-Containing Carbohydrates by the Reductive-Cleavage Method. PubMed. [Link]
-
Stabilisation of ribofuranose by a mineral surface. ResearchGate. [Link]
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SUPPORTING INFORMATION for Characteristic 1H NMR spectra of β-D-ribofuranosides and ribonucleosides. The Royal Society of Chemistry. [Link]
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Analysis and purification of synthetic nucleic acids using HPLC. PubMed. [Link]
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Partial 1H NMR analysis of the effect of exposing ribose (ribo-11) to... ResearchGate. [Link]
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Synthesis and analysis of RNA containing 6-trifluoromethylpurine ribonucleoside. PubMed. [Link]
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Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. imre-blank.com. [Link]
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Exploring the Emergence of RNA Nucleosides and Nucleotides on the Early Earth. MDPI. [Link]
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Comprehensive Impurity Profiling of mRNA: Evaluating Current Technologies and Advanced Analytical Techniques. National Institutes of Health. [Link]
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An Improved Route to 1,2-dideoxy-beta-1-phenyl-D-ribofuranose. PubMed. [Link]
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Enantiomeric purity of synthetic therapeutic peptides: A review. PubMed. [Link]
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Straightforward Synthesis of the Poly(ADP-ribose) Branched Core Structure. PubMed Central. [Link]
-
(PDF) Analytical Techniques for Scientists. ResearchGate. [Link]
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A Comparative Guide to the Synthesis of 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose: A Key Intermediate in Nucleoside Chemistry
In the field of medicinal chemistry and drug development, the synthesis of nucleoside analogues is a cornerstone for the discovery of novel antiviral and anticancer agents. A critical starting material for many of these synthetic endeavors is 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose. This guide provides an in-depth comparison of two prominent synthetic routes to this key intermediate, offering researchers the experimental details and critical analysis necessary to select the most suitable method for their laboratory scale and objectives.
The benzyl protecting groups offer stability under a range of reaction conditions, while the anomeric acetate serves as an effective leaving group for subsequent glycosylation reactions. The choice of synthetic route to this valuable building block can significantly impact overall yield, scalability, and resource allocation. Herein, we compare a classical multi-step protection strategy with a more contemporary approach utilizing an allyl glycoside intermediate.
Route 1: The Classical Protection Strategy via Methyl Glycoside
This long-established route begins with the protection of the anomeric position of D-ribose as a methyl glycoside. This is followed by the benzylation of the remaining free hydroxyl groups. Subsequent selective deprotection of the anomeric methyl group reveals the hemiacetal, which is then acetylated to yield the final product.
Causality of Experimental Choices:
-
Anomeric Protection: The initial formation of the methyl glycoside serves to lock the furanose ring structure and protect the most reactive hydroxyl group from participating in the subsequent benzylation step. The use of methanolic HCl is a straightforward and cost-effective method for this transformation.
-
Benzylation: The Williamson ether synthesis, employing a strong base like sodium hydride (NaH) to deprotonate the hydroxyl groups followed by reaction with benzyl bromide, is a robust and high-yielding method for installing the stable benzyl ethers.[1]
-
Selective Deprotection: Acid-catalyzed hydrolysis is employed to cleave the anomeric methyl ether preferentially over the more stable benzyl ethers, liberating the anomeric hydroxyl group.
-
Final Acetylation: The use of acetic anhydride with a pyridine base is a standard and highly efficient method for the acetylation of alcohols, providing the desired anomeric acetate.[2]
Experimental Protocol:
Step 1: Synthesis of Methyl D-Ribofuranoside
-
Suspend D-ribose (1 equiv.) in anhydrous methanol.
-
Cool the mixture to 0 °C and bubble dry HCl gas through the suspension or add acetyl chloride dropwise until the solution is saturated.
-
Allow the reaction to stir at room temperature until the D-ribose has completely dissolved and TLC analysis indicates the formation of the methyl ribofuranoside.
-
Neutralize the reaction with a solid base (e.g., sodium bicarbonate or an ion-exchange resin).
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude methyl D-ribofuranoside as a syrup, which is typically used in the next step without further purification.
Step 2: Synthesis of Methyl 2,3,5-tri-O-benzyl-D-ribofuranoside
-
Dissolve the crude methyl D-ribofuranoside (1 equiv.) in anhydrous N,N-dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 3.5 equiv.) portion-wise under an inert atmosphere (e.g., argon or nitrogen).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the reaction back to 0 °C and add benzyl bromide (BnBr, 3.5 equiv.) dropwise.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction by the slow addition of methanol, followed by water.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield methyl 2,3,5-tri-O-benzyl-D-ribofuranoside.
Step 3: Synthesis of 2,3,5-tri-O-benzyl-D-ribofuranose
-
Dissolve methyl 2,3,5-tri-O-benzyl-D-ribofuranoside (1 equiv.) in a mixture of acetic acid and water.
-
Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.
-
Heat the reaction mixture at reflux and monitor the progress by TLC.
-
Upon completion, cool the mixture and neutralize the acid with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent like ethyl acetate.
-
The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude hemiacetal, 2,3,5-tri-O-benzyl-D-ribofuranose, which is often used directly in the next step.
Step 4: Synthesis of this compound
-
Dissolve the crude 2,3,5-tri-O-benzyl-D-ribofuranose (1 equiv.) in a mixture of anhydrous pyridine and acetic anhydride.
-
Stir the reaction at room temperature until TLC analysis shows complete consumption of the starting material.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
The organic layer is washed sequentially with cold dilute HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting syrup by silica gel column chromatography to afford this compound.
Visualization of the Classical Protection Strategy:
Caption: Workflow for the Classical Protection Strategy.
Route 2: The Allyl Glycoside Strategy
This alternative route utilizes an allyl group for the initial anomeric protection. Following benzylation, the allyl group is isomerized to a prop-1-enyl ether, which can be cleaved under mild acidic conditions to furnish the hemiacetal. This approach avoids the potentially harsh conditions required for the hydrolysis of the methyl glycoside.
Causality of Experimental Choices:
-
Allyl Glycoside Formation: The reaction of D-ribose with allyl alcohol under acidic catalysis provides the anomeric protection. The allyl group is stable to the subsequent benzylation conditions.
-
Isomerization: The isomerization of the allyl ether to the more reactive prop-1-enyl ether is typically achieved using a transition metal catalyst, such as a rhodium or palladium complex, or a strong base like potassium tert-butoxide.
-
Mild Deprotection: The prop-1-enyl ether is readily cleaved under mild acidic conditions, which can offer better compatibility with sensitive functional groups compared to the hydrolysis of a methyl glycoside.[3]
Experimental Protocol:
Step 1: Synthesis of Allyl D-Ribofuranoside
-
Follow a similar procedure to the formation of the methyl glycoside, substituting allyl alcohol for methanol.
Step 2: Synthesis of Allyl 2,3,5-tri-O-benzyl-D-ribofuranoside
-
This step is analogous to the benzylation in Route 1, using allyl D-ribofuranoside as the starting material. A yield of around 93% has been reported for this step.[3]
Step 3: Isomerization to Prop-1-enyl 2,3,5-tri-O-benzyl-D-ribofuranoside
-
Dissolve allyl 2,3,5-tri-O-benzyl-D-ribofuranoside (1 equiv.) in a suitable solvent (e.g., ethanol/benzene/water).
-
Add a catalytic amount of tris(triphenylphosphine)rhodium(I) chloride (Wilkinson's catalyst).
-
Heat the mixture at reflux until the isomerization is complete as monitored by TLC.
-
Cool the reaction and remove the solvent under reduced pressure. The crude product can often be used in the next step without extensive purification.
Step 4: Synthesis of 2,3,5-tri-O-benzyl-D-ribofuranose
-
Dissolve the crude prop-1-enyl glycoside in a mixture of acetone and water.
-
Add a catalytic amount of a mild acid, such as pyridinium p-toluenesulfonate (PPTS) or a mercury(II) salt (e.g., HgCl₂/HgO).
-
Stir the reaction at room temperature until the cleavage is complete.
-
Work up the reaction by neutralizing the acid, removing the solvent, and extracting the product.
Step 5: Synthesis of this compound
-
This final acetylation step is identical to that described in Route 1.
Visualization of the Allyl Glycoside Strategy:
Caption: Workflow for the Allyl Glycoside Strategy.
Comparative Analysis
| Parameter | Route 1: Classical Protection | Route 2: Allyl Glycoside |
| Number of Steps | 4 | 5 |
| Overall Yield | Reported to be around 52% from D-ribose[3] | Potentially higher due to milder deprotection |
| Key Reagents | Methanol, NaH, BnBr, Strong Acid | Allyl Alcohol, NaH, BnBr, Isomerization Catalyst, Mild Acid |
| Cost-Effectiveness | Generally high due to common reagents | May be higher due to the cost of the isomerization catalyst |
| Scalability | Well-established and scalable | May require optimization for large-scale isomerization |
| Safety Considerations | Use of NaH (flammable solid) and strong acids | Use of NaH and potentially toxic heavy metal catalysts for deprotection |
| Advantages | Utilizes common and inexpensive reagents. | Milder conditions for anomeric deprotection, potentially leading to higher yields and cleaner reactions. |
| Disadvantages | The hydrolysis of the methyl glycoside can be harsh and may lead to side products. | An additional isomerization step is required. The cost and handling of the isomerization catalyst can be a drawback. |
Conclusion
Both synthetic routes offer viable pathways to this compound. The Classical Protection Strategy is a robust and well-trodden path that relies on readily available and cost-effective reagents. Its main drawback lies in the potentially harsh acidic hydrolysis of the methyl glycoside, which may impact the overall yield.
The Allyl Glycoside Strategy , while involving an additional step, provides a milder alternative for the crucial anomeric deprotection. This can lead to cleaner reactions and potentially higher overall yields, making it an attractive option for the synthesis of sensitive or complex target molecules. The choice between these two routes will ultimately depend on the specific requirements of the research project, including scale, budget, and the availability of specialized catalysts.
References
-
Finch, P., Iskander, G. M., & Siriwardena, A. H. (1991). Convenient syntheses of 2,3,5-tri-O-benzyl-arabino- and -ribofuranoses via their ally1 glycosides. Carbohydrate Research, 210, 319-325. [Link]
-
Wikipedia contributors. (2023, April 29). 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]
-
Fletcher Jr, H. G. (1954). New Benzoyl Derivatives of D-Ribofuranose and aldehydo-D-Ribose. The Preparation of Crystalline 2,3,5-Tri-O-benzoyl-β-D-ribose from D-Ribose. Journal of the American Chemical Society, 76(3), 769–772. [Link]
-
GlycoPOD. (2021). Benzylation of hydroxyl groups by Williamson reaction. In Glycoscience Protocols. National Center for Biotechnology Information. [Link]
-
GlycoPOD. (2021). O-Acetylation using acetic anhydride in pyridine. In Glycoscience Protocols. National Center for Biotechnology Information. [Link]
Sources
A Comparative Guide to the Spectroscopic Data of Protected Ribofuranose Derivatives for Drug Development
For researchers, scientists, and professionals in drug development, the precise characterization of synthetic intermediates is paramount. 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose is a key building block in the synthesis of various nucleoside analogues, which are the cornerstones of many antiviral and anticancer therapies. Its purity and structural integrity, confirmed through rigorous spectroscopic analysis, directly impact the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient.
This guide provides a comprehensive overview of the expected spectroscopic data for this compound and compares it with alternative protected ribofuranose derivatives. While detailed, publicly available spectra for the title compound are limited, we will leverage the extensive data available for its close analogue, 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose, as a primary reference. This comparative approach will equip you with the necessary tools to interpret and validate the structures of these critical synthetic intermediates.
The Importance of Protecting Groups in Nucleoside Synthesis
In the multi-step synthesis of nucleosides, protecting groups are essential to mask the reactive hydroxyl groups of the ribose sugar, allowing for selective modification at the anomeric (C1) position. The choice of protecting group influences the solubility, reactivity, and stability of the intermediate, as well as the conditions required for its eventual removal. Benzyl and benzoyl ethers are common choices, offering good stability under a range of reaction conditions.
Spectroscopic Characterization: A Multi-faceted Approach
A combination of spectroscopic techniques is employed to unambiguously determine the structure and purity of protected ribofuranose derivatives. Each technique provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR are essential.
Proton NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
Carbon-13 NMR reveals the number of chemically distinct carbon atoms in a molecule and their electronic environment.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and can offer clues about its structure through fragmentation patterns.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.
Spectroscopic Data of 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose (A Key Comparative Analyte)
Due to the limited availability of public data for the benzyl-protected title compound, we will first examine the well-documented spectroscopic data for 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose[1][2]. This compound is a widely used intermediate in nucleoside synthesis and serves as an excellent model for understanding the spectroscopic features of protected ribofuranoses[1].
Table 1: ¹H NMR Data for 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (in CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 8.08 - 7.34 | m | Aromatic protons |
| 6.44 | s | H-1 |
| 5.92 | t | H-3 |
| 5.80 | t | H-2 |
| 4.79 | m | H-4 |
| 4.52 | m | H-5, H-5' |
| 2.00 | s | Acetyl CH₃ |
Data sourced from ChemicalBook
Interpretation of the ¹H NMR Spectrum:
-
The complex multiplet in the aromatic region (7.34-8.08 ppm) corresponds to the protons of the three benzoyl protecting groups.
-
The singlet at 6.44 ppm is characteristic of the anomeric proton (H-1) in the β-configuration. Its downfield shift is due to the deshielding effect of the adjacent oxygen atoms of the furanose ring and the acetyl group.
-
The signals for the other ring protons (H-2, H-3, and H-4) appear between 4.79 and 5.92 ppm. Their specific chemical shifts and coupling patterns are indicative of the furanose ring conformation.
-
The multiplet at 4.52 ppm corresponds to the two diastereotopic protons at the C-5 position.
-
The sharp singlet at 2.00 ppm is readily assigned to the three equivalent protons of the acetyl group at the anomeric position.
Table 2: Mass Spectrometry Data for 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose
| m/z | Interpretation |
| 504.14 | [M]⁺ (Molecular Ion) |
| 445 | [M - OAc]⁺ |
| 105 | [PhCO]⁺ (Benzoyl cation) - Base Peak |
| 43 | [CH₃CO]⁺ (Acetyl cation) |
Data interpreted from various sources indicating a molecular weight of 504.49 g/mol .[2][3][4]
Interpretation of the Mass Spectrum:
-
The molecular ion peak at m/z 504.14 confirms the molecular formula C₂₈H₂₄O₉.
-
The prominent peak at m/z 105, often the base peak, is characteristic of the benzoyl cation, confirming the presence of benzoyl protecting groups.
-
The peak at m/z 43 corresponds to the acetyl cation.
Table 3: IR Spectroscopy Data for 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose
| Wavenumber (cm⁻¹) | Functional Group |
| ~3070 | Aromatic C-H stretch |
| ~2950 | Aliphatic C-H stretch |
| ~1725 | C=O stretch (ester) |
| ~1600, 1450 | C=C stretch (aromatic) |
| ~1270, 1100 | C-O stretch (ester) |
Expected vibrational frequencies based on functional groups present.
Interpretation of the IR Spectrum:
-
The strong absorption band around 1725 cm⁻¹ is indicative of the carbonyl stretching of the ester functional groups (both acetate and benzoates).
-
The bands in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the aromatic rings of the benzoyl groups.
-
The C-O stretching vibrations of the esters and the ether linkage in the furanose ring appear in the fingerprint region between 1270 and 1100 cm⁻¹.
Comparative Analysis with this compound
¹H NMR:
-
Aromatic Region: The benzoyl derivative shows complex multiplets for the aromatic protons due to the influence of the electron-withdrawing carbonyl group. In contrast, the benzyl derivative would exhibit sharper signals for the aromatic protons of the benzyl groups, typically between 7.2 and 7.4 ppm.
-
Benzyl Protons: A key distinguishing feature would be the appearance of signals for the benzylic methylene protons (-CH₂-Ph) in the benzyl derivative, typically as singlets or AB quartets in the region of 4.5-5.0 ppm.
-
Ring Protons: The chemical shifts of the ribofuranose ring protons would also differ due to the change in the electronic environment from benzoyl (electron-withdrawing) to benzyl (less electron-withdrawing) protecting groups.
¹³C NMR:
-
Carbonyl Carbons: The most significant difference would be the absence of the ester carbonyl carbon signals (around 165-170 ppm) from the benzoyl groups in the benzyl derivative.
-
Benzylic Carbons: The benzyl derivative would show a characteristic signal for the benzylic carbons (-CH₂-Ph) around 70-80 ppm.
Mass Spectrometry:
-
Molecular Ion: The molecular weight of this compound is 462.53 g/mol [5], which would be reflected in its mass spectrum.
-
Fragmentation: The base peak would likely be at m/z 91, corresponding to the tropylium cation ([C₇H₇]⁺), a hallmark of benzyl groups.
IR Spectroscopy:
-
Carbonyl Stretch: The IR spectrum of the benzyl derivative would show a single strong C=O stretching band for the acetyl group (around 1740 cm⁻¹), unlike the broader or multiple C=O bands in the benzoyl analogue.
-
Aromatic C-H Bending: The out-of-plane C-H bending vibrations for the monosubstituted benzene rings of the benzyl groups would be observed in the 690-770 cm⁻¹ region.
Comparison with Other Protecting Group Strategies
Beyond benzyl and benzoyl ethers, other protecting groups are also employed in ribofuranose chemistry.
Silyl Ethers (e.g., TBDMS):
-
¹H NMR: Characterized by the appearance of high-field signals for the silyl methyl groups (typically between 0.0 and 0.2 ppm) and the tert-butyl protons (around 0.9 ppm).
-
¹³C NMR: Signals for the silyl methyl and tert-butyl carbons would be observed at high field.
-
Advantages: Easily introduced and removed under mild conditions.
-
Disadvantages: Can be labile to acidic conditions and may migrate between adjacent hydroxyl groups.
Acetals (e.g., Isopropylidene):
-
¹H NMR: The isopropylidene group gives rise to two distinct singlets for the diastereotopic methyl groups, typically in the range of 1.3-1.6 ppm[6].
-
¹³C NMR: A signal for the quaternary acetal carbon appears around 112 ppm, with the two methyl carbons resonating at approximately 25 and 27 ppm[6].
-
Advantages: Useful for protecting cis-diols, such as the 2,3-hydroxyls of ribofuranose, in a single step.
-
Disadvantages: Requires acidic conditions for both introduction and removal, which may not be compatible with other functional groups.
Experimental Protocol for NMR Analysis of Protected Ribofuranose Derivatives
The following is a generalized protocol for acquiring high-quality NMR data for compounds such as this compound.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the dried sample.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to ensure good solubility and to avoid overlapping signals with the analyte.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0 ppm).
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Optimize the spectral width to encompass all expected proton signals (typically 0-10 ppm for these compounds).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate all signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Consider performing a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Experiments (for complex structures):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and identify adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular framework.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a protected ribofuranose derivative.
Caption: Workflow for Spectroscopic Characterization.
Conclusion
The comprehensive spectroscopic analysis of this compound and its analogues is a critical step in ensuring the quality and success of nucleoside synthesis in drug development. While direct spectral data for the title compound may be sparse in the public domain, a thorough understanding of the expected spectral features, gained through comparison with well-characterized analogues like the benzoyl-protected derivative, provides a robust framework for structural verification. By employing a multi-technique approach encompassing ¹H and ¹³C NMR, mass spectrometry, and IR spectroscopy, researchers can confidently elucidate the structure of these vital synthetic intermediates, paving the way for the development of novel therapeutics.
References
-
Bubb, W. A. (2003). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Concepts in Magnetic Resonance Part A, 19A(1), 1–19. [Link]
-
Walczak, M. A., & Wicha, J. (2022). Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. RSC Advances, 12(35), 22865–22874. [Link]
-
Wikipedia. (2023, September 27). 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. In Wikipedia. [Link]
-
Henan Dingxin Pharmaceutical Technology Co., Ltd. (n.d.). 1-O-Acetyl-2,3,5-Tri-O-Benzoyl-B-D-Ribose. Retrieved from [Link]
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- 4. 1-O-Acetyl-2,3,5-Tri-O-Benzoyl-B-D-Ribose-Sugar series-PRODUCT-Henan Dingxin Pharmaceutical Technology Co., Ltd [en.dingxinpharma.com]
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- 6. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose
As researchers and drug development professionals, our responsibility extends beyond synthesis and discovery to the complete lifecycle of the chemicals we handle. The proper disposal of laboratory waste is not merely a regulatory hurdle; it is a cornerstone of a safe, sustainable, and professional laboratory environment. This guide provides a detailed, scientifically-grounded framework for the disposal of 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose, a common protected ribose derivative used in nucleoside synthesis.[1] The procedures outlined here are designed to ensure safety, compliance, and environmental stewardship.
Core Principle: Risk Assessment and Waste Classification
Before any disposal action is taken, a thorough understanding of the compound's properties is essential. This initial assessment dictates every subsequent step. While some Safety Data Sheets (SDS) for analogous compounds may not list immediate, acute hazards under OSHA, the complex structure and the presence of benzyl ether moieties necessitate a cautious and prudent approach.[2][3] The toxicological properties of many specialized research chemicals are not fully investigated, making it imperative to treat them as potentially hazardous.
The fundamental principle of chemical waste management is that This compound and materials contaminated with it must be disposed of as regulated chemical waste. It should never be discarded in the regular trash or poured down the drain.[4][5]
Chemical Profile & Safety Data Summary
| Property | Value | Source & Rationale |
| CAS Number | 58381-23-0 | [1][6] Unique identifier for the specific chemical substance. |
| Molecular Formula | C₂₈H₃₀O₆ | [1] Defines the elemental composition of the molecule. |
| Molecular Weight | 462.5 g/mol | [1] Relevant for quantifying waste and for safety calculations. |
| Physical State | Solid or powder. | [1] Dictates handling procedures for spills and bulk disposal. |
| Solubility | Soluble in water and organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO). | [1] Crucial for determining the correct liquid waste stream and for decontamination procedures. |
| Primary Hazards | While not fully investigated, handle with caution. Benzyl ethers as a class require avoidance of skin/eye contact and inhalation.[3][7] Incompatible with strong oxidizing agents.[2] | The precautionary principle applies; treat as hazardous chemical waste. Segregation from incompatible materials is critical to prevent dangerous reactions. |
The Disposal Workflow: A Decision-Based Approach
The disposal process begins at the point of generation. The physical form of the waste—solid, liquid, or contaminated item—determines the appropriate collection stream. All streams ultimately lead to collection by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.
Caption: Decision workflow for segregating waste containing this compound.
Detailed Disposal Protocols
Adherence to standardized protocols is essential for ensuring that waste is handled safely and is acceptable for collection.
Protocol 1: Disposal of Solid Waste
This protocol applies to unused or excess solid this compound, as well as disposable items heavily contaminated with the solid (e.g., weigh boats, contaminated paper).
-
Designate a Container: Use a clean, dry, wide-mouth container made of a compatible material (e.g., HDPE or glass) with a secure, screw-top lid.
-
Transfer Waste: Carefully transfer the solid waste into the designated container. Use a fume hood to minimize inhalation risk.
-
Labeling: Affix a hazardous waste label immediately. The label must include:
-
The full chemical name: "this compound" (no formulas or abbreviations).[8]
-
The approximate quantity or percentage.
-
The date accumulation started.
-
Your name, lab number, and contact information.
-
-
Storage: Keep the container sealed at all times, except when adding waste. Store it in your lab's designated Satellite Accumulation Area (SAA).[9]
Protocol 2: Disposal of Liquid Waste
This protocol applies to solutions containing the compound, such as mother liquors from crystallization, reaction mixtures, or chromatography fractions.
-
Segregation is Key: The most critical step is to segregate waste based on the solvent. Mixing incompatible waste streams is a severe safety hazard.
-
Halogenated Waste: If the solvent is halogenated (e.g., Dichloromethane), collect the waste in a designated "Halogenated Organic Waste" container.
-
Non-Halogenated Waste: If the solvent is non-halogenated (e.g., DMF, DMSO, Ethyl Acetate), collect it in a "Non-Halogenated Organic Waste" container.
-
-
Container and Labeling: Use a designated, properly vented, and compatible solvent waste container. Ensure the container is labeled with the full names and approximate percentages of all chemical components, including the title compound and all solvents.[5][8]
-
Storage: Keep the liquid waste container sealed and within secondary containment (e.g., a plastic tub) to contain potential leaks. Store it in your SAA away from acids, bases, and oxidizers.[5][9]
Protocol 3: Disposal of Contaminated Labware & Personal Protective Equipment (PPE)
This protocol covers items with trace or minor contamination.
-
Disposable Items: Gloves, bench paper, pipette tips, and other disposable items with incidental contamination should be collected in a designated solid waste bag or container clearly labeled "Hazardous Chemical Waste."
-
Reusable Glassware:
-
Perform an initial rinse with a small amount of a suitable organic solvent (e.g., acetone or ethyl acetate).
-
Crucially, this first rinseate must be collected and disposed of as liquid hazardous waste according to Protocol 2.[5]
-
Subsequent rinses can typically be performed as part of a standard glassware washing procedure, but consult your institutional policy.
-
Decontamination of Empty Product Containers
An "empty" container that once held a chemical is not considered regular trash until properly decontaminated. The EPA has strict guidelines for this process.[8]
-
Triple Rinse: Rinse the container a minimum of three times with a solvent capable of dissolving the compound (e.g., acetone).
-
Collect Rinseate: The first rinseate must be collected and disposed of as hazardous liquid waste.[5][8] Subsequent rinseates may also require collection depending on local regulations.
-
Air Dry: Allow the rinsed container to air dry completely in a fume hood.
-
Deface Label: Completely remove or obliterate the original manufacturer's label. This prevents confusion and ensures waste handlers do not mistake it for a full container.[5]
-
Final Disposal: Once clean, dry, and defaced, the container can be disposed of in the appropriate receptacle for broken glass or regular trash, as per your institution's policy.
By integrating these scientifically sound and procedurally robust disposal practices into your daily workflow, you contribute to a culture of safety and professionalism. Always remember that your local EHS office is your primary resource for specific questions regarding waste disposal at your institution.
References
-
This compound, Purity ≥95% . CD BioGlyco. [Link]
-
1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose . PubChem, National Institutes of Health. [Link]
-
benzyl chloromethyl ether . Organic Syntheses Procedure. [Link]
-
Laboratory Safety Guidelines . Institute for Molecular Biology & Biophysics. [Link]
-
Chemical Waste Disposal Guidelines . Emory University, Department of Chemistry. [Link]
-
This compound . Pharmaffiliates. [Link]
-
Benzyl Ethers - Protecting Groups . Organic Chemistry Portal. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]
-
Hazardous Waste and Disposal Considerations . American Chemical Society. [Link]
-
Hazardous Waste Disposal Guide . Northwestern University, Research Safety. [Link]
-
Hazardous Waste Disposal Guide . Dartmouth College, Environmental Health and Safety. [Link]
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Personal protective equipment for handling 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose
An Expert Guide to Personal Protective Equipment for Handling 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose
As a key intermediate in the synthesis of novel nucleosides and other complex biomolecules, this compound is a compound frequently encountered by researchers in drug development and organic synthesis.[1] While it may not be classified as acutely toxic, its nature as a fine, light cream-colored solid powder necessitates a robust safety protocol to mitigate risks associated with inhalation and direct contact.[2] Adherence to proper personal protective equipment (PPE) and handling procedures is not merely a regulatory formality but a cornerstone of scientific integrity and laboratory safety.
This guide provides a comprehensive, field-tested framework for the safe handling and disposal of this compound, grounded in established safety principles.
Hazard Assessment: A Proactive Stance on Safety
The primary physical hazard associated with this compound is its form as a solid powder, which can become airborne during manipulation.[2] Inhalation of fine chemical dust can lead to respiratory irritation.[3] While specific toxicological data for this exact compound is limited, the benzoyl-protected analogue is known to cause skin and eye irritation.[3] Therefore, a conservative approach that prevents all routes of exposure—inhalation, dermal contact, and ingestion—is warranted. The compound is stable under normal conditions but should be kept away from strong oxidizing agents.[2]
Personal Protective Equipment (PPE): An Essential Barrier
The selection of appropriate PPE is the most critical step in ensuring personal safety. The following equipment is mandatory when handling this compound.
| PPE Component | Specification | Rationale and Causality |
| Eye and Face Protection | Chemical Splash Goggles | Standard safety glasses are insufficient. Goggles that form a seal around the eyes are required to protect against airborne powder and accidental splashes of solvents used to dissolve the compound.[4][5] |
| Hand Protection | Nitrile Gloves (min. 4 mil thickness) | Nitrile provides excellent protection against a wide range of laboratory chemicals and is effective in preventing skin contact with the solid compound.[6] Double-gloving is recommended during weighing or when handling larger quantities. |
| Body Protection | Flame-Resistant Laboratory Coat | A buttoned lab coat protects the skin and personal clothing from contamination by dust or spills.[4] It should be worn at all times in the laboratory where the chemical is handled. |
| Respiratory Protection | NIOSH-approved N95 Respirator (or equivalent) | Required when handling the solid powder outside of a certified chemical fume hood (e.g., on an open benchtop). This prevents the inhalation of fine particulates.[7] For small-scale use within a fume hood, respiratory protection is typically not necessary.[2] |
Expert Insight: The most common route of unintended exposure to solid chemicals is through the generation of dust when weighing and transferring material. Always perform these tasks within a ventilated enclosure, such as a chemical fume hood, to minimize this risk.
Safe Handling and Disposal Workflow
A systematic approach to handling and disposal minimizes contamination and ensures a safe operating environment.
Experimental Workflow: From Preparation to Cleanup
-
Preparation:
-
Designate a specific work area, preferably a chemical fume hood, for handling the compound.
-
Ensure the fume hood is functioning correctly.
-
Gather all necessary equipment (spatulas, weigh boats, glassware, solvents) and place it in the designated area.
-
Don all required PPE in the correct order: lab coat, then goggles, then gloves.
-
-
Handling and Manipulation:
-
Carefully weigh the desired amount of the solid compound, avoiding any actions that could generate dust. Use smooth, deliberate motions.
-
When transferring the solid, keep the container opening as close as possible to the receiving vessel.
-
If dissolving the compound, add the solvent to the solid slowly to prevent splashing.
-
-
Post-Handling and Decontamination:
-
Securely seal the primary container of the chemical.
-
Decontaminate the work area by carefully wiping all surfaces with a damp cloth or towel, followed by an appropriate solvent.
-
Dispose of all contaminated disposables (gloves, weigh boats, paper towels) in the designated solid hazardous waste container.
-
Remove PPE in the reverse order of donning, being careful not to touch the outside of contaminated items.
-
Wash hands thoroughly with soap and water immediately after removing PPE.[8]
-
Caption: A decision-making diagram for the proper disposal of chemical waste.
By integrating these safety and disposal protocols into your standard operating procedures, you create a self-validating system that protects researchers, ensures regulatory compliance, and fosters a culture of safety.
References
-
CD BioGlyco. This compound, Purity ≥95%. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose. PubChem Compound Database. [Link]
-
abx GmbH. (2022, April 27). 1,3,5-tri-O-benzoyl-alpha-L-ribofuranose Safety Data Sheet. [Link]
-
JoVE. (2017, July 14). Proper Use of Personal Protective Equipment PPE. [Link]
-
Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. [Link]
-
Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. [Link]
-
Chemical Safety Facts. Personal Protective Equipment and Chemistry. [Link]
-
SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. [Link]
-
National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. The National Academies Press. [Link]
Sources
- 1. This compound, Purity ≥95% - CD BioGlyco [bioglyco.com]
- 2. fishersci.com [fishersci.com]
- 3. 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose | C28H24O9 | CID 10929242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Video: Proper Use of Personal Protective Equipment PPE [jove.com]
- 5. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 7. hazmatschool.com [hazmatschool.com]
- 8. crude.abx.de [crude.abx.de]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
